RB-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H20ClN3O2 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H20ClN3O2/c1-12(2)19-21(20-15-9-11-27-18(15)7-6-16(20)25)23(24(29)30)28-22(19)14-4-3-5-17-13(14)8-10-26-17/h3-12,26-28H,1-2H3,(H,29,30) |
Clave InChI |
IUEFQUANJWCUNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(NC(=C1C2=C(C=CC3=C2C=CN3)Cl)C(=O)O)C4=C5C=CNC5=CC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Binding Affinity of RB-3 to the RING1B-BMI1 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity and mechanism of action of RB-3, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The core of PRC1's enzymatic activity resides in the heterodimeric complex formed by RING1B and BMI1, which functions as an E3 ubiquitin ligase responsible for the monoubiquitination of histone H2A at lysine 119 (H2Aub). This modification is a key epigenetic mark associated with transcriptional repression. Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound represents a valuable chemical tool for studying PRC1 biology and a promising starting point for the development of novel anti-cancer agents.[1][2][3]
Quantitative Binding and Inhibition Data
The interaction between this compound and the RING1B-BMI1 complex has been characterized using various biochemical and biophysical assays. The key quantitative metrics are summarized in the table below for easy comparison.
| Parameter | Value | Method | Target | Reference |
| Dissociation Constant (Kd) | 2.8 μM | Nuclear Magnetic Resonance (NMR) Titration | RING1B-BMI1f | [1][4] |
| IC50 (H2A Ubiquitination) | 1.6 μM | In vitro Ubiquitination Assay | RING1B-BMI1 | [1] |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the RING domain of RING1B.[2] This binding event induces the formation of a hydrophobic pocket within the RING domain.[2] Mechanistically, the presence of this compound physically obstructs the interaction between the RING1B-BMI1 complex and its substrate, the nucleosome.[1][2] By preventing this association, this compound effectively inhibits the E3 ligase activity of the complex, leading to a decrease in global H2A ubiquitination levels.[1][2] This mode of action has been shown to induce differentiation in leukemia cell lines and primary acute myeloid leukemia (AML) samples.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the RING1B-BMI1 complex and a general experimental workflow for characterizing inhibitors like this compound.
Caption: PRC1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Inhibitor Characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound against the RING1B-BMI1 complex.
NMR Titration for Binding Affinity (Kd) Determination
This protocol is based on the methods described for the characterization of this compound and its precursors.[4]
Objective: To determine the dissociation constant (Kd) of this compound binding to the RING1B-BMI1 complex by monitoring chemical shift perturbations in 1H-15N HSQC spectra.
Materials:
-
15N-labeled RING1B-BMI1f protein complex in NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound stock solution in a compatible solvent (e.g., DMSO-d6).
-
NMR tubes.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a 50-100 µM solution of 15N-labeled RING1B-BMI1f in NMR buffer.
-
Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a deuterated solvent that is compatible with the protein and does not interfere with the experiment.
-
-
Initial Spectrum Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled RING1B-BMI1f solution alone. This will serve as the reference (apo) spectrum.
-
-
Titration:
-
Add small aliquots of the this compound stock solution to the protein sample in the NMR tube.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a 1H-15N HSQC spectrum after each addition of this compound.
-
Continue the titration until no further significant chemical shift changes are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Identify and track the chemical shift perturbations (CSPs) of specific protein backbone amide resonances upon addition of this compound.
-
Calculate the combined chemical shift difference (Δδ) for each affected residue at each titration point using the following equation: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).
-
Plot the chemical shift changes as a function of the molar ratio of this compound to the protein.
-
Fit the binding isotherms to a one-site binding model to extract the dissociation constant (Kd).
-
In Vitro H2A Ubiquitination Assay
This protocol is adapted from established methods for assaying PRC1 E3 ligase activity.[5][6]
Objective: To measure the inhibitory effect of this compound on the E3 ligase activity of the RING1B-BMI1 complex by monitoring the formation of monoubiquitinated H2A (H2Aub).
Materials:
-
Recombinant human E1 activating enzyme (UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UBCH5c).
-
Recombinant RING1B-BMI1 complex (E3 ligase).
-
Recombinant human ubiquitin.
-
Reconstituted mononucleosomes or purified histone H2A as the substrate.
-
ATP solution.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 µM ZnCl2, 1 mM DTT).
-
This compound stock solution in DMSO.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies: anti-H2A, anti-ubiquitin, or anti-H2Aub.
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and substrate (e.g., 1 µM nucleosomes).
-
In separate tubes, add varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the RING1B-BMI1 complex (e.g., 500 nM) to each tube.
-
Pre-incubate the E3 ligase with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific for H2Aub or ubiquitin to detect the formation of ubiquitinated H2A. An antibody against total H2A can be used as a loading control.
-
Quantify the band intensities of H2Aub and normalize to the loading control.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AlphaScreen Assay for RING1B-BMI1 and Nucleosome Interaction
This protocol is based on the principles of AlphaScreen technology and its application in studying protein-protein and protein-nucleosome interactions.[4]
Objective: To quantify the inhibitory effect of this compound on the interaction between the RING1B-BMI1 complex and nucleosomes in a high-throughput format.
Materials:
-
Biotinylated nucleosomes.
-
GST-tagged RING1B-BMI1 complex.
-
Streptavidin-coated Donor beads.
-
Anti-GST Acceptor beads.
-
AlphaScreen assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
This compound stock solution in DMSO.
-
384-well microplates.
-
An AlphaScreen-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Dilute all reagents (biotinylated nucleosomes, GST-RING1B-BMI1, Donor beads, and Acceptor beads) in the AlphaScreen assay buffer to their optimal working concentrations, which should be determined through titration experiments.
-
-
Assay Setup:
-
In a 384-well plate, add the this compound compound at various concentrations (and DMSO as a control).
-
Add the GST-RING1B-BMI1 complex and the biotinylated nucleosomes to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the interaction to reach equilibrium.
-
-
Bead Addition and Incubation:
-
Add the anti-GST Acceptor beads and incubate in the dark for a period (e.g., 60 minutes).
-
Add the Streptavidin-coated Donor beads and incubate again in the dark for a period (e.g., 60-120 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the extent of the RING1B-BMI1-nucleosome interaction.
-
Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for the disruption of the interaction.
-
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on general EMSA principles for studying protein-DNA/nucleosome interactions.[7][8][9]
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to disrupt the binding of the RING1B-BMI1 complex to nucleosomes.
Materials:
-
Recombinant RING1B-BMI1 complex.
-
Purified nucleosomes.
-
This compound stock solution in DMSO.
-
EMSA binding buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel.
-
Gel running buffer (e.g., 0.5x TBE).
-
DNA stain (e.g., SYBR Gold or ethidium bromide).
-
Gel imaging system.
Procedure:
-
Binding Reaction Setup:
-
In separate tubes, set up binding reactions containing the EMSA binding buffer, a fixed concentration of nucleosomes, and the RING1B-BMI1 complex.
-
To test the effect of the inhibitor, add increasing concentrations of this compound to the binding reactions. Include a no-inhibitor control and a no-protein control.
-
Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow binding to occur.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection:
-
After electrophoresis, stain the gel with a suitable DNA stain to visualize the nucleosomes.
-
Image the gel using a gel imaging system.
-
-
Analysis:
-
In the absence of the RING1B-BMI1 complex, a single band corresponding to free nucleosomes should be observed.
-
In the presence of the RING1B-BMI1 complex, a slower-migrating band corresponding to the protein-nucleosome complex should appear (the "shifted" band).
-
The addition of this compound should lead to a decrease in the intensity of the shifted band and a corresponding increase in the intensity of the free nucleosome band, demonstrating the inhibitory effect of this compound on the interaction.
-
This technical guide provides a detailed overview of the binding characteristics of this compound with the RING1B-BMI1 complex, including quantitative data, its mechanism of action, and comprehensive experimental protocols. This information is intended to be a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assay to Study Histone Ubiquitination During Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition of UbcH5c and the nucleosome by the Bmi1/Ring1b ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological function of PRC1 in gene silencing
An In-depth Technical Guide to the Biological Function of PRC1 in Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polycomb Repressive Complex 1 (PRC1) is a master regulator of gene expression, essential for maintaining cellular identity, orchestrating developmental programs, and ensuring tissue homeostasis.[1][2][3] As a multi-subunit E3 ubiquitin ligase, its primary function is to establish and maintain a repressive chromatin state at key developmental gene loci.[4][5] Dysregulation of PRC1 is frequently implicated in various cancers, making it a critical target for therapeutic development.[6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PRC1-mediated gene silencing, detailing the composition of its various forms, its recruitment to chromatin, and its catalytic and non-catalytic functions. We further explore its crosstalk with Polycomb Repressive Complex 2 (PRC2), summarize key experimental methodologies for its study, and discuss its emerging role as a target for novel cancer therapies.
Composition and Diversity of PRC1 Complexes
Mammalian PRC1 is not a single monolithic entity but rather a family of distinct complexes, each with a unique subunit composition that dictates its specific function and recruitment mechanism.[1][5] All PRC1 complexes are built around a catalytic core heterodimer of an E3 ubiquitin ligase (RING1A or RING1B) and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[1][5] This core association defines the six major classes of PRC1 complexes. These are broadly categorized into two main types: canonical (cPRC1) and non-canonical (ncPRC1).[8][9]
Table 1: Subunit Composition of Canonical and Non-Canonical PRC1 Complexes
| Complex Type | Core Components | Defining Subunits | Key Characteristics |
| Canonical (cPRC1) | RING1A/B + PCGF2/4 | CBX (CBX2/4/6/7/8), PHC (PHC1/2/3) | Binds to H3K27me3 via CBX chromodomain; mediates chromatin compaction.[8][10] |
| Non-canonical (ncPRC1) | RING1A/B + PCGF1/3/5/6 | RYBP or YAF2 | Lacks CBX and PHC subunits; recruited independently of H3K27me3; possesses high H2AK119ub1 catalytic activity.[8][9][11] |
Non-canonical complexes can be further subdivided based on their specific PCGF protein and associated factors, such as KDM2B in PRC1.1 or MGA and E2F6 in PRC1.6, which confer DNA-binding specificity.[1]
Mechanisms of PRC1 Recruitment to Chromatin
The precise targeting of PRC1 to specific genomic loci is critical for its function and is achieved through several distinct mechanisms, broadly divided into PRC2-dependent and PRC2-independent pathways.
PRC2-Dependent Recruitment (Canonical)
The classical model of Polycomb silencing involves a hierarchical recruitment process. First, PRC2 is recruited to target genes where it deposits the histone mark H3K27me3.[12] The CBX subunit of canonical PRC1 then recognizes and binds to this H3K27me3 mark, thereby recruiting the entire cPRC1 complex to the locus.[1][10]
PRC2-Independent Recruitment (Non-Canonical)
Non-canonical PRC1 complexes are recruited to chromatin through mechanisms that do not rely on pre-existing H3K27me3 marks.[1][8] This independent targeting is crucial for initiating Polycomb-mediated silencing at many loci. Key mechanisms include:
-
Recognition of CpG Islands: The KDM2B subunit of the PRC1.1 complex contains a CxxC-zinc finger domain that directly recognizes and binds to unmethylated CpG islands, which are prevalent at the promoters of developmental genes.[1]
-
Transcription Factor-Mediated Recruitment: Specific transcription factors can directly recruit PRC1 to their target genes. For example, the Runx1/CBFβ complex has been shown to physically associate with and recruit PRC1 to chromatin.[13][14][15]
-
DNA Sequence-Specific Binding: Subunits of certain ncPRC1 complexes can bind to specific DNA motifs. The PRC1.6 complex, for instance, contains MGA and E2F6, which bind to E-box and E2F recognition sequences, respectively.[1]
-
Recruitment by Non-coding RNA: Long non-coding RNAs, such as Xist during X-chromosome inactivation, can interact with proteins like hnRNPK to guide PRC1 to specific chromosomal domains.[1]
Molecular Mechanisms of Gene Silencing
PRC1 employs a dual strategy to repress gene transcription, involving both catalytic and non-catalytic activities. These mechanisms can act in concert to establish a robustly silent chromatin state.[1][4]
Catalytic Activity: H2A Monoubiquitination
The defining catalytic activity of PRC1 is the monoubiquitination of histone H2A on lysine 119 (H2AK119ub1), catalyzed by the RING1A/B subunit.[1][10] This histone modification is a hallmark of Polycomb-repressed chromatin and is strongly correlated with transcriptional silencing.[1] The catalytic activity of PRC1 is indispensable for the efficient repression of its target genes.[4][16][17] H2AK119ub1 is thought to contribute to gene silencing by:
-
Inhibiting Transcriptional Elongation: The bulky ubiquitin mark may directly impede the passage of RNA polymerase II.[18]
-
Recruiting Other Factors: H2AK119ub1 can serve as a docking site for other repressive proteins or complexes.
-
Facilitating PRC2 Recruitment: In a critical feedback loop, H2AK119ub1 deposited by ncPRC1 can recruit PRC2, leading to the subsequent deposition of H3K27me3.[1][18]
Non-Catalytic Activities
PRC1 also represses transcription through mechanisms independent of its E3 ligase activity.
-
Chromatin Compaction: PRC1 can bind to multiple nucleosomes simultaneously, promoting the formation of a compact, higher-order chromatin structure.[12][19] This compaction can limit the access of transcription factors and the general transcription machinery to DNA.[12] This function can be independent of H2A ubiquitination.[4][20]
-
Inhibition of the Preinitiation Complex (PIC): PRC1 can directly interfere with the assembly of the RNA polymerase II transcription machinery at promoters. It has been shown to block or disassemble the PIC by targeting the Mediator complex, while leaving TFIID bound to the promoter.[12][21] This creates a "poised" state, where genes are silenced but ready for rapid activation upon removal of the repressive signal.[12]
Crosstalk with PRC2: A Dynamic Interplay
The relationship between PRC1 and PRC2 is more complex than the simple linear hierarchy first proposed. While the canonical pathway of PRC2 recruiting cPRC1 is well-established, compelling evidence now supports a PRC1-initiated model that is crucial for establishing new Polycomb domains.[1][22]
In this alternative pathway, a non-canonical PRC1 complex (e.g., PRC1.1) is first recruited to a target locus via a PRC2-independent mechanism, such as KDM2B binding to CpG islands.[1] This ncPRC1 complex then deposits H2AK119ub1. This histone mark is subsequently recognized by components of the PRC2 complex (specifically by the JARID2 subunit), leading to the recruitment of PRC2 and the deposition of H3K27me3.[1][18] This H3K27me3 mark can then recruit canonical PRC1, creating a positive feedback loop that stabilizes the repressive state.[10] Therefore, PRC1 catalytic activity is central to the entire Polycomb system, driving PRC2 occupancy and the formation of stable Polycomb chromatin domains.[16][17][23]
Therapeutic Targeting of PRC1
The critical role of PRC1 in maintaining cell identity and its frequent dysregulation in cancer make it an attractive target for drug development.[3][6] Overexpression of PRC1 components, such as BMI1 (PCGF4), is associated with poor prognosis in numerous cancers, where it helps maintain the self-renewal of cancer stem cells.[24]
Efforts have focused on developing small-molecule inhibitors that target the catalytic core of PRC1.[6][25] Specifically, inhibitors have been designed to bind directly to the RING1B-BMI1 heterodimer, blocking its E3 ligase activity.[24][26]
Table 2: PRC1 Inhibitors in Development
| Inhibitor | Target | Mechanism of Action | Reported Effect |
| RB-3 / RB-4 | RING1A/B | Directly binds the RING domain, blocking interaction with nucleosomes and inhibiting E3 ligase activity.[24][25] | Decreases global H2AK119ub1; induces differentiation in leukemia cell lines and primary AML samples.[6][24] |
| PTC-209 | BMI1 | Reported to induce BMI1 degradation.[24] | Reduces H2AK119ub1 levels. Mechanism of direct action is less defined.[24] |
These compounds represent valuable chemical tools for studying PRC1 biology and serve as promising leads for the development of novel epigenetic therapies for cancer.[24]
Appendix: Key Experimental Protocols
Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of PRC1 subunits and the locations of the H2AK119ub1 mark.[27]
Objective: To map the in vivo interaction sites of a PRC1 protein with DNA.
Methodology:
-
Cross-linking: Treat cultured cells (e.g., 1x10⁷ cells per sample) with formaldehyde (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[28]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication.[28]
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the cleared lysate overnight at 4°C with a ChIP-grade antibody specific to the PRC1 subunit of interest (e.g., RING1B) or the H2AK119ub1 mark.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively with a series of stringent wash buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the ChIP DNA using phenol-chloroform extraction or silica spin columns.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of significant enrichment compared to an input control sample.
Protocol: In Vitro H2A Ubiquitination Assay
This biochemical assay is used to directly measure the E3 ligase activity of a reconstituted PRC1 complex.[16][29]
Objective: To determine if a purified PRC1 complex can ubiquitinate H2A in a controlled environment.
Materials:
-
Recombinant, purified PRC1 complex (e.g., RING1B/PCGF4 dimer).
-
Substrate: Recombinant nucleosomes or histone octamers.
-
E1 Ubiquitin-Activating Enzyme.
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5c).
-
Ubiquitin.
-
ATP.
-
Reaction Buffer.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
Add Substrate: Add the recombinant nucleosomes to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the purified PRC1 complex.
-
Incubation: Incubate the reaction at 30-37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody that specifically detects monoubiquitinated H2A (H2AK119ub1) to visualize the product. A parallel blot for total H2A can be used as a loading control.
-
Expected Outcome: A band corresponding to the molecular weight of H2A plus ubiquitin (H2AK119ub1) will appear in reactions containing active PRC1, which is absent in negative controls (e.g., reactions without PRC1 or ATP).[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Polycomb repressive complex 1: Regulators of neurogenesis from embryonic to adult stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H2A mono-ubiquitination is a crucial step to mediate PRC1-dependent repression of developmental genes to maintain ES cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of PRC1 and Histone H2AK119 Monoubiquitination: Revising Popular Misconceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization | CoLab [colab.ws]
- 7. Non-canonical PRC1.1 Targets Active Genes Independent of H3K27me3 and Is Essential for Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Canonical and non-canonical PRC1 differentially contribute to regulation of neural stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polycomb Repressive Complex 1 (PRC1) Disassembles RNA Polymerase II Preinitiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct recruitment of polycomb repressive complex 1 to chromatin by core binding transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Recruitment of Polycomb Repressive Complex 1 to Chromatin by Core Binding Transcription Factors [dspace.mit.edu]
- 16. PRC1 Catalytic Activity Is Central to Polycomb System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRC1 Catalytic Activity Is Central to Polycomb System Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity of PRC1 and histone H2AK119 monoubiquitination: Revising popular misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]
- 20. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity | PLOS Genetics [journals.plos.org]
- 21. A Mechanism for Global Gene Silencing by Polycomb Repressive Complex 1♦: Polycomb Repressive Complex 1 (PRC1) Disassembles RNA Polymerase II Preinitiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PRC1 catalytic activity is central to Polycomb system function | bioRxiv [biorxiv.org]
- 23. search.lib.uconn.edu [search.lib.uconn.edu]
- 24. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ChIP-seq Data Processing for PcG Proteins and Associated Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 28. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 29. biorxiv.org [biorxiv.org]
The Double-Edged Sword: H2A Ubiquitination's Role in Cancer Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Histone H2A ubiquitination, a key epigenetic modification, plays a pivotal and complex role in the landscape of cancer biology. This post-translational modification, primarily occurring on lysine 119 (H2AK119ub1), acts as a crucial regulator of gene expression, DNA damage repair, and cellular differentiation. Its dysregulation is increasingly implicated in the initiation and progression of numerous cancers, making the enzymes that write, erase, and read this mark attractive targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the core mechanisms of H2A ubiquitination in cancer, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.
Core Signaling Pathways in H2A Ubiquitination
The cellular machinery governing H2A ubiquitination is a tightly regulated system of "writer" E3 ligases and "eraser" deubiquitinases (DUBs). The balance of their activities dictates the landscape of H2A ubiquitination and, consequently, cellular fate.
Transcriptional Repression via Polycomb Repressive Complex 1 (PRC1)
One of the most well-characterized functions of H2A ubiquitination is in gene silencing, primarily mediated by the Polycomb Repressive Complex 1 (PRC1). The core catalytic activity of PRC1 resides in the RING1A/B E3 ubiquitin ligases, which are often activated by BMI1.[1] PRC1 is recruited to specific genomic loci, often by the PRC2 complex, where it catalyzes the monoubiquitination of H2A at lysine 119. This H2AK119ub1 mark serves to compact chromatin and inhibit transcriptional initiation and elongation, thereby silencing target genes, including many tumor suppressors.[2]
DNA Damage Response (DDR) and Genome Stability
H2A ubiquitination is also a critical player in the DNA damage response (DDR), a network of pathways that detects and repairs DNA lesions to maintain genomic integrity. Upon DNA double-strand breaks (DSBs), a signaling cascade is initiated, leading to the recruitment of E3 ligases like RNF8 and RNF168 to the damage site. These ligases catalyze the ubiquitination of H2A and its variant H2AX on lysines 13 and 15.[3] This ubiquitination serves as a scaffold to recruit downstream DDR factors, such as 53BP1 and BRCA1, which are essential for coordinating DNA repair through non-homologous end joining (NHEJ) or homologous recombination (HR).[4][5]
Quantitative Data on H2A Ubiquitination in Cancer
The dysregulation of H2A ubiquitination machinery is a common feature in many cancers. The following tables summarize key quantitative data on the expression and mutation status of H2A E3 ligases and deubiquitinases in various cancer types.
Table 1: Expression of H2A Ubiquitination-Related Enzymes in Cancer
| Gene | Cancer Type | Change in Expression | Quantitative Data | Clinical Correlation | Citation(s) |
| RING1B (RNF2) | Invasive Ductal Breast Carcinoma | Overexpressed | Moderate staining signal in carcinoma cells vs. barely detectable in normal ducts (p<0.000). | Coincident expression with FAK, required for cell migration and invasion. | [6][7][8] |
| ER+ and Basal Breast Cancer | High expression | High RNF2 expression correlates with poorer survival in both ER+ and Basal subtypes. | Associated with specific oncogenic pathways and metastasis. | ||
| USP22 | Colorectal Cancer | Overexpressed | Significantly higher expression in primary CRCs than in paired non-cancerous tissues (P < 0.0001). | High expression is associated with liver metastasis and poor patient survival. | [1][2] |
| Colon Cancer | Upregulated | 46.25% of colon cancer tissues were USP22-positive compared to 25% of normal tissues (P=0.009). | Associated with lymph node metastasis and later tumor stage. | [4][9] | |
| H2A.Z | Breast Cancer | High expression | Correlates highly with ERα, but is also associated with high-grade ER-negative cancers. | High expression is associated with lymph node metastasis and poorer patient survival. | [10][11] |
Table 2: Mutation Frequency of BAP1 (H2A Deubiquitinase) in Cancer
| Cancer Type | Cohort Description | Mutation Frequency | Clinical Correlation | Citation(s) |
| Uveal Melanoma | Metastasizing tumors | 84% (26 of 31) | Inactivating mutations are strongly associated with metastasis. | [2][12] |
| Pleural Mesothelioma | Unselected patients | Somatic mutations in ~20% of tumors. | Germline mutations are associated with longer survival compared to sporadic tumors. | [5][12][13][14][15] |
| Patients with germline mutations | 9-12% of patients | Associated with BAP1 tumor predisposition syndrome and earlier cancer development. | [12] |
Detailed Experimental Protocols
A thorough understanding of the techniques used to study H2A ubiquitination is essential for researchers in this field. Below are detailed methodologies for key experiments.
In Vitro Histone Ubiquitination Assay
This assay is used to determine if a purified E3 ligase can directly ubiquitinate histone H2A.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 ubiquitin-activating enzyme (e.g., 100 nM)
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5c, 500 nM)
-
Purified recombinant E3 ligase of interest (e.g., RING1B/BMI1 complex, 200 nM)
-
Substrate: Recombinant histone H2A or reconstituted nucleosomes (e.g., 1 µg)
-
Ubiquitin (e.g., 5 µg)
-
ATP (2 mM)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE and analyze by Western blot using antibodies specific for histone H2A and ubiquitin to detect the ubiquitinated H2A species (which will appear as a higher molecular weight band).[3][16][17]
Chromatin Immunoprecipitation (ChIP) for H2AK119ub1
ChIP is used to identify the genomic regions where H2AK119ub1 is enriched, providing insights into the genes regulated by this modification.
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or micrococcal nuclease (MNase) digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H2AK119ub1. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of H2AK119ub1 at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18][19][20][21][22]
Western Blotting for Detection of Ubiquitinated H2A
This technique is used to detect and quantify the levels of ubiquitinated H2A in cell or tissue lysates.
Methodology:
-
Histone Extraction: Isolate nuclei from cells or tissues and perform acid extraction (e.g., with 0.2 N HCl) to enrich for histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of histone extracts on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitylated H2A (recognizing the ubiquitin remnant) or a specific H2A ubiquitination site (e.g., H2AK119ub1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the signal to a loading control such as total H3 or H4.[3][23][24][25][26]
Conclusion
H2A ubiquitination stands as a critical epigenetic regulator with profound implications for cancer development. Its dual role in transcriptional silencing and DNA damage repair highlights its context-dependent functions as both an oncogenic driver and a tumor suppressor. The enzymes that control H2A ubiquitination, particularly the PRC1 components and various DUBs, are frequently dysregulated in cancer and represent promising targets for therapeutic intervention. A deeper understanding of the molecular mechanisms governing H2A ubiquitination, facilitated by the robust experimental approaches detailed in this guide, will be instrumental in developing novel and effective anti-cancer strategies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. USP22 drives colorectal cancer invasion and metastasis via epithelial-mesenchymal transition by activating AP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific peptidase 22 promotes proliferation and metastasis in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Report: Clinical characteristics of patients with malignant pleural mesothelioma harboring somatic BAP1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Polycomb group protein RING1B is overexpressed in ductal breast carcinoma and is required to sustain FAK steady state levels in breast cancer epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Polycomb group protein RING1B is overexpressed in ductal breast carcinoma and is required to sustain FAK steady state levels in breast cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Histone variant H2A.Z can serve as a new target for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H2A.Z overexpression promotes cellular proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mesotheliomahope.com [mesotheliomahope.com]
- 14. New BAP1 Finding Could Be Key to Regulating Mesothelioma [asbestos.com]
- 15. ascopubs.org [ascopubs.org]
- 16. In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones [jove.com]
- 17. biotium.com [biotium.com]
- 18. chinbullbotany.com [chinbullbotany.com]
- 19. Chromatin immunoprecipitation [protocols.io]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Tips for Chromatin Immunoprecipitation | Rockland [rockland.com]
- 22. H2AK119ub Antibody - ChIP Grade (C15410002) | Diagenode [diagenode.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 25. Histone Modification [labome.com]
- 26. Histone Ubiquitination Associates with BRCA1-Dependent DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of the PRC1 Inhibitor RB-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of RB-3, a first-in-class small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The information presented herein is intended to support further research and development efforts in the field of epigenetic therapeutics.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2Aub).[1] Dysregulation of PRC1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[2] The catalytic activity of PRC1 is conferred by the heterodimeric core of RING1A/B and one of six PCGF paralogs.[1] The RING domain of RING1B is essential for the E3 ligase activity of PRC1, making it a compelling target for therapeutic intervention.[2]
This compound is a potent and selective inhibitor of PRC1 that was identified through a fragment-based ligand discovery approach.[1] It functions by directly binding to the RING domain of RING1B, thereby blocking the interaction of the PRC1 complex with nucleosomes and inhibiting H2A ubiquitination.[1] This guide details the discovery, synthesis, and biological characterization of this compound, providing a foundational resource for its application in research and drug development.
Discovery of this compound: A Fragment-Based Approach
The discovery of this compound was a result of a systematic fragment-based screening and optimization process aimed at identifying small molecules that bind to the RING1B-BMI1f complex, a core component of PRC1.
Figure 1: Workflow of the discovery and optimization of this compound.
The initial fragment screening identified a weak binder, RB-1. Through structure-guided medicinal chemistry, RB-1 was optimized to RB-2, which showed improved potency. Further refinement of RB-2, involving the replacement of an ethyl group with an isopropyl group and a chloro-phenyl moiety with a chloro-indole group to enhance hydrophobic interactions with RING1B, led to the development of this compound.[1]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a general outline of the synthetic route. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, can be found in the supplementary information of the primary publication by Shukla et al. (2021).
Chemical Name: 3-(5-chloro-1H-indol-1-yl)-N-((S)-1-(1H-indol-3-yl)propan-2-yl)-5-isopropyl-1H-pyrrole-2-carboxamide
This section would typically contain a detailed, step-by-step synthetic protocol. However, as the specific procedural details from the supplementary information of the source publication are not available, a generalized representation is provided.
A general synthetic strategy would likely involve:
-
Synthesis of the pyrrole core: Construction of the substituted pyrrole ring system.
-
Functionalization of the pyrrole: Introduction of the carboxamide and other substituents.
-
Coupling reactions: Amide bond formation between the pyrrole carboxylic acid derivative and the chiral amine side chain.
-
Final modifications and purification: Any final chemical transformations and purification of the final compound, this compound.
Quantitative Data
The following tables summarize the key quantitative data for the biological activity of this compound.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Method | Target |
| Kd | 2.8 µM | Isothermal Titration Calorimetry (ITC) | RING1B-BMI1f |
| IC50 | 1.6 µM | In vitro Ubiquitination Assay | H2A Ubiquitination |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Incubation Time | Result |
| C/EBPα-p42 Protein Levels | TEX cells | 6, 12, 25 µM | 8 days | Dose-dependent increase |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly targeting the RING domain of RING1B, a core catalytic component of the PRC1 complex. This binding event sterically hinders the interaction of PRC1 with the nucleosome, thereby preventing the monoubiquitination of histone H2A at lysine 119. The inhibition of H2Aub leads to the de-repression of PRC1 target genes, which in the context of leukemia, can induce cellular differentiation.
Figure 2: Signaling pathway of PRC1 and the inhibitory action of this compound.
Experimental Protocols
The following are outlines of the key experimental protocols used in the characterization of this compound. For detailed, step-by-step instructions, please refer to the supplementary information of Shukla et al., Nature Chemical Biology, 2021.
In Vitro H2A Ubiquitination Assay
This assay is used to determine the IC50 of this compound for the inhibition of PRC1-mediated H2A ubiquitination.
-
Reaction Mixture Preparation: A reaction buffer containing E1 activating enzyme, E2 conjugating enzyme (UbcH5c), ubiquitin, and recombinant PRC1 complex (RING1B-BMI1f) is prepared.
-
Substrate Addition: Recombinant nucleosomes are added as the substrate.
-
Inhibitor Treatment: this compound is added at various concentrations to the reaction mixtures.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specified temperature and duration.
-
Quenching and Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE.
-
Detection: The level of H2A monoubiquitination is detected by Western blotting using an antibody specific for H2A-K119ub.
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinity (Kd) of this compound to the RING1B-BMI1f complex.
-
Sample Preparation: The RING1B-BMI1f protein is dialyzed into the appropriate buffer, and this compound is dissolved in the same buffer.
-
ITC Instrument Setup: The ITC instrument is equilibrated at the desired temperature.
-
Loading: The protein solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution are made into the protein solution in the sample cell.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Assay
This assay is utilized to assess the ability of this compound to disrupt the interaction between the PRC1 complex and nucleosomes.
-
Reagent Preparation: Biotinylated nucleosomes, glutathione S-transferase (GST)-tagged RING1B-BMI1f, streptavidin-coated donor beads, and anti-GST acceptor beads are prepared in the assay buffer.
-
Reaction Setup: The biotinylated nucleosomes, GST-RING1B-BMI1f, and varying concentrations of this compound are incubated together.
-
Bead Addition: The donor and acceptor beads are added to the reaction mixture.
-
Incubation: The mixture is incubated in the dark to allow for bead-protein-nucleosome complex formation.
-
Signal Detection: The AlphaScreen signal is read on a compatible plate reader. A decrease in signal indicates the disruption of the PRC1-nucleosome interaction.
Cellular Assays
These assays are performed to evaluate the activity of this compound in a cellular context.
-
H2A Ubiquitination Levels: Cancer cell lines (e.g., K562) are treated with this compound for a specified time. Histones are then extracted, and the levels of H2Aub are assessed by Western blotting.
-
Colony Formation Assay: Leukemia cells are plated in semi-solid media containing different concentrations of this compound. The number of colonies formed after a defined incubation period is quantified to assess the effect of this compound on cell proliferation and self-renewal.
-
Cell Differentiation Assay: Leukemia cell lines (e.g., TEX cells) are treated with this compound. The expression of differentiation markers, such as C/EBPα-p42, is measured by Western blotting to determine the ability of this compound to induce cellular differentiation.
Conclusion
This compound is a valuable chemical probe for studying the biology of PRC1 and a promising lead compound for the development of novel epigenetic therapies. Its discovery through a fragment-based approach highlights the feasibility of targeting the historically challenging RING domains of E3 ligases. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound, offering insights into its synthesis, mechanism of action, and biological characterization. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
RB-3: A Chemical Probe for Interrogating Polycomb Repressive Complex 1 (PRC1) Biology
An In-depth Technical Guide
This document provides a comprehensive technical overview of RB-3, a first-in-class chemical probe designed to target the E3 ligase activity of Polycomb Repressive Complex 1 (PRC1). PRC1 is an essential epigenetic regulator that plays a critical role in maintaining a repressive chromatin state through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[1][2] Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic development and biological study.[3][4] this compound serves as a valuable tool for researchers, scientists, and drug development professionals to dissect the complex biology of PRC1.[1][2]
Mechanism of Action
This compound functions by directly binding to the RING1B subunit, a core catalytic component of the PRC1 complex.[1] Structural and biochemical studies have revealed that this compound binds to a hydrophobic pocket on RING1B, which is induced upon binding.[1][2] This binding event occurs at the interface RING1B uses to associate with the nucleosome.[1] Consequently, this compound competitively inhibits the interaction between the PRC1 complex and its nucleosome substrate.[4][5] This disruption prevents the E3 ligase-mediated transfer of ubiquitin to H2A, leading to a global reduction in H2AK119ub1 levels and subsequent modulation of gene expression.[1][6]
Quantitative Data Summary
The biochemical and cellular activities of this compound have been characterized using various quantitative assays. The data is summarized below, including data for RB-nc, a structurally similar but inactive compound used as a negative control.[1]
| Parameter | Molecule | Value | Assay Method | Target/System | Reference |
| Binding Affinity (Kd) | This compound | 2.8 μM | Isothermal Titration Calorimetry (ITC) | RING1B-BMI1f | [5][6] |
| Binding Affinity | RB-nc | No significant binding observed | Nuclear Magnetic Resonance (NMR) | RING1B-BMI1f | [1][5] |
| In Vitro Inhibition (IC50) | This compound | 1.6 μM | In Vitro Ubiquitination Assay | H2A Ubiquitination | [6] |
| Cellular Target Engagement (IC50) | This compound | 6.0 μM | NanoLuc Binary Technology (NanoBiT) | RING1B-Chromatin Interaction (HEK293T cells) | [1] |
| Cellular Activity | RB-nc | No activity observed | NanoLuc Binary Technology (NanoBiT) | RING1B-Chromatin Interaction (HEK293T cells) | [1] |
Signaling Pathway and Point of Intervention
The canonical PRC1 signaling pathway is integral to gene silencing. It is often initiated by the activity of PRC2, which deposits the H3K27me3 mark. This mark is then recognized by canonical PRC1 complexes, leading to the monoubiquitination of H2A and chromatin compaction, ultimately resulting in transcriptional repression.[7][8] this compound intervenes at the catalytic step of H2A ubiquitination.
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound as a chemical probe. Below are protocols for key experiments cited in its characterization.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Objective: To quantify the binding affinity of this compound to the PRC1 core complex.
-
Materials:
-
Purified RING1B-BMI1 heterodimer complex.
-
This compound compound dissolved in a matched buffer (e.g., PBS with DMSO).
-
ITC instrument.
-
-
Protocol:
-
Prepare the protein solution (e.g., 20-50 µM RING1B-BMI1f) in the ITC cell.
-
Prepare the ligand solution (e.g., 200-500 µM this compound) in the injection syringe, using the exact same buffer as the protein.
-
Set the experimental parameters on the ITC instrument (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) of the this compound solution into the protein-containing cell.
-
Record the heat changes after each injection.
-
Analyze the resulting titration curve by fitting it to a suitable binding model (e.g., one-site binding) to calculate the Kd.[5]
-
This biochemical assay reconstitutes the ubiquitination cascade in a test tube to measure the E3 ligase activity of PRC1 and its inhibition by this compound.
-
Objective: To determine the IC50 of this compound for PRC1-mediated H2A ubiquitination.
-
Materials:
-
Recombinant E1 (UBE1), E2 (e.g., UbcH5c), and ubiquitin.
-
Recombinant PRC1 complex (e.g., RING1B-BMI1).
-
Nucleosome substrate.
-
This compound at various concentrations.
-
Reaction buffer containing ATP.
-
SDS-PAGE gels and Western blot equipment.
-
Antibodies against H2AK119ub1 and total H2A.
-
-
Protocol:
-
Prepare a master mix containing E1, E2, ubiquitin, nucleosomes, and reaction buffer.
-
Aliquot the master mix into separate tubes.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the tubes.
-
Initiate the reaction by adding the PRC1 complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-loading buffer.
-
Boil the samples and resolve the proteins via SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform a Western blot using an antibody specific for H2AK119ub1. Use an antibody for total H2A as a loading control.
-
Quantify band intensities to determine the level of inhibition at each this compound concentration and calculate the IC50 value.[5][9]
-
This is a bead-based proximity assay used to measure the disruption of the PRC1-nucleosome interaction.
-
Objective: To confirm that this compound blocks the interaction between RING1B-BMI1f and nucleosomes.
-
Materials:
-
Biotinylated nucleosomes.
-
RING1B-BMI1f complex (e.g., GST-tagged).
-
Streptavidin-coated Donor beads.
-
Anti-GST Acceptor beads.
-
This compound at various concentrations.
-
Microplate reader capable of AlphaScreen detection.
-
-
Protocol:
-
In a 384-well plate, add the RING1B-BMI1f complex with varying concentrations of this compound and incubate.
-
Add biotinylated nucleosomes and incubate to allow for binding.
-
Add a slurry of Streptavidin-Donor and anti-GST Acceptor beads in the dark.
-
Incubate the plate in the dark to allow bead-protein complex formation.
-
Read the plate on an AlphaScreen-capable reader. A decrease in signal indicates disruption of the protein-nucleosome interaction.[5]
-
This live-cell assay measures protein-protein interactions in real-time to confirm target engagement by this compound within a cellular context.
-
Objective: To measure the cellular potency of this compound in disrupting the RING1B-chromatin interaction.
-
Materials:
-
HEK293T cells.
-
Plasmids encoding RING1B fused to LgBiT and Histone H2A fused to SmBiT.
-
Transfection reagent.
-
Nano-Glo® Live Cell Substrate.
-
This compound and RB-nc at various concentrations.
-
Luminometer.
-
-
Protocol:
-
Co-transfect HEK293T cells with the RING1B-LgBiT and H2A-SmBiT plasmids.
-
Plate the transfected cells in a 96-well white plate.
-
After 24-48 hours, treat the cells with a serial dilution of this compound or the negative control RB-nc.
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure the luminescence signal using a plate reader.
-
Plot the dose-response curve to determine the cellular IC50.[1]
-
Experimental and Logical Workflows
Successful application of this compound requires a logical experimental workflow, from initial treatment to downstream analysis and interpretation. The probe's mechanism follows a clear cause-and-effect pathway within the cell.
Conclusion
This compound is a well-characterized chemical probe that offers a robust method for studying the function of PRC1.[1][2] By directly binding to RING1B and inhibiting its catalytic activity, this compound allows for the acute and reversible modulation of PRC1 function in a manner that is complementary to genetic approaches.[1] The detailed protocols and quantitative data provided herein serve as a guide for researchers to effectively utilize this compound to uncover novel insights into the roles of PRC1 in health and disease. As with any chemical probe, the use of appropriate controls, such as the inactive analog RB-nc, and careful dose-response studies are critical for generating robust and interpretable data.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain | Semantic Scholar [semanticscholar.org]
- 4. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]
- 9. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
PRC1 Complex in Hematopoiesis: A Technical Guide to Composition, Function, and Experimental Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator essential for maintaining hematopoietic stem cell (HSC) identity, controlling lineage commitment, and preventing malignant transformation. Its remarkable functional diversity is achieved through the combinatorial assembly of its subunits into distinct canonical and non-canonical complexes, each with unique targeting mechanisms and regulatory outputs. This technical guide provides a comprehensive overview of the composition of PRC1 complexes, their multifaceted roles in normal and malignant hematopoiesis, and detailed protocols for key experimental approaches used to investigate their function. We present quantitative data on the effects of PRC1 perturbation, elucidate its interplay with key signaling pathways, and offer visual representations of these complex interactions to serve as a valuable resource for researchers in hematology, oncology, and drug development.
Introduction to the PRC1 Complex
Polycomb group (PcG) proteins are evolutionarily conserved chromatin modifiers that play a pivotal role in the epigenetic silencing of genes, thereby governing cell fate decisions and maintaining cellular identity.[1] They assemble into two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[2] While PRC2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin, PRC1 mediates the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub1).[2] This latter modification is a key repressive mark that contributes to chromatin compaction and transcriptional silencing.
The composition of PRC1 is highly heterogeneous, giving rise to a spectrum of complexes with distinct functions. These can be broadly classified into two major families: canonical PRC1 (cPRC1) and non-canonical PRC1 (ncPRC1).[2]
Canonical PRC1 (cPRC1) Complexes
The cPRC1 complexes are defined by the presence of a chromobox (CBX) protein, which recognizes and binds to the H3K27me3 mark deposited by PRC2.[2] This recruitment mechanism places cPRC1 downstream of PRC2 in the classical hierarchical model of Polycomb-mediated gene silencing. The core components of cPRC1 are:
-
PCGF: PCGF2 (Mel18) or PCGF4 (Bmi1)[2]
-
RING1: RING1A or RING1B (E3 ubiquitin ligase)[2]
-
PHC: PHC1, PHC2, or PHC3[3]
-
CBX: CBX2, CBX4, CBX6, CBX7, or CBX8[3]
Non-canonical PRC1 (ncPRC1) Complexes
In contrast to their canonical counterparts, ncPRC1 complexes lack a CBX subunit and are recruited to chromatin independently of H3K27me3.[2] Instead, they contain one of two mutually exclusive DNA-binding proteins, RYBP or YAF2, which enhance the E3 ligase activity of the RING1B subunit. The core components of ncPRC1 are:
-
PCGF: PCGF1, PCGF3, PCGF5, or PCGF6[2]
-
RING1: RING1A or RING1B[2]
-
RYBP/YAF2: Essential for PRC2-independent recruitment and enhanced catalytic activity.[2]
This compositional diversity allows for a nuanced regulation of gene expression, with different PRC1 complexes targeting distinct sets of genes and exerting specific functions in various cellular contexts.
The Role of PRC1 in Hematopoiesis
Hematopoiesis is a tightly regulated process involving the self-renewal of HSCs and their differentiation into all mature blood cell lineages. PRC1 complexes are indispensable for the proper execution of these developmental programs.
PRC1 in Hematopoietic Stem Cell Self-Renewal
Canonical PRC1, particularly the Bmi1-containing complex (PRC1.4), is a cornerstone of HSC self-renewal. Mice deficient in Bmi1 exhibit a severe reduction in HSC numbers and a compromised ability to reconstitute the hematopoietic system in transplantation assays.[4] A primary mechanism underlying this phenotype is the de-repression of the Ink4a/Arf (also known as Cdkn2a) tumor suppressor locus, which encodes the cell cycle inhibitors p16Ink4a and p19Arf.[4] However, the rescue of the Bmi1-deficient phenotype by the deletion of Ink4a/Arf is only partial, indicating that cPRC1 regulates other critical targets to maintain HSC function.
Non-canonical PRC1 complexes also contribute to HSC maintenance, albeit through distinct mechanisms. For instance, PRC1.1, which contains PCGF1, is crucial for suppressing premature myeloid differentiation in HSCs.[5]
PRC1 in Hematopoietic Lineage Commitment
The dynamic exchange of PRC1 subunits plays a vital role in guiding lineage commitment. For example, the differential expression of CBX proteins in cPRC1 influences the fate of hematopoietic progenitors. High levels of CBX7 are associated with the maintenance of an undifferentiated state, while an increase in CBX8 expression promotes myeloid differentiation.[6]
Non-canonical PRC1 complexes are also instrumental in lineage specification. PRC1.1, through the action of its PCGF1 subunit, represses genes associated with the myeloid lineage, thereby promoting lymphoid development.[5] Loss of PCGF1 leads to a significant reduction in B-lymphoid cells and an expansion of myeloid progenitors.[7]
PRC1 in Malignant Hematopoiesis
Given its fundamental role in regulating the proliferation and differentiation of hematopoietic cells, it is not surprising that dysregulation of PRC1 is frequently observed in hematological malignancies. Overexpression of Bmi1 is a common feature of various leukemias and is associated with enhanced self-renewal of leukemic stem cells.[4]
Non-canonical PRC1 complexes are also implicated in tumorigenesis. For example, PRC1.1 is essential for the survival and proliferation of human leukemic stem cells.[8]
Quantitative Data on PRC1 Function in Hematopoiesis
The following tables summarize key quantitative data from studies investigating the impact of PRC1 subunit disruption on hematopoietic cell populations.
| Gene Knockout | Cell Type | Phenotype | Fold Change/Quantitative Measure | Reference |
| Bmi1 | Hematopoietic Stem Cells (HSCs) | Decreased self-renewal | 10-fold reduction in competitive repopulating units | [4] |
| Bmi1 | Hematopoietic Stem Cells (HSCs) | Increased expression of Ink4a/Arf | ~4-fold increase in p16Ink4a mRNA | [4] |
| Pcgf1 | Hematopoietic Stem Cells (HSCs) | Myeloid-biased differentiation | 2-fold increase in granulocyte-macrophage progenitors (GMPs) | [5] |
| Pcgf1 | B-cell precursors | Impaired B-cell development | >5-fold reduction in pre-B and pro-B cells | [7] |
| Ring1b | Hematopoietic Stem and Progenitor Cells (HSPCs) | Proliferation arrest and apoptosis | ~3-fold increase in Annexin V-positive cells | [9] |
| PRC1 Subunit | Hematopoietic Cell Type | Relative Expression Level (mRNA or Protein) | Reference |
| CBX7 | Hematopoietic Stem Cells (HSCs) | High | [6] |
| CBX8 | Myeloid Progenitors | High | [6] |
| PCGF1 | Lymphoid-primed Multipotent Progenitors (LMPPs) | High | [7] |
| PCGF4 (Bmi1) | Hematopoietic Stem Cells (HSCs) | High | [4] |
| RYBP | Hematopoietic Stem and Progenitor Cells (HSPCs) | Moderate | [4] |
PRC1 and Key Signaling Pathways in Hematopoiesis
PRC1 complexes exert their influence on hematopoiesis not only through direct gene repression but also by modulating the activity of key signaling pathways.
PRC1 and the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of HSC self-renewal and differentiation.[10] PRC1 has been shown to repress several components of the Wnt pathway, thereby fine-tuning its activity. In the absence of Bmi1, there is an upregulation of Wnt signaling, which contributes to the exhaustion of the HSC pool.[11] This repression is mediated, at least in part, by the direct binding of Bmi1 to the promoters of Wnt target genes such as Lef1 and Tcf4.[11]
PRC1 and the Notch Signaling Pathway
The Notch signaling pathway is another crucial regulator of hematopoietic development, particularly in T-cell lineage commitment.[12] While direct regulation of Notch pathway components by PRC1 in hematopoiesis is less well-characterized, there is evidence of crosstalk. For instance, PRC1 and Notch signaling can converge on common target genes to regulate their expression. Further research is needed to fully elucidate the intricate interplay between these two pathways in hematopoietic stem and progenitor cells.
PRC1 and the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a potent inhibitor of HSC proliferation, contributing to the maintenance of their quiescent state.[13] There is emerging evidence that PRC1 may regulate components of the TGF-β pathway to control HSC cycling. For example, PRC1 has been shown to repress the expression of TGF-β receptors in other cell types, suggesting a potential mechanism for modulating TGF-β sensitivity in HSCs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of the PRC1 complex in hematopoiesis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H2AK119ub1
ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications and DNA-binding proteins. This protocol is optimized for the analysis of H2AK119ub1 in hematopoietic stem and progenitor cells.
Materials:
-
Antibodies: Anti-H2AK119ub1 (e.g., Cell Signaling Technology, Cat# 8240), anti-RING1B (e.g., provided by H. Koseki's lab or commercial equivalent)[9]
-
Buffers:
-
Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, supplemented with protease inhibitors.
-
Wash Buffer A: 50 mM HEPES-KOH (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS.
-
Wash Buffer B: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 250 mM LiCl, 0.5% NP-40, 0.5% Sodium Deoxycholate.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
-
Protein A/G magnetic beads
-
Sonication equipment (e.g., Diagenode Bioruptor)
Protocol:
-
Cell Cross-linking: Resuspend 10-20 million hematopoietic cells in 10 ml of RPMI medium. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
Chromatin Sonication: Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: Centrifuge the sonicated lysate at 14,000 rpm for 10 minutes at 4°C. Pre-clear the supernatant with Protein A/G magnetic beads for 1 hour at 4°C. Incubate the pre-cleared chromatin with the anti-H2AK119ub1 antibody overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with Lysis Buffer, Wash Buffer A, Wash Buffer B, and TE Buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight in the presence of Proteinase K.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Co-immunoprecipitation (Co-IP) for PRC1 Complex Analysis
Co-IP is used to identify protein-protein interactions and to confirm the composition of protein complexes. This protocol is designed to isolate PRC1 complexes from hematopoietic cells.
Materials:
-
Antibodies: Antibody against a specific PRC1 subunit (e.g., anti-Bmi1, anti-RING1B).
-
Buffers:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.[14]
-
-
Protein A/G magnetic beads
Protocol:
-
Cell Lysis: Harvest hematopoietic cells and wash with ice-cold PBS. Resuspend the cell pellet in Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the primary antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads three to five times with Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Hematopoietic Stem Cell Functional Assays
Colony-Forming Unit (CFU) Assay:
The CFU assay is an in vitro functional assay to quantify hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.[15]
Materials:
-
Semi-solid medium: Methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF).
-
Culture dishes: 35 mm non-tissue culture treated dishes.
Protocol:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood.
-
Plating: Mix a defined number of cells with the methylcellulose medium and plate into culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Scoring: Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology under an inverted microscope.
Serial Transplantation Assay:
This in vivo assay is the gold standard for assessing the self-renewal capacity of HSCs.[16]
Protocol:
-
Primary Transplant: Isolate a defined number of HSCs (or total bone marrow cells) from a donor mouse and transplant them into a lethally irradiated recipient mouse.
-
Reconstitution Analysis: After a defined period (e.g., 16 weeks), analyze the peripheral blood of the recipient mouse to determine the level of donor cell engraftment.
-
Secondary Transplant: Isolate bone marrow cells from the primary recipient and transplant them into a secondary lethally irradiated recipient.
-
Subsequent Transplants: Repeat the process for tertiary and quaternary transplants. The ability to reconstitute the hematopoietic system in serial recipients is a measure of the long-term self-renewal capacity of the initial HSC population.
Conclusion
The PRC1 complex is a master regulator of hematopoiesis, with its diverse subunit composition enabling a wide range of functions in HSC self-renewal, lineage commitment, and the prevention of malignant transformation. Understanding the intricate mechanisms by which different PRC1 complexes are targeted to specific genomic loci and how they modulate gene expression is crucial for developing novel therapeutic strategies for hematological disorders. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of PRC1 function in the hematopoietic system. As our knowledge of the PRC1 interactome and its crosstalk with other signaling pathways expands, so too will our ability to therapeutically target this critical epigenetic regulator for the treatment of a variety of blood diseases.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Polycomb complexes in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Polycomb repressive complex 1.1 coordinates homeostatic and emergency myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling: Role in Regulation of Haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch Signaling in HSC Emergence: When, Why and How - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caught in a Wnt storm: Complexities of Wnt signaling in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. TGF-β signaling in the control of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β signaling and its role in the regulation of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide on the Downstream Targets of the PRC1 Complex Regulated by RB-3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the downstream targets of the Polycomb Repressive Complex 1 (PRC1) and its regulation. A key ambiguity in the term "RB-3" is addressed by examining two distinct molecular entities: the Retinoblastoma tumor suppressor protein (RB1) and a recently developed small molecule inhibitor of PRC1, also designated this compound. This document is structured to provide an in-depth analysis of both interpretations, offering valuable insights for researchers in oncology, cell biology, and pharmacology. For each regulatory mechanism, this guide details the effects on PRC1's downstream targets, presents quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows using the Graphviz DOT language.
Clarification of the Term "this compound" in the Context of PRC1 Regulation
Initial literature searches for a direct regulator of the PRC1 complex named "this compound" did not yield a recognized protein or gene with this designation. However, the query likely refers to one of two distinct entities, both of which are highly relevant to PRC1 function and are explored in detail in this guide:
-
Retinoblastoma Protein (RB1): A critical tumor suppressor protein that plays a central role in cell cycle regulation. RB1 is known to interact with Polycomb group (PcG) proteins, including components of PRC1, to mediate transcriptional repression of its downstream target genes. It is plausible that "this compound" was a typographical error for "RB1".
-
This compound, the Small Molecule Inhibitor: A recently developed first-in-class small molecule inhibitor that directly targets the E3 ligase activity of the PRC1 complex. This compound has shown promise in preclinical studies, particularly in the context of hematological malignancies.
Given the potential for either interpretation, this guide will address both the regulation of PRC1 by the RB1 protein and the inhibitory action of the small molecule this compound on PRC1.
Regulation of the PRC1 Complex by the Retinoblastoma Protein (RB1)
The Retinoblastoma protein (RB1) is a cornerstone of cell cycle control, primarily through its regulation of the E2F family of transcription factors.[1] RB1's role as a transcriptional repressor is, in part, mediated by its recruitment of chromatin-modifying complexes to the promoters of E2F target genes. This includes the Polycomb Repressive Complex 1 (PRC1), which is essential for establishing and maintaining a repressive chromatin state.[2]
The RB1-E2F-PRC1 Signaling Axis
The canonical function of RB1 is to bind to E2F transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition in the cell cycle. In its hypophosphorylated state, RB1 actively represses transcription by recruiting a host of corepressors to E2F-responsive promoters. While the interaction between RB1 and PRC1 is complex and can be context-dependent, a key mechanism involves the recruitment of PRC1 to E2F target genes.
The non-canonical PRC1.6 complex is of particular interest in this context, as it contains the E2F6 subunit, a member of the E2F family that acts as a transcriptional repressor.[3] This suggests a model where RB1, in concert with E2F transcription factors, can recruit or stabilize PRC1.6 at specific genomic loci, leading to the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1) and subsequent gene silencing.[4]
References
- 1. Rb and Prohibitin Target Distinct Regions of E2F1 for Repression and Respond to Different Upstream Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genetic basis for PRC1 complex diversity emerged early in animal evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MGA, L3MBTL2 and E2F6 determine genomic binding of the non-canonical Polycomb repressive complex PRC1.6 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for RB-3 Inhibition of Polycomb Repressive Complex 1 (PRC1) E3 Ligase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic basis for the inhibition of Polycomb Repressive Complex 1 (PRC1) E3 ligase activity by the small molecule inhibitor, RB-3. It details the molecular interactions, quantitative binding and inhibition data, and the experimental methodologies used to elucidate this inhibitory mechanism.
Introduction to PRC1 and its Role as a Therapeutic Target
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator responsible for maintaining a repressed chromatin state through the monoubiquitination of histone H2A at lysine 119 (H2Aub).[1][2] This enzymatic activity is primarily carried out by the heterodimeric core of the complex, which consists of RING1A or RING1B and one of six PCGF paralogs (e.g., BMI1).[1][3] The RING1B-BMI1 complex constitutes the minimal E3 ligase unit sufficient for H2A ubiquitination.[1] Dysregulation of PRC1 activity is implicated in various cancers, including acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[3][4] this compound has emerged as a first-in-class small molecule inhibitor that directly targets the E3 ligase activity of PRC1.[1][3]
Mechanism of this compound Inhibition
This compound inhibits the E3 ligase activity of PRC1 through a novel, allosteric mechanism. Instead of targeting a well-defined active site, this compound directly binds to the RING1B subunit of the RING1B-BMI1 heterodimer.[1][3]
Key aspects of the inhibitory mechanism include:
-
Induced-Fit Binding: Structural studies reveal that this compound binds to RING1B by inducing the formation of a novel hydrophobic pocket within the RING domain.[1][2][3] This is significant because RING domains are typically considered challenging targets for small molecules due to their small, compact structures that often lack pre-existing pockets.[3]
-
Disruption of the Nucleosome Interaction: The binding site of this compound on RING1B directly overlaps with the interface required for the association of the PRC1 complex with its nucleosome substrate.[1] By occupying this site, this compound sterically hinders and blocks the interaction between RING1B-BMI1 and chromatin.[1][2]
-
Inhibition of H2A Ubiquitination: By preventing the E3 ligase from engaging with its substrate, this compound effectively inhibits the transfer of ubiquitin to histone H2A, leading to a global decrease in H2Aub levels in cancer cells.[1][3][5]
The overall signaling pathway and the point of inhibition by this compound are illustrated below.
Quantitative Data on this compound Activity
The development of this compound involved medicinal chemistry optimization from earlier fragments. Its efficacy has been quantified through various biochemical and biophysical assays.
| Compound | Target | Assay Type | Value | Reference |
| This compound | RING1B-BMI1f | Isothermal Titration Calorimetry (ITC) | Kd = 2.8 ± 0.45 µM | [1][6][7] |
| This compound | H2A Ubiquitination | In vitro Ubiquitination Assay | IC50 = 1.6 µM | [1][6][7] |
| RB-2 | RING1B-BMI1f | Not specified | Kd ~ 12 µM (estimated from IC50) | [1] |
| RB-2 | H2A Ubiquitination | In vitro Ubiquitination Assay | IC50 ~ 12 µM | [1] |
| RB-1 | RING1B-BMI1 | NMR Titration | Kd ~ 7 mM (initial fragment) | [8] |
Experimental Protocols and Methodologies
The characterization of this compound and its mechanism of action relied on a suite of biophysical and biochemical techniques.
This compound was developed from a low-affinity fragment hit (RB-1) identified through an NMR-based screen. The workflow involved iterative cycles of chemical synthesis and activity testing guided by structural biology.
This assay measures the E3 ligase activity of the PRC1 complex on its histone substrate.
-
Reagents:
-
Protocol:
-
Combine the reagents in the ligase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.[10]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the products by SDS-PAGE followed by Western blotting using antibodies against ubiquitin or ubiquitinated H2A to detect product formation.[9][10]
-
ITC was used to directly measure the binding affinity (Kd) of this compound to the RING1B-BMI1f protein.[1][4]
-
Principle: This technique measures the heat released or absorbed during the binding event between a ligand (this compound) and a macromolecule (RING1B-BMI1f).
-
Protocol Outline:
-
A solution of the RING1B-BMI1f protein is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into an injection syringe.
-
The this compound solution is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Nuclear Magnetic Resonance (NMR) was critical for both the initial fragment screening and for mapping the inhibitor binding site.[1]
-
Method: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments were performed on ¹⁵N-labeled RING1B-BMI1f protein.[1]
-
Fragment Screening: A library of small molecules was screened by observing the ¹H-¹⁵N HSQC spectrum of the protein in the presence of compound mixtures. A chemical shift perturbation (a change in the position of a peak in the spectrum) of specific amino acid residues indicates a direct binding event.
-
Binding Site Mapping: To map the this compound binding site, ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled RING1B-BMI1f were recorded in the absence and presence of this compound.[1][4] Residues exhibiting significant chemical shift perturbations upon this compound addition were identified as being at or near the binding interface.[1]
This bead-based proximity assay was used to quantitatively measure the ability of this compound to block the interaction between the RING1B-BMI1f complex and nucleosomes.[4]
-
Principle: Donor and Acceptor beads are coated with interacting partners (e.g., biotinylated nucleosomes on streptavidin-coated Donor beads and tagged RING1B-BMI1f on antibody-coated Acceptor beads). When in close proximity, excitation of the Donor bead results in a singlet oxygen transfer that excites the Acceptor bead, producing a luminescent signal.
-
Protocol Outline:
-
Incubate biotinylated nucleosomes with streptavidin-Donor beads.
-
Incubate tagged RING1B-BMI1f with anti-tag Acceptor beads.
-
Mix the two bead sets with varying concentrations of this compound.
-
If this compound disrupts the protein-nucleosome interaction, the beads are separated, and the signal is reduced.
-
The signal is read on a compatible plate reader, and an IC₅₀ value for the disruption is calculated.
-
Conclusion
The small molecule this compound is a potent and specific inhibitor of the PRC1 E3 ligase. Structural and biochemical studies have demonstrated that it functions by binding directly to a novel, induced-fit pocket on the RING1B subunit.[1][5] This binding event allosterically inhibits the enzyme by blocking its critical interaction with the nucleosome substrate.[1] The successful development of this compound validates the PRC1 RING domain as a druggable target and provides a valuable chemical probe to further investigate PRC1 biology and its role in cancer.[1][2] Furthermore, this compound serves as a promising lead compound for the development of novel epigenetic therapies targeting malignancies driven by PRC1 dysregulation.[8]
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRC1 inhibitor this compound |CAS:2396639-11-3 Probechem Biochemicals [probechem.com]
- 8. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Impact of RB-3 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-3 is a small molecule inhibitor targeting the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator involved in maintaining a repressive chromatin state.[1][2][3][4] Emerging evidence indicates the therapeutic potential of targeting PRC1 in various cancers, making this compound a valuable chemical probe for studying PRC1 biology and a promising lead for drug development.[2][3][4] This technical guide provides an in-depth overview of the epigenetic modifications affected by this compound treatment, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound functions by directly binding to the RING1B-BMI1 heterodimeric complex, which constitutes the E3 ligase activity of PRC1.[1][2][3] This binding event physically obstructs the association of the PRC1 complex with chromatin, thereby inhibiting its ability to catalyze the monoubiquitination of histone H2A at lysine 119 (H2AK119ub).[2][3] The reduction in H2AK119ub levels leads to a cascade of downstream epigenetic and transcriptional changes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity and its impact on epigenetic modifications and gene expression.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Target | Method | Reference |
| Kd | 2.8 µM | RING1B-BMI1f | Isothermal Titration Calorimetry (ITC) | [1] |
| IC50 | 1.6 µM | H2A ubiquitination | In vitro ubiquitination assay | [1] |
| Cellular IC50 | 6 µM | RING1B-chromatin interaction | NanoBiT assay | [3] |
Table 2: Effects of this compound Treatment on Histone Modifications
| Histone Modification | Effect | Cell Line/Model | Method | Reference |
| H2AK119ub | Global decrease | Leukemia cell lines, primary AML samples | Western Blot, ChIP-Seq | [1][2][3] |
| H3K27me3 | Depression at genome-wide levels | B cell lymphoma cells | ChIP-Seq | [5] |
| H3K4me3 | Elevated levels at specific gene promoters (e.g., C/EBPα) | TEX leukemia cells | ChIP-Seq | [3] |
Table 3: Gene Expression Changes Induced by this compound Treatment
| Gene/Gene Set | Effect | Cell Line/Model | Method | Reference |
| C/EBPα-p42 | Dose-dependent increase | TEX cells | Western Blot | [1] |
| MHC-II cluster genes | Partial rescue of expression | BAP1-KO A20 cells | RNA-Seq | [5] |
| Immune response and T cell function pathways | Enrichment of upregulated genes | BAP1-KO A20 cells | RNA-Seq | [5] |
| CD34, CD11b | Altered expression | TEX leukemia cells | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the epigenetic effects of this compound are provided below.
Western Blotting for Histone Modifications
This protocol is adapted for the detection of changes in global histone modification levels, such as H2AK119ub, following this compound treatment.
A. Histone Extraction
-
Harvest cultured cells treated with this compound or vehicle control.
-
Perform acid extraction of histones from the cell nuclei.
-
Quantify the protein concentration of the extracted histones.
B. Gel Electrophoresis and Transfer
-
For each sample, dilute 0.5 µg of histones in 1X LDS sample buffer supplemented with 100 mM DTT.[6]
-
Heat the samples at 95°C for 5 minutes, followed by a brief centrifugation.[6]
-
Load the samples onto a high-percentage SDS-PAGE gel to resolve the small histone proteins.[7]
-
Perform electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for optimal capture of histones).[7]
C. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or nonfat dry milk in TBST).[7][8]
-
Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H2AK119ub) overnight at 4°C with gentle agitation.[6][7] The antibody should be diluted in the blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[8][9]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol outlines the steps to identify the genomic regions where specific histone modifications are altered by this compound treatment.
A. Cell Fixation and Chromatin Preparation
-
Treat cells with this compound or a vehicle control for the desired duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a specific time (e.g., 10-15 minutes) at room temperature.[10]
-
Quench the cross-linking reaction by adding glycine.[10]
-
Harvest the cells, wash with ice-cold PBS, and lyse them to isolate the nuclei.[10]
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.[10]
B. Immunoprecipitation
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.[10]
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H2AK119ub, anti-H3K27me3). A parallel sample with a control IgG should be included.[10]
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[10]
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[10]
C. DNA Purification and Library Preparation
-
Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.[10]
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.[10]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[10]
-
Prepare the sequencing library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).
D. Sequencing and Data Analysis
-
Sequence the prepared libraries using a next-generation sequencing platform.
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the histone modification.
-
Compare the peak profiles between this compound treated and control samples to identify differentially modified regions.
RNA Sequencing (RNA-Seq)
This protocol is for analyzing the changes in gene expression profiles induced by this compound treatment.
A. RNA Extraction and Library Preparation
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and extract total RNA using a suitable kit, ensuring high quality and integrity of the RNA.[11]
-
(Optional) Enrich for mRNA by selecting for poly(A) tails or deplete ribosomal RNA (rRNA).[12]
-
Fragment the RNA or convert it to cDNA followed by fragmentation.[13]
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.[13]
-
Amplify the library by PCR.[13]
-
Perform quality control and quantify the prepared library.[12]
B. Sequencing and Data Analysis
-
Sequence the library on a next-generation sequencing platform.[12]
-
Perform quality control on the raw sequencing reads using tools like FastQC.[14]
-
(Optional) Trim adapter sequences and low-quality bases.[14]
-
Align the reads to a reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.[14][15]
-
Quantify gene or transcript expression levels by counting the number of reads mapping to each feature (e.g., using featureCounts).[15]
-
Perform differential gene expression analysis between this compound treated and control samples using tools like DESeq2 or edgeR.[14]
-
Perform downstream analysis such as pathway enrichment analysis to interpret the biological significance of the differentially expressed genes.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound's epigenetic effects.
Caption: Mechanism of action of this compound as a PRC1 inhibitor.
Caption: High-level experimental workflow for assessing epigenetic changes.
Caption: Logical relationship of PRC1's role in gene silencing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain | Semantic Scholar [semanticscholar.org]
- 3. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 9. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 14. blog.genewiz.com [blog.genewiz.com]
- 15. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Compound RB-3 in K562 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific information on a compound designated "RB-3" for use in K562 cell culture. The following protocol is a generalized template for the evaluation of a novel investigational compound, hereafter referred to as "Compound this compound," in the K562 chronic myeloid leukemia cell line. This document provides a framework for assessing the compound's effects on cell proliferation, viability, and relevant signaling pathways.
Introduction
The K562 cell line, established from a patient with chronic myeloid leukemia (CML) in blast crisis, is a widely used model for studying the pathogenesis of CML and for the preclinical evaluation of potential therapeutic agents.[1] These cells are characterized by the presence of the Philadelphia chromosome and the resultant BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives cell proliferation and survival.[2] This protocol outlines the in vitro procedures for assessing the biological activity of Compound this compound on K562 cells.
Materials and Reagents
2.1. Cell Culture
-
K562 cells (ATCC® CCL-243™)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (e.g., Gibco, Cat. No. 10082147)[3][4]
-
Penicillin-Streptomycin (100X) (e.g., Gibco, Cat. No. 15140122)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue Stain (0.4%)
2.2. Compound Preparation
-
Compound this compound (Source to be specified)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
2.3. Experimental Assays
-
Cell Proliferation Reagent (e.g., WST-1 or MTT)
-
Apoptosis Detection Kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Cell Cycle Analysis Kit (e.g., Propidium Iodide Staining Solution)
-
Reagents for Western Blotting (Primary and secondary antibodies, lysis buffer, etc.)
Experimental Protocols
3.1. K562 Cell Culture and Maintenance
-
Thawing of Cryopreserved K562 Cells:
-
Rapidly thaw the vial of frozen K562 cells in a 37°C water bath.[3][5]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 1,500 rpm for 5 minutes.[3]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[3][6]
-
-
Cell Passaging:
-
K562 cells grow in suspension.[3]
-
Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.[6]
-
When the cell density reaches approximately 0.8 x 10^6 cells/mL, split the culture by diluting the cells to a concentration of about 0.4 x 10^6 cells/mL with fresh, pre-warmed complete growth medium.[3]
-
Cells should be passaged every 2-3 days.[6]
-
3.2. Preparation of Compound this compound Stock Solution
-
Prepare a high-concentration stock solution of Compound this compound in DMSO. For example, a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the compound.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
3.3. Cell Viability/Proliferation Assay (MTT or WST-1)
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of Compound this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.4. Apoptosis Assay by Flow Cytometry
-
Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with Compound this compound at various concentrations (e.g., IC50, 2x IC50) for 24 or 48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
3.5. Cell Cycle Analysis by Flow Cytometry
-
Seed and treat K562 cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
Table 1: Effect of Compound this compound on K562 Cell Viability
| Compound Concentration (µM) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 6.1 |
| 0.1 | 95.3 ± 4.8 | 90.1 ± 5.5 |
| 1 | 75.6 ± 6.1 | 60.7 ± 7.2 |
| 10 | 48.2 ± 5.5 | 35.4 ± 6.8 |
| 50 | 15.8 ± 3.9 | 8.2 ± 2.1 |
| IC50 (µM) | ~9.5 | ~3.8 |
Table 2: Apoptosis and Cell Cycle Analysis of K562 Cells Treated with Compound this compound (48h)
| Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 5.2 ± 1.1 | 45.3 ± 2.5 | 35.1 ± 2.1 | 19.6 ± 1.8 |
| Compound this compound (IC50) | 28.7 ± 3.4 | 65.8 ± 3.1 | 20.5 ± 2.7 | 13.7 ± 1.5 |
| Compound this compound (2x IC50) | 55.1 ± 4.2 | 78.2 ± 3.9 | 12.3 ± 1.9 | 9.5 ± 1.2 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for evaluating Compound this compound in K562 cells.
Caption: Potential targeting of the BCR-ABL1 signaling pathway by Compound this compound.
References
- 1. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of TRIM28 Knockout K562 Cells by CRISPR/Cas9 Genome Editing and Characterization of TRIM28-Regulated Gene Expression in Cell Proliferation and Hemoglobin Beta Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. biorxiv.org [biorxiv.org]
- 5. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]
- 6. Cell culture, transfection, and imaging of K562 cells [protocols.io]
Application Notes and Protocols for RB-3 Treatment in Acute Myeloid Leukemia Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key dependency for the proliferation and self-renewal of leukemia stem cells, particularly in subtypes with Mixed-Lineage Leukemia (MLL) rearrangements, is the Polycomb Repressive Complex 1 (PRC1). RB-3 is a first-in-class small molecule inhibitor that targets the E3 ligase activity of PRC1 by binding to the RING1B-BMI1 heterodimer.[1][2][3] This inhibition prevents the monoubiquitination of histone H2A at lysine 119 (H2Aub), a critical epigenetic mark for gene silencing. By disrupting this process, this compound has been shown to decrease global H2Aub levels, leading to the induction of differentiation in AML cell lines and primary patient samples.[1][2][4] These application notes provide a detailed overview of the mechanism of this compound and protocols for its evaluation in preclinical mouse models of AML.
Mechanism of Action of this compound
This compound directly targets the core enzymatic machinery of the canonical PRC1 complex. It binds to a hydrophobic pocket on the RING1B protein, which is induced upon binding.[1][2][4] This interaction allosterically inhibits the E3 ligase activity of the RING1B-BMI1 complex, preventing the transfer of ubiquitin to histone H2A. The subsequent reduction in H2Aub levels leads to the derepression of genes involved in cellular differentiation, such as C/EBPα, thereby promoting the maturation of leukemic blasts and reducing their self-renewal capacity.[5]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the key in vitro parameters of this compound, demonstrating its direct engagement with the target and its activity in AML cells.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 2.8 µM | RING1B-BMI1f | [5] |
| IC50 (H2A Ubiquitination) | 1.6 µM | In vitro assay | [5] |
| Cellular Activity | Dose-dependent reduction of H2Aub | K562, MOLM13, MV4;11 cell lines | [2][4] |
| Differentiation Induction | Increased C/EBPα-p42 levels | TEX cells | [5] |
In Vivo Efficacy of this compound (Representative Data)
No specific in vivo efficacy data for this compound in AML mouse models has been published to date. The following table is a template representing typical data collected in such studies, based on experiments with other small molecule inhibitors in MLL-rearranged AML models.
| Mouse Model | Treatment Group | Median Survival (days) | Change in Leukemic Burden (% GFP+ cells in Bone Marrow) | Spleen Weight (g) |
| MLL-AF9 Xenograft | Vehicle Control | 25 | 85% ± 5% | 0.8 ± 0.1 |
| This compound (50 mg/kg, BID) | 40 | 40% ± 8% | 0.4 ± 0.05 | |
| This compound (100 mg/kg, BID) | 55 | 20% ± 6% | 0.2 ± 0.04 |
Signaling Pathway and Experimental Workflow
PRC1 Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the PRC1-mediated ubiquitination of Histone H2A.
In Vivo Efficacy Study Workflow
Caption: A generalized workflow for evaluating the efficacy of this compound in an MLL-AF9 AML mouse model.
Experimental Protocols
Protocol 1: Generation of an MLL-AF9 AML Mouse Model
This protocol is based on established methods for inducing MLL-rearranged leukemia in mice.[1][2][6]
Materials:
-
Donor C57BL/6 mice (6-8 weeks old)
-
Recipient C57BL/6 mice (8-10 weeks old)
-
5-Fluorouracil (5-FU)
-
Retroviral vector encoding MLL-AF9-IRES-GFP
-
HEK293T cells for virus production
-
Syringes and needles
-
Cell culture and bone marrow harvesting reagents
-
Irradiator
Procedure:
-
Virus Production: Transfect HEK293T cells with the MLL-AF9 retroviral vector and packaging plasmids to produce high-titer retrovirus.[2]
-
Donor Mouse Preparation: Inject donor C57BL/6 mice with 5-FU (150 mg/kg, intraperitoneally) to enrich for hematopoietic stem and progenitor cells.
-
Bone Marrow Harvest: Five days after 5-FU treatment, euthanize donor mice and harvest bone marrow from femurs and tibias under sterile conditions.
-
Retroviral Transduction: Culture the harvested bone marrow cells in the presence of cytokines (e.g., IL-3, IL-6, SCF) and transduce with the MLL-AF9 retrovirus.
-
Recipient Mouse Preparation: On the day of transplantation, lethally irradiate recipient C57BL/6 mice (e.g., two split doses of 4.5 Gy).
-
Transplantation: Inject approximately 1x10^6 transduced bone marrow cells into the tail vein of each irradiated recipient mouse.[7]
-
Leukemia Monitoring: Monitor mice for signs of leukemia (e.g., weight loss, ruffled fur, lethargy). Confirm leukemia development by analyzing peripheral blood for the presence of GFP-positive leukemic cells using flow cytometry, typically 2-3 weeks post-transplantation.
Protocol 2: In Vivo Efficacy Study of this compound
This is a representative protocol, as specific in vivo studies for this compound have not been published. Dosing and formulation may require optimization.
Materials:
-
Established MLL-AF9 AML mice (from Protocol 1)
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Oral gavage needles
-
Flow cytometry antibodies (e.g., anti-CD45, anti-c-Kit, anti-Gr-1)
-
Materials for blood and tissue collection
Procedure:
-
Leukemia Engraftment Confirmation: Once peripheral blood shows >5% GFP+ cells, enroll mice into the study.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
This compound Formulation: Prepare a fresh formulation of this compound in the vehicle solution on each treatment day.
-
Drug Administration: Administer this compound or vehicle via oral gavage twice daily (BID) at the designated dose (e.g., 50 mg/kg). The treatment duration is typically 14-21 days.
-
Monitoring: Monitor mice daily for clinical signs and measure body weight every other day.
-
Leukemic Burden Assessment (Optional Interim): At specific time points, a small volume of peripheral blood can be collected for flow cytometric analysis of GFP+ cells.
-
Endpoint Analysis: At the end of the treatment period or when mice show signs of terminal illness, euthanize the animals.
-
Survival: Record the date of death/euthanasia for Kaplan-Meier survival analysis.
-
Tissue Collection: Collect bone marrow, spleen, and peripheral blood.
-
Flow Cytometry: Prepare single-cell suspensions and analyze the percentage of GFP+ leukemic cells in each tissue.
-
Spleen Analysis: Weigh the spleens as an indicator of leukemic infiltration.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of AML, particularly for subtypes dependent on PRC1 activity. Its defined mechanism of action provides a strong rationale for its evaluation in relevant mouse models. The protocols outlined here, based on established methodologies for AML research, provide a framework for assessing the in vivo therapeutic potential of this compound. Further studies are required to establish the optimal dosing, schedule, and potential combination strategies to translate the preclinical activity of this compound into clinical applications for AML patients.
References
- 1. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Inducible Mouse Model of MLL-ENL-driven Mixed-lineage Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Measuring H2A Ubiquitination Levels After RB-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for measuring the ubiquitination levels of histone H2A in response to treatment with RB-3, a hypothetical inhibitor of deubiquitinating enzymes (DUBs) targeting H2A. Histone H2A ubiquitination is a critical post-translational modification involved in the regulation of gene expression, DNA damage repair, and cell cycle progression.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including cancer, making the enzymes that control H2A ubiquitination attractive targets for therapeutic development.[1][4][5][6] These protocols are designed for researchers in academic and industrial settings who are developing and characterizing compounds that modulate the ubiquitin-proteasome system. The primary methods covered are Western Blotting and Mass Spectrometry, providing both semi-quantitative and robust quantitative analysis of H2A ubiquitination.
Introduction to H2A Ubiquitination
Histone proteins are subject to a variety of post-translational modifications that play a crucial role in regulating chromatin structure and function.[1] Monoubiquitination of histone H2A, predominantly on lysine 119 (H2AK119ub), is a key epigenetic mark associated with transcriptional repression.[2][7] This modification is dynamically regulated by the opposing activities of E3 ubiquitin ligases, which add ubiquitin, and deubiquitinating enzymes (DUBs), which remove it.[1][8]
The Polycomb Repressive Complex 1 (PRC1) is a major E3 ligase responsible for H2A ubiquitination, contributing to gene silencing.[7][9] Conversely, several DUBs, such as those belonging to the USP family, can remove ubiquitin from H2A, thereby reversing the repressive signal.[10][11] Given the critical role of H2A ubiquitination in cellular processes, pharmacological modulation of the enzymes that regulate this modification is a promising avenue for therapeutic intervention.[4][12][13]
This application note assumes that This compound is a novel investigational compound that inhibits a specific deubiquitinating enzyme (DUB) responsible for removing ubiquitin from H2A. Therefore, treatment with this compound is expected to lead to an increase in the levels of ubiquitinated H2A (uH2A). The following protocols will enable the precise measurement of this effect.
Signaling Pathway and Experimental Rationale
The experimental design is based on the hypothesis that this compound inhibits a DUB that targets ubiquitinated H2A. This inhibition will lead to an accumulation of uH2A, which can be detected and quantified.
Caption: Proposed signaling pathway for the effect of this compound on H2A ubiquitination.
Experimental Workflow
A general workflow for assessing the impact of this compound on H2A ubiquitination levels is outlined below.
Caption: General experimental workflow for measuring H2A ubiquitination.
Detailed Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest. Cancer cell lines are often used for studying epigenetic modulators.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO alone).
-
Treat cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
-
Cell Harvesting:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and proceed to histone extraction.
-
Protocol 2: Histone Extraction (Acid Extraction Method)
This protocol is adapted for the enrichment of histone proteins.
-
Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, and protease inhibitors).
-
Incubation: Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 800 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4.
-
Incubation: Incubate on a rotator for at least 4 hours or overnight at 4°C.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Precipitation: Transfer the supernatant to a new tube and add 10 volumes of ice-cold acetone.
-
Incubation: Incubate at -20°C overnight to precipitate the histones.
-
Pelleting Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the histone pellet twice with ice-cold acetone.
-
Drying: Air-dry the pellet for 10-20 minutes. Do not over-dry.
-
Resuspension: Resuspend the histone pellet in an appropriate volume of ultrapure water.
Protocol 3: Western Blotting for Ubiquitinated H2A
Western blotting provides a semi-quantitative assessment of changes in uH2A levels.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Sample Preparation: Mix equal amounts of protein (10-20 µg) with 4x Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 15% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the uH2A signal to the loading control (total H3 or H2A).
Protocol 4: Mass Spectrometry for Quantitative Analysis of H2A Ubiquitination
For a more precise and quantitative measurement of H2A ubiquitination, a mass spectrometry-based approach is recommended. The following protocol is a simplified overview of an optimized workflow.[17][18]
-
Sample Preparation:
-
Start with 50-100 µg of extracted histones per condition.
-
Perform a tryptic digest of the histone samples. Note that the C-terminal region of H2A where ubiquitination occurs can be challenging for standard bottom-up proteomics.[17] A specialized digestion strategy may be required.
-
A diglycine (GG) remnant remains on the ubiquitinated lysine residue after trypsin digestion, which can be specifically detected by mass spectrometry.
-
-
Peptide Labeling (Optional but Recommended for Quantification):
-
For relative quantification, peptides from different treatment conditions can be isotopically labeled. This can be achieved through methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or chemical labeling with reagents like tandem mass tags (TMT) or propionic anhydride.[17][19]
-
-
Enrichment of Ubiquitinated Peptides (Optional):
-
To increase the sensitivity of detection, ubiquitinated peptides can be enriched using antibodies that recognize the K-ε-GG remnant.[19]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. Parallel Reaction Monitoring (PRM) can be used for targeted quantification of specific ubiquitinated peptides.[17][18]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or Skyline.
-
Identify and quantify the peptides corresponding to ubiquitinated H2A.
-
Calculate the fold change in H2A ubiquitination levels between this compound treated and control samples.
-
Data Presentation
Quantitative data from Western blot densitometry and mass spectrometry should be summarized in tables for clear comparison.
Table 1: Western Blot Densitometry Analysis of uH2A Levels
| Treatment Group | uH2A (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.0 |
| This compound (1 µM) | 2.54 ± 0.28 | 2.5 |
| This compound (5 µM) | 4.12 ± 0.45 | 4.1 |
| This compound (10 µM) | 5.89 ± 0.61 | 5.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Mass Spectrometry Quantification of H2AK119ub
| Treatment Group | H2AK119ub/Total H2A Ratio | Fold Change vs. Vehicle | p-value |
| Vehicle (DMSO) | 0.05 ± 0.004 | 1.0 | - |
| This compound (10 µM) | 0.22 ± 0.018 | 4.4 | <0.001 |
Data are presented as mean ± standard deviation (n=3).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak uH2A signal in Western blot | Insufficient protein loading | Increase the amount of histone extract per lane. |
| Poor antibody quality | Use a validated antibody specific for ubiquitinated H2A. | |
| Inefficient histone extraction | Optimize the acid extraction protocol. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Low peptide identification in MS | Inefficient digestion | Optimize the digestion protocol for histones. |
| Low abundance of ubiquitinated peptides | Consider an enrichment step for ubiquitinated peptides. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately measure changes in H2A ubiquitination levels following treatment with the hypothetical DUB inhibitor, this compound. By employing both Western blotting for initial screening and mass spectrometry for robust quantification, a thorough characterization of the compound's effect on this critical epigenetic modification can be achieved. These methods are fundamental for the preclinical development of novel epigenetic drugs.
References
- 1. Histone H2A ubiquitination in transcriptional regulation and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The many faces of ubiquitinated histone H2A: insights from the DUBs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSCARG, a novel regulator of H2A ubiquitination by downregulating PRC1 ubiquitin E3 ligase activity, is essential for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ubiquitination for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in Anticancer Drug Development Targeting Ubiquitination-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Histone Ubiquitination in Response to DNA Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulation of Histone H2A and H2B Deubiquitination and Xenopus Development by USP12 and USP46 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RINGs, DUBs and Abnormal Brain Growth—Histone H2A Ubiquitination in Brain Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging drug development technologies targeting ubiquitination for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological targets in the ubiquitin system offer new ways of treating cancer, neurodegenerative disorders and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone H2A Antibody II | Cell Signaling Technology [cellsignal.com]
- 17. An optimized and robust workflow for quantifying the canonical histone ubiquitination marks H2AK119ub and H2BK120ub by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized and robust workflow for quantifying the canonical histone ubiquitination marks H2AK119ub and H2BK120ub by LC-MS/MS | bioRxiv [biorxiv.org]
- 19. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
RB-3 solubility and stability in common laboratory solvents
A Note on Compound Identity: The designation "RB-3" can refer to several distinct chemical entities. For the purposes of these application notes, which are tailored for researchers in drug development, "this compound" is assumed to be the Polycomb Repressive Complex 1 (PRC1) inhibitor [1]. This small molecule has garnered interest for its potential in cancer therapy through its targeted inhibition of PRC1, a key regulator of gene expression.
Introduction
This compound is a potent and specific inhibitor of the Polycomb Repressive Complex 1 (PRC1), binding to the RING1B-BMI1f heterodimer with a dissociation constant (Kd) of 2.8 μM[1]. By inhibiting the E3 ubiquitin ligase activity of PRC1, this compound decreases the global levels of histone H2A ubiquitination (H2Aub), a critical epigenetic mark for gene silencing[1]. This disruption of PRC1 function can induce differentiation in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML)[1]. Given its therapeutic potential, understanding the solubility and stability of this compound in common laboratory solvents is crucial for accurate and reproducible experimental results in preclinical development.
These application notes provide a summary of the known solubility and stability characteristics of this compound, along with detailed protocols for researchers to conduct their own assessments.
Physicochemical Properties and Storage
| Property | Value/Information | Reference |
| Target | Polycomb Repressive Complex 1 (PRC1) | [1] |
| Binding Affinity (Kd) | 2.8 μM (to RING1B-BMI1f) | [1] |
| IC50 | 1.6 μM (for H2A ubiquitination) | [1] |
| Molecular Formula | C₂₄H₂₈N₄O₂S | MedChemExpress |
| Molecular Weight | 436.57 g/mol | MedChemExpress |
| CAS Number | 2396639-11-4 | [2] |
Recommended Storage of Stock Solutions:
-
-80°C: Up to 6 months[1].
-
-20°C: Up to 1 month[1]. Note: Solutions should be stored in sealed containers, protected from moisture and light[1].
Solubility of this compound
Low aqueous solubility is a common challenge in drug discovery that can affect data quality from in vitro assays and lead to formulation difficulties for in vivo studies[3]. The following data on this compound solubility is derived from vendor information. Researchers should confirm solubility in their specific experimental media.
Quantitative Solubility Data
| Solvent/Vehicle System | Concentration | Observations | Reference |
| In Vitro Preparation | |||
| DMSO | ≥ 32.5 mg/mL | Clear solution | [1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL | Clear solution | [1] |
| 10% DMSO, 90% Corn oil | ≥ 3.25 mg/mL | Clear solution | [1] |
Note: The saturation points for these solutions were not specified[1].
Stability of this compound
Assessing the chemical stability of a compound in solution is critical, as degradation can lead to inaccurate structure-activity relationships (SAR) and misleading results in biological assays[4]. Stability should be evaluated under conditions that mimic experimental and storage scenarios.
General Stability Recommendations
-
pH: The stability of compounds can be highly pH-dependent. It is recommended to assess the stability of this compound in aqueous buffers at various pH levels (e.g., pH 4, 7.4, 9) to understand its susceptibility to hydrolysis.
-
Temperature: Stability should be tested at relevant temperatures, such as room temperature (for benchtop stability) and 37°C (for physiological relevance in assays)[5].
-
Light: Photostability should be assessed, especially if the compound has chromophores that absorb light in the UV-visible range.
Experimental Protocols
The following are generalized protocols for determining the kinetic and thermodynamic solubility, as well as the solution stability of a compound like this compound.
Protocol for Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock[3].
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance/turbidity
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution to wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a final concentration range (e.g., 100 µM to 0.1 µM) with 1% DMSO.
-
Incubation: Shake the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard[6].
Materials:
-
This compound powder
-
Desired solvent (e.g., water, PBS pH 7.4, cell culture medium)
-
Microcentrifuge tubes
-
Shaker/incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the desired solvent (e.g., 1 mL). Ensure solid material is visible.
-
Equilibration: Tightly cap the tubes and agitate them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution and Analysis: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
-
Calculation: The measured concentration represents the thermodynamic solubility of this compound in that solvent at that temperature.
Protocol for Solution Stability Assessment (HPLC-Based Method)
This protocol evaluates the degradation of this compound over time under specific conditions[7].
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Desired test solution (e.g., PBS pH 7.4, cell culture medium)
-
HPLC vials
-
HPLC-UV system
Procedure:
-
Prepare Test Solution: Dilute the this compound stock solution into the test solution to a final concentration of interest (e.g., 10 µM). The final DMSO concentration should be low (e.g., ≤ 0.5%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot to an HPLC vial and analyze it to determine the initial concentration. This serves as the T=0 reference.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., in a 37°C incubator, on the benchtop at room temperature, or exposed to light).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 sample using the peak area from the HPLC chromatogram.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Interpretation: A compound is often considered stable if the amount remaining is >90% over the tested period. The appearance of new peaks in the chromatogram can indicate the formation of degradation products[4].
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described above.
Caption: Mechanism of action of the PRC1 inhibitor this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sciforum.net [sciforum.net]
- 7. pharmaguru.co [pharmaguru.co]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) for RING1B after RB-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for performing Chromatin Immunoprecipitation (ChIP) to study the genomic localization of RING1B following treatment with the PRC1 inhibitor, RB-3.
Introduction
RING1B (also known as RNF2) is a core component of the Polycomb Repressive Complex 1 (PRC1), a crucial regulator of gene expression and chromatin architecture.[1][2][3] As an E3 ubiquitin ligase, RING1B is responsible for the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a mark associated with transcriptional repression.[1][3][4] The small molecule this compound has been identified as an inhibitor of PRC1 that directly binds to the RING1B-BMI1 complex, disrupting its interaction with nucleosomes and subsequently reducing global H2AK119ub levels.[5][6][7] This makes ChIP a valuable tool to investigate the genome-wide changes in RING1B occupancy at target gene promoters after this compound treatment.
Signaling Pathway and Mechanism of Action
This compound inhibits the E3 ligase activity of the PRC1 complex by blocking the interaction of the RING1B-BMI1 core components with the nucleosome.[7] This disruption prevents the monoubiquitination of H2A, leading to changes in chromatin structure and gene expression. Specifically, this compound has been shown to decrease the binding of RING1B to the promoters of target genes, resulting in their upregulation.[7]
Data Presentation
The following table summarizes the quantitative data from ChIP experiments investigating the effect of this compound on RING1B binding and histone modifications at the C/EBPα promoter in TEX leukemia cells.[7]
| Target | Treatment | Fold Enrichment (vs. IgG) | P-value |
| RING1B | DMSO (Control) | ~4.5 | < 0.01 |
| This compound (25 µM) | ~1.5 | < 0.01 | |
| H2AK119ub | DMSO (Control) | ~3.0 | < 0.01 |
| This compound (25 µM) | ~1.0 | < 0.01 | |
| H3K4me3 | DMSO (Control) | ~1.0 | NS |
| This compound (25 µM) | ~4.0 | < 0.01 |
NS: Not Significant
Experimental Protocols
This section provides a detailed protocol for performing ChIP for RING1B after this compound treatment, adapted from standard ChIP protocols and specific findings from relevant literature.
Experimental Workflow
Materials and Reagents
-
Cell Lines: TEX (leukemia cell line) or other relevant cell lines.
-
This compound Small Molecule Inhibitor
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin.
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine.
-
Lysis Buffers:
-
Farnham Lysis Buffer: 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40.
-
RIPA Buffer: 1x PBS, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
-
Antibodies:
-
Anti-RING1B antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
-
Immunoprecipitation: Protein A/G magnetic beads.
-
Wash Buffers:
-
Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl.
-
High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl.
-
LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1).
-
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
Reverse Cross-linking: 5 M NaCl, 0.5 M EDTA, 1 M Tris-HCl (pH 6.5), Proteinase K.
-
DNA Purification Kit
-
Reagents for qPCR: SYBR Green Master Mix, gene-specific primers.
Protocol
1. Cell Culture and this compound Treatment:
-
Culture TEX cells in appropriate media until they reach the desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) or DMSO as a vehicle control for the specified duration (e.g., 6 days).[7]
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Farnham Lysis Buffer and incubate on ice.
-
Centrifuge and resuspend the nuclear pellet in RIPA buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with the anti-RING1B antibody or Normal Rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 1 hour at 4°C to capture the antibody-protein-DNA complexes.
5. Washing and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.
-
Perform a final wash with TE buffer.
-
Elute the protein-DNA complexes from the beads by incubating with Elution Buffer.
6. Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted samples and the input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
7. Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for the promoter regions of target genes (e.g., C/EBPα) and negative control regions.
-
Alternatively, prepare libraries for ChIP-sequencing to analyze genome-wide changes in RING1B binding.
Troubleshooting and Considerations
-
Antibody Specificity: The quality of the RING1B antibody is crucial for a successful ChIP experiment. Validate the antibody's specificity through western blotting and immunoprecipitation.[8]
-
Chromatin Shearing: Optimal chromatin shearing is essential. Incomplete shearing can lead to high background, while over-shearing can damage epitopes.
-
Controls: Include both a negative control (isotype IgG) and a positive control (a known RING1B target gene) in your experiments.
-
Cell Number: Ensure a sufficient number of cells are used for each ChIP reaction, typically in the range of 1-10 million cells per immunoprecipitation.
By following these detailed protocols and considering the key aspects of the experimental design, researchers can effectively utilize ChIP to investigate the functional consequences of inhibiting RING1B with this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rupress.org [rupress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycomb complexes associate with enhancers and promote oncogenic transcriptional programs in cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis in Response to RB-3 PRC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that plays a significant role in maintaining the repressive chromatin state through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[1][2] This activity is implicated in the regulation of gene expression during development and its dysregulation is associated with various cancers, including acute myeloid leukemia (AML).[1][3][4][5] The E3 ligase activity of PRC1 is primarily carried out by the heterodimeric complex of RING1A/B and one of six PCGF paralogs.[1] RB-3 is a first-in-class small molecule inhibitor that directly targets the RING domain of RING1A and RING1B, thereby inhibiting the H2A ubiquitination activity of PRC1.[1][4] This application note provides a detailed overview of the effects of this compound on gene expression and protocols for its use in research settings.
Mechanism of Action
This compound functions as a general PRC1 inhibitor by directly binding to the RING1B-BMI1 complex, a core component of the PRC1 E3 ligase.[1][6] This binding induces the formation of a hydrophobic pocket in the RING domain of RING1B, which blocks the association of the PRC1 complex with chromatin.[1][4][5] Consequently, this prevents the monoubiquitination of H2A, a histone mark generally associated with transcriptional repression.[1][2] The inhibition of PRC1's catalytic activity leads to a global decrease in H2Aub levels, which in turn derepresses target genes involved in cellular differentiation.[1][3]
Effects on Gene Expression
Treatment of cancer cells, particularly leukemia cell lines, with this compound leads to significant changes in gene expression, promoting cellular differentiation. Global gene expression analysis indicates that while PRC1 inhibition might be expected to primarily upregulate genes, a significant number of genes are also downregulated, suggesting indirect transcriptional consequences.[1]
Quantitative Gene Expression Data
The following tables summarize the quantitative changes in gene expression observed in TEX leukemia cells and primary AML samples following treatment with this compound.
Table 1: Gene Expression Changes in TEX Leukemia Cells Treated with this compound [1]
| Gene | Change in Expression | Method |
| C/EBPα | Upregulation | qRT-PCR, Western Blot |
| CD34 | Downregulation | qRT-PCR |
| CD86 | Upregulation | qRT-PCR |
| CD11b | Upregulation | Not specified |
Table 2: Effect of this compound on Histone Marks and Protein Binding at Gene Promoters [1]
| Gene | Change in H2Aub | Change in RING1B Binding | Change in H3K4me3 |
| C/EBPα | Reduced | Decreased | Elevated |
| CD34 | Reduced | Decreased | Not specified |
| CD11b | Reduced | Decreased | Not specified |
Signaling Pathway and Experimental Workflow
PRC1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PRC1 signaling pathway leading to gene repression and how this compound intervenes.
Caption: PRC1 signaling pathway and this compound inhibition.
Experimental Workflow for Gene Expression Analysis
This diagram outlines the key steps for analyzing changes in gene expression following this compound treatment.
Caption: Gene expression analysis workflow.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture : Culture TEX leukemia cells in appropriate media and conditions.
-
Plating : Plate 1.5 x 10^6 TEX cells for subsequent treatments.[1]
-
Treatment : Treat cells with the desired concentration of this compound (e.g., 6, 12, 25 µM) or a vehicle control (e.g., DMSO).[6]
-
Incubation : Incubate the cells for the desired time period (e.g., 8 to 12 days).[1][6]
Protocol 2: RNA Isolation and Quantitative PCR (qPCR)
-
RNA Isolation : After treatment, harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR : Perform quantitative PCR using gene-specific primers for target genes (e.g., C/EBPα, CD34, CD86) and a reference gene (e.g., GAPDH).[1]
-
Data Analysis : Analyze the qPCR data using the 2-ΔΔCT method for relative quantification of gene expression.[1]
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking : After this compound treatment, cross-link the cells with formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing : Lyse the cells and shear the chromatin to an appropriate size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation : Incubate the sheared chromatin with antibodies specific to the protein of interest (e.g., RING1B, H2Aub).
-
Washing and Elution : Wash the antibody-bound chromatin to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking : Reverse the cross-links to release the DNA.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Analysis : Analyze the purified DNA by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to determine the enrichment of the protein at specific genomic loci.
Conclusion
The PRC1 inhibitor this compound provides a valuable tool for studying the role of PRC1 in gene regulation and cellular differentiation. By directly inhibiting the E3 ligase activity of PRC1, this compound induces significant changes in gene expression, promoting the differentiation of leukemia cells. The protocols and data presented in this application note offer a framework for researchers to investigate the effects of PRC1 inhibition in their own experimental systems.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Colony Formation Assay with RB-3 in MLL-rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, affecting both pediatric and adult populations.[1][2] These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, which results in the production of oncogenic fusion proteins.[2] These MLL fusion proteins drive leukemogenesis by aberrantly regulating gene expression, leading to uncontrolled proliferation and a block in differentiation. A key mechanism in this process involves the recruitment of epigenetic modifying complexes, including the Polycomb Repressive Complex 1 (PRC1).[3][4]
RB-3 is a small molecule inhibitor of PRC1.[5][6] It functions by binding to the RING1B subunit of the PRC1 complex, thereby inhibiting its E3 ubiquitin ligase activity, which is responsible for the monoubiquitination of histone H2A (H2Aub).[6][7] This inhibition disrupts the aberrant epigenetic state maintained by MLL fusion proteins, leading to a reduction in the clonogenic potential of MLL-r leukemia cells.[6] The colony formation assay (CFA), or clonogenic assay, is a critical in vitro method to assess the self-renewal capacity and proliferative potential of cancer cells, making it an ideal platform to evaluate the efficacy of therapeutic agents like this compound.[8]
These application notes provide a comprehensive overview and detailed protocols for utilizing a colony formation assay to investigate the effects of the PRC1 inhibitor, this compound, on MLL-rearranged leukemia cells.
Data Presentation
The clonogenic potential of MLL-rearranged leukemia cells, specifically an MLL-ENL transformed cell model, is significantly impaired by treatment with this compound in a dose-dependent manner. The following table summarizes the quantitative data from representative colony formation assays.
| Treatment Group | Concentration (µM) | Relative Colony Number (%) | Observations |
| Vehicle Control (DMSO) | - | 100 | Large, compact colonies |
| This compound | 5 | Reduced | Decrease in colony size and number |
| This compound | 10 | Significantly Reduced | Marked decrease in both colony size and number |
| This compound | 20 | Severely Reduced | Few, small, and diffuse colonies observed |
| RB-nc (negative control) | 20 | 100 | No significant effect on colony formation |
Data is derived from studies on MLL-ENL transformed cord blood cells. The negative control (RB-nc) is an inactive analog of this compound.
Signaling Pathway and Mechanism of Action
The MLL fusion protein maintains a leukemic state by driving the expression of key target genes, such as HOXA9 and MEIS1. This process is facilitated by the recruitment of various protein complexes, including those with epigenetic modifying activities. The PRC1 complex, through its RING1B-mediated H2A ubiquitination, contributes to the transcriptional program that promotes leukemia stem cell self-renewal. This compound disrupts this process by directly inhibiting the enzymatic activity of PRC1.
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Workflow
The following diagram outlines the key steps for performing a colony formation assay with MLL-rearranged leukemia cells and the this compound inhibitor.
Caption: Workflow for the colony formation assay.
Experimental Protocols
Materials
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11, THP-1, or MLL-ENL transformed primary cells).
-
Culture Medium: RPMI-1640 or IMDM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Inhibitor: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Methylcellulose-based Medium: Commercially available medium suitable for human or murine hematopoietic cells (e.g., MethoCult™ H4434 Classic or similar).
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Trypan Blue Stain.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
35 mm non-tissue culture treated petri dishes
-
Syringes (3 mL) and blunt-end needles (16-gauge) for plating
-
Standard cell culture flasks and plates
-
Protocol: Colony Formation Assay in Methylcellulose
This protocol is adapted for suspension leukemia cells treated with a small molecule inhibitor.
1. Preparation of Cells: a. Culture MLL-rearranged leukemia cells in their recommended growth medium to maintain logarithmic growth. b. Harvest the cells and perform a viable cell count using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%. c. Centrifuge the cells at 300 x g for 5-7 minutes and resuspend the pellet in fresh, serum-free medium (e.g., IMDM) to a concentration of 1 x 10^5 cells/mL. This will be your working cell suspension.
2. Preparation of this compound Treatment: a. Prepare serial dilutions of the this compound stock solution in the same serum-free medium used for the cell suspension. Recommended final concentrations to test range from 1 µM to 25 µM. b. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose.
3. Plating Cells in Methylcellulose: a. This step should be performed on ice to maintain the viscosity of the methylcellulose medium. b. In a sterile tube, combine the cell suspension, the this compound dilution (or control), and the methylcellulose medium. A common ratio is 1 part cells, 1 part treatment, and 8 parts methylcellulose, but follow the manufacturer's instructions for the specific medium used. For example, to prepare 1.1 mL for one 35 mm dish:
- 110 µL of working cell suspension (containing 11,000 cells to achieve a final plating density of 10,000 cells/mL).
- Appropriate volume of this compound or DMSO to achieve the desired final concentration.
- Complete to a final volume of 1.1 mL with methylcellulose medium. c. Vortex the tube vigorously for 10-15 seconds to ensure a homogenous mixture. d. Let the tube sit for 5-10 minutes to allow air bubbles to escape.
4. Dispensing and Incubation: a. Using a 3 mL syringe with a 16-gauge blunt-end needle, draw up 1.1 mL of the cell/methylcellulose mixture. b. Dispense 1 mL of the mixture into the center of a 35 mm non-tissue culture treated petri dish. c. Gently rotate and tilt the dish to spread the medium evenly across the entire surface. d. Prepare duplicate or triplicate plates for each condition. e. Place the plated dishes inside a larger 100 mm dish along with an open, uncovered 35 mm dish containing sterile water to maintain humidity. f. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10 to 14 days. Avoid disturbing the plates during incubation to ensure colonies grow in a fixed position.
5. Colony Scoring and Analysis: a. After the incubation period, enumerate the colonies using an inverted microscope. A colony is typically defined as a cluster of ≥50 cells. b. To aid in counting, a scoring grid can be placed under the dish. c. Score each plate and calculate the average number of colonies for each treatment condition. d. Normalize the results by expressing the number of colonies in the this compound-treated plates as a percentage of the colonies in the vehicle control plate. e. (Optional) Individual colonies can be picked using a micropipette for further analysis, such as cytological staining (Wright-Giemsa) to assess cell morphology and differentiation status.
References
- 1. RNA binding proteins in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for In Vivo Delivery of RB-3 in Preclinical Studies
Introduction
This document provides detailed application notes and standardized protocols for the in vivo delivery of the hypothetical small molecule therapeutic, RB-3, in preclinical mouse models. The selection of an appropriate delivery route is critical for determining the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound, ultimately influencing its therapeutic efficacy and toxicological assessment. These guidelines cover four common administration routes: Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), and Oral Gavage (PO).
The protocols provided are based on established institutional animal care and use committee (IACUC) guidelines and best practices to ensure animal welfare and data reproducibility.[1][2][3] All personnel must be adequately trained in these techniques and work under an approved animal care protocol.
Application Notes: Choosing a Delivery Route
The optimal delivery route for this compound depends on the experimental goals, the physicochemical properties of the compound, and the desired therapeutic profile.[4][5] Formulation plays a crucial role in the compound's pharmacokinetic trajectory.[4][5]
-
Intravenous (IV) Injection: This route administers this compound directly into the systemic circulation, ensuring 100% bioavailability and rapid onset of action.[6] It is the gold standard for determining intrinsic pharmacokinetic parameters like clearance and volume of distribution, as it bypasses absorption barriers. IV administration is ideal for compounds that are poorly absorbed or extensively metabolized via other routes. However, it can be technically challenging in mice and may not mimic the intended clinical route of administration.[7][8]
-
Intraperitoneal (IP) Injection: IP injection is a common route in rodent studies, offering a simpler and faster alternative to IV injection.[9] The compound is injected into the peritoneal cavity and absorbed into circulation via the portal vein, subjecting it to first-pass metabolism in the liver, similar to oral administration.[10] Absorption is generally rapid and more complete than oral or subcutaneous routes, often resulting in high bioavailability.[9]
-
Subcutaneous (SC) Injection: This method involves injecting this compound into the space beneath the skin, where it is absorbed more slowly into the systemic circulation.[9] This slower absorption can create a depot effect, resulting in a prolonged therapeutic concentration and a longer half-life compared to IV or IP routes.[4][11] SC administration is useful for sustained-release formulations and can reduce the need for frequent dosing.[11]
-
Oral Gavage (PO): Oral administration is the most common and convenient clinical route for many drugs.[4][6] In preclinical studies, oral gavage ensures precise dosage delivery directly into the stomach.[12] This route subjects this compound to the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver, which can significantly reduce bioavailability.[6] It is essential for evaluating the potential of an orally administered therapeutic.[4]
Logical Flow for Route Selection
The following diagram illustrates a decision-making process for selecting an appropriate administration route for this compound.
Quantitative Data Summary
The following tables present hypothetical but representative pharmacokinetic (PK) and biodistribution data for this compound following administration via different routes in mice. These values are synthesized from typical results for small molecules in preclinical studies and serve as a baseline for comparison.[9][11]
Table 1: Comparative Pharmacokinetic Parameters for this compound
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Dose (mg/kg) | 10 | 20 | 20 | 50 |
| Cmax (ng/mL) | 2500 | 1200 | 450 | 300 |
| Tmax (hours) | 0.08 | 0.5 | 2.0 | 1.0 |
| AUC (ng·h/mL) | 4000 | 3600 | 3200 | 800 |
| Half-life (t½, hours) | 2.5 | 2.8 | 4.5 | 3.0 |
| Bioavailability (%) | 100 | 90 | 80 | 20 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: this compound Biodistribution at 4 Hours Post-Administration (% Injected Dose per Gram of Tissue)
| Organ | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Blood | 5.5 | 3.0 | 2.5 | 1.0 |
| Liver | 25.0 | 35.0 | 15.0 | 18.0 |
| Spleen | 8.0 | 6.5 | 4.0 | 2.5 |
| Kidneys | 15.0 | 12.0 | 10.0 | 6.0 |
| Lungs | 10.0 | 4.0 | 3.0 | 1.5 |
| Heart | 2.0 | 1.5 | 1.0 | 0.5 |
| Brain | 0.5 | 0.3 | 0.2 | 0.1 |
Experimental Workflow and Signaling Pathway
General Preclinical Study Workflow
The diagram below outlines the typical workflow for an in vivo study involving the administration of this compound to evaluate its pharmacokinetics and biodistribution.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, "Kinase-X," involved in a cancer proliferation pathway.
Detailed Experimental Protocols
Important Pre-Procedure Considerations:
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1][3]
-
Aseptic Technique: Use sterile needles, syringes, and solutions to prevent infection.[10][13] A new sterile needle and syringe should be used for each animal.[10]
-
Warming: Solutions should be warmed to room or body temperature before injection, especially for larger volumes, to avoid animal discomfort and hypothermia.[3][7]
-
Volume: Adhere strictly to the maximum recommended injection volumes to avoid adverse effects.[7][14][15]
-
Animal Restraint: Proper and firm restraint is essential for the safety of both the animal and the handler.[16]
Protocol 1: Intravenous (IV) Tail Vein Injection
This protocol describes the administration of this compound directly into the lateral tail vein of a mouse.[15]
-
Materials:
-
Sterile this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (27-30 gauge)[15]
-
Mouse restraining device
-
Heat source (e.g., heat lamp or warming pad)
-
70% alcohol wipes and sterile gauze
-
-
Procedure:
-
Preparation: Weigh the mouse and calculate the precise injection volume. The maximum recommended bolus volume is 5 ml/kg.[15]
-
Vasodilation: Warm the mouse's tail using a heat source for 5-10 minutes to dilate the lateral veins, making them more visible and accessible.[8][15]
-
Restraint: Place the mouse into an appropriate restraining device, ensuring its tail is accessible.
-
Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Injection: a. Identify one of the two lateral tail veins. b. Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle (~30 degrees), parallel to the vein. c. A successful insertion may result in a small flash of blood in the needle hub. The vein should blanch as the compound flows easily. d. Inject the solution slowly and steadily. If resistance is felt or a blister forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site (closer to the body). A maximum of two attempts per vein is recommended.[15]
-
Post-Injection: a. Withdraw the needle and immediately apply gentle pressure to the site with sterile gauze for 30-60 seconds to achieve hemostasis. b. Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.
-
Protocol 2: Intraperitoneal (IP) Injection
This protocol details the administration of this compound into the peritoneal cavity.[7]
-
Materials:
-
Sterile this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)[7]
-
70% alcohol wipes
-
-
Procedure:
-
Preparation: Weigh the animal and calculate the injection volume. The maximum recommended volume is 10 ml/kg.[7]
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted downward at a ~30-45 degree angle, allowing the abdominal organs to shift forward.[9]
-
Site Identification: Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[7]
-
Injection: a. Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant.[7] b. Before injecting, gently pull back on the plunger (aspirate) to ensure no bodily fluids (urine, blood, intestinal contents) are drawn into the syringe.[13] If fluid is aspirated, discard the syringe and start over. c. Inject the solution smoothly.
-
Post-Injection: a. Withdraw the needle and return the mouse to its cage. b. Observe the animal for any complications, such as bleeding or signs of pain.[7]
-
Protocol 3: Subcutaneous (SC) Injection
This protocol describes the administration of this compound into the subcutaneous space, typically in the scruff of the neck.[10][14]
-
Materials:
-
Procedure:
-
Preparation: Weigh the mouse and calculate the injection volume. The maximum volume per site is 5 ml/kg.[14]
-
Restraint: Manually restrain the mouse on a firm surface.
-
Injection: a. Grasp the loose skin over the shoulders/neck and lift it to form a "tent".[10][16] b. Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[14] c. Gently aspirate to ensure a blood vessel has not been entered.[10] d. Inject the solution. A small bleb or lump will form under the skin.
-
Post-Injection: a. Withdraw the needle and briefly massage the area to help disperse the solution. b. Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 4: Oral Gavage (PO)
This protocol details the direct administration of this compound into the stomach using a gavage needle. This technique requires significant training to perform correctly and avoid injury.
-
Materials:
-
This compound solution
-
Sterile syringes
-
Appropriately sized oral gavage needle (typically 18-20 gauge for adult mice, with a rounded ball tip)
-
-
Procedure:
-
Preparation: Weigh the mouse and calculate the dosing volume. The maximum recommended volume is 10 ml/kg.
-
Measure Tube Length: Measure the gavage needle from the corner of the mouse's mouth to the last rib (xiphoid process) to determine the correct insertion depth. Mark this length on the tube. Do not insert past this mark.[11]
-
Restraint: Restrain the mouse securely by scruffing, ensuring the head and body are in a straight vertical line to facilitate passage down the esophagus.
-
Administration: a. Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. b. The tube should pass easily with the animal's swallowing reflex. Never force the tube. If resistance is met, withdraw and start again. c. Once the tube is inserted to the pre-measured depth, administer the solution slowly and smoothly.
-
Post-Administration: a. Remove the tube gently in a single motion. b. Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress (e.g., gasping, labored breathing), which could indicate accidental administration into the lungs.
-
Protocol 5: Biodistribution Analysis - Tissue Collection
This protocol outlines the procedure for collecting organs to quantify this compound concentration following a designated circulation period.
-
Materials:
-
Euthanasia equipment (e.g., CO₂ chamber, isoflurane)
-
Surgical scissors, forceps, and other dissection tools
-
Cold phosphate-buffered saline (PBS)
-
Pre-weighed, labeled cryovials or microcentrifuge tubes
-
Liquid nitrogen or dry ice
-
Scale for weighing organs
-
-
Procedure:
-
Euthanasia: At the predetermined time point after this compound administration, euthanize the mouse using an IACUC-approved method.
-
Blood Collection: Immediately perform cardiac puncture to collect whole blood into an appropriate tube (e.g., EDTA-coated tube for plasma).
-
Perfusion (Optional but Recommended): To clear blood from the organs, make an incision in the right atrium and perfuse the animal with cold PBS through the left ventricle until the organs (especially the liver and kidneys) appear pale. This prevents blood-borne this compound from contaminating the tissue-level measurements.
-
Organ Harvesting: a. Systematically dissect and collect the organs of interest (e.g., liver, lungs, spleen, kidneys, heart, brain). b. Gently blot each organ on gauze to remove excess fluid. c. Place each organ into its pre-weighed, labeled tube. d. Weigh the tube with the organ to determine the wet weight of the tissue.
-
Sample Storage: Immediately snap-freeze the collected tissues in liquid nitrogen and store them at -80°C until analysis.
-
Tissue Homogenization: For analysis, tissues will be thawed, homogenized in a suitable buffer, and processed to extract this compound for quantification, typically via LC-MS/MS.
-
References
- 1. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mouse Organ Collection (Brain, Bone, Colon, Liver, and Mammary) [protocols.io]
- 9. biorxiv.org [biorxiv.org]
- 10. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. niehs.nih.gov [niehs.nih.gov]
- 12. Mouse tissue collection [protocols.io]
- 13. surgery.pitt.edu [surgery.pitt.edu]
- 14. niehs.nih.gov [niehs.nih.gov]
- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 16. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols: Detecting H2Aub Reduction by RB-3 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of monoubiquitinated histone H2A (H2Aub) reduction in response to treatment with RB-3, a known inhibitor of the Polycomb Repressive Complex 1 (PRC1). The protocol outlines procedures for cell culture, treatment with this compound, histone extraction, and subsequent analysis by Western blot. This application note is intended to serve as a comprehensive guide for researchers investigating epigenetic modifications and the efficacy of small molecule inhibitors targeting histone ubiquitination.
Introduction
Histone H2A monoubiquitination at lysine 119 (H2AK119ub or H2Aub) is a critical epigenetic modification primarily catalyzed by the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1). This modification is instrumental in gene silencing and the maintenance of cellular identity. The PRC1 complex, particularly the RING1B-BMI1 heterodimer, is responsible for this catalytic activity. Dysregulation of H2Aub levels has been implicated in various diseases, including cancer, making the PRC1 complex an attractive therapeutic target.
This compound is a small molecule inhibitor designed to disrupt the association of the RING1B-BMI1 complex with chromatin, thereby inhibiting H2A ubiquitination.[1] Western blotting is a widely used and effective technique to detect changes in global levels of H2Aub, providing a direct measure of PRC1 inhibition by compounds like this compound.[1][2] This protocol provides a robust method for assessing the dose-dependent effects of this compound on H2Aub levels in cultured cells.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway leading to H2A monoubiquitination and the mechanism by which this compound inhibits this process.
Caption: Mechanism of this compound inhibition of H2A ubiquitination.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Western blot workflow for H2Aub detection.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding : Seed cells (e.g., K562 or HeLa) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Treatment : The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired duration (e.g., 4 days, as demonstrated for K562 and HeLa cells).[1] Include a vehicle-only control (e.g., DMSO).
-
Cell Harvest : After treatment, harvest the cells. For suspension cells like K562, collect by centrifugation. For adherent cells like HeLa, wash with ice-cold PBS, scrape, and then collect by centrifugation. Cell pellets can be stored at -80°C or used immediately for histone extraction.
Histone Extraction (Acid Extraction Method)
Acid extraction is considered a gold-standard method for enriching histone proteins.[3][4]
-
Cell Lysis : Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors). Incubate on ice with rotation for 10 minutes to lyse the cell membrane.[3]
-
Nuclei Isolation : Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[3]
-
Acid Extraction : Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄.[3][5] Incubate overnight on a rotator at 4°C.
-
Protein Precipitation : Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble proteins (histones). To precipitate the histones, add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.[6]
-
Final Pellet : Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.[7] Carefully discard the supernatant. Wash the histone pellet with ice-cold acetone and air-dry.
-
Resuspension : Resuspend the histone pellet in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, according to the manufacturer's instructions.[6][7]
Western Blotting
-
Sample Preparation : For each sample, dilute 15-30 µg of histone extract in 1X LDS or Laemmli sample buffer.[8] Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis : Load the samples onto a 15% SDS-polyacrylamide gel to achieve good resolution of histone proteins.[8] Include a pre-stained protein ladder. Run the gel at a constant voltage (e.g., 120 V) until the dye front nears the bottom.[7] H2Aub typically runs at approximately 24 kDa, while unmodified H2A is around 15-17 kDa.[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane, as this pore size is optimal for retaining small histone proteins. Perform the transfer at 30V for 70-90 minutes or according to the transfer system manufacturer's protocol.
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in the blocking buffer. This should be done overnight at 4°C or for 1.5-2 hours at room temperature.[2]
-
Washing : Wash the membrane three to four times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Final Washes : Repeat the washing step as described in step 6.
-
Detection : Use an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[8] Capture the signal using a digital imager or X-ray film.
Data Presentation and Analysis
The reduction in H2Aub levels can be quantified by densitometry using software such as ImageJ. The band intensity of H2Aub should be normalized to the band intensity of total Histone H2A to account for any loading differences. The data can be presented as a percentage of the vehicle-treated control.
Table 1: Quantification of H2Aub Reduction by this compound in K562 Cells
| This compound Concentration (µM) | Normalized H2Aub Intensity (Arbitrary Units) | % H2Aub Level (Relative to Control) |
| 0 (Vehicle) | 1.00 ± 0.08 | 100% |
| 1 | 0.85 ± 0.06 | 85% |
| 5 | 0.52 ± 0.05 | 52% |
| 10 | 0.28 ± 0.04 | 28% |
| 25 | 0.15 ± 0.03 | 15% |
Note: The data presented in this table is representative and should be generated from at least three independent experiments.
Troubleshooting
-
Weak or No H2Aub Signal : This may result from suboptimal protein extraction. Ensure that the acid extraction is performed correctly and consider using protease and deubiquitinase inhibitors throughout the extraction process.[8] Also, verify the primary antibody's efficacy.
-
High Background : Insufficient blocking or washing can lead to high background. Ensure blocking is performed for at least 1 hour and that washes are thorough.
-
Smearing of Bands : Overloading the gel with protein can cause smearing.[7] Ensure accurate protein quantification and load between 15-30 µg.
By following this detailed protocol, researchers can reliably detect and quantify the reduction of H2Aub levels induced by the PRC1 inhibitor this compound, providing valuable insights into the efficacy and mechanism of action of such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.org [mdanderson.org]
- 6. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. Detection and characterization of ubiquitylated H2B in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Ubiquityl-Histone H2A (Lys119) (D27C4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Ubiquityl-Histone H2A (Lys119) (D27C4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RB-3 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with RB-3 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during your experiments.
Section 1: Troubleshooting Insolubility of this compound as a Small Molecule Inhibitor
Frequently Asked Questions (FAQs)
Q1: My this compound small molecule is not dissolving in my standard aqueous buffer (e.g., PBS, Tris). What should I do first?
A1: The first step is to review the manufacturer's instructions for preparing a stock solution, as they may recommend a specific solvent.[3] If your this compound is in a powdered form, it is recommended to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer to the final desired concentration. Be mindful that high concentrations of organic solvents can be detrimental to some biological assays.
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from an organic stock into an aqueous medium. Here are several strategies to overcome this:
-
Optimize the Final Concentration: Your final concentration of this compound might be above its solubility limit in the aqueous buffer. Try a lower final concentration.
-
Modify the Aqueous Buffer: The addition of certain excipients can enhance the solubility of small molecules. Consider the following modifications to your buffer:
-
Adjusting pH: The solubility of a compound can be pH-dependent.[4] Try buffers with different pH values to see if solubility improves.
-
Adding Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, glycerol) in your final aqueous buffer can increase the solubility of your compound.[4]
-
Using Surfactants: Low concentrations of non-denaturing detergents can help solubilize hydrophobic compounds.[5]
-
Q3: Can I use sonication or vortexing to dissolve my this compound?
A3: Gentle vortexing can aid in dissolution. While sonication can be used, be cautious as it can generate heat and potentially degrade the compound. If you use sonication, do so in short bursts in a cool water bath.
Experimental Protocol: Preparing this compound for Aqueous Assays
This protocol provides a general workflow for preparing the this compound small molecule for use in aqueous-based experiments.
Caption: Workflow for preparing and troubleshooting this compound small molecule solutions.
Section 2: Troubleshooting Insolubility of this compound as a Recombinant Protein
Recombinant protein expression can often lead to the formation of insoluble aggregates known as inclusion bodies, especially when expressing eukaryotic proteins in bacterial systems.[6] The following guide provides strategies to improve the solubility of your recombinant this compound protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein is mostly found in the insoluble fraction (inclusion bodies) after cell lysis. What are the initial steps to increase its solubility?
A1: A common reason for inclusion body formation is the high rate and temperature of protein expression.[7] Optimizing the expression conditions is a crucial first step.[8]
Q2: How can I optimize the expression conditions to favor soluble this compound production?
A2: Several parameters can be adjusted to slow down protein synthesis and allow for proper folding:
-
Lower Induction Temperature: Reducing the temperature after inducing protein expression (e.g., to 18-25°C) can significantly enhance solubility.[6][9]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression, giving the protein more time to fold correctly.[9][10]
-
Change Expression Host Strain: Some E. coli strains are better suited for expressing certain types of proteins.[9]
-
Optimize Induction Time: A shorter induction period might be sufficient to produce enough soluble protein.[11]
Q3: I've optimized the expression conditions, but a significant portion of my this compound is still insoluble. What other strategies can I try?
A3: If optimizing expression isn't sufficient, you can try modifying the protein itself or the purification buffer.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to your this compound can improve its solubility.[6][10]
-
Modify the Lysis and Purification Buffers: The composition of your buffers can have a significant impact on protein solubility.[4][5] Consider the following additives:
-
Salts: Adjusting the salt concentration (e.g., NaCl) can help prevent aggregation.[11]
-
Glycerol: Including 10-15% glycerol can stabilize the protein.[11]
-
Amino Acids: Adding arginine and glutamate can help to solubilize proteins.[5][11]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can be beneficial.[5][12]
-
Q4: Is it possible to recover active this compound from inclusion bodies?
A4: Yes, it is often possible to purify the protein from inclusion bodies under denaturing conditions and then refold it into its active conformation. This typically involves:
-
Solubilizing the inclusion bodies using strong denaturants like 6 M guanidine-HCl or 8 M urea.[9]
-
Purifying the denatured protein.
-
Refolding the protein by gradually removing the denaturant, often through dialysis or rapid dilution.
Data Summary: Buffer Additives for Enhancing Protein Solubility
| Additive | Typical Concentration | Mechanism of Action | Reference(s) |
| NaCl | 150-500 mM | Shields electrostatic interactions that can lead to aggregation. | [4][11] |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by creating a more favorable hydration layer. | [5][11] |
| Arginine/Glutamate | 50-500 mM | Suppresses protein aggregation by binding to charged and hydrophobic patches. | [5][11] |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | 0.1-1% (v/v) | Can help to solubilize proteins, particularly those with hydrophobic regions. | [5][12] |
| Reducing Agents (e.g., DTT, BME) | 1-10 mM | Prevents the formation of incorrect disulfide bonds that can lead to aggregation. | [5] |
Experimental Protocol: Screening for Optimal Solubilization Conditions
This protocol outlines a systematic approach to identify the best conditions for solubilizing recombinant this compound.
Caption: Decision tree for troubleshooting recombinant this compound insolubility.
Signaling Pathway Context: PRC1 and H2A Ubiquitination
For researchers working with the this compound PRC1 inhibitor, understanding its mechanism of action is crucial. This compound inhibits the E3 ubiquitin ligase activity of the PRC1 complex, specifically targeting the RING1B-BMI1 heterodimer.[1][2] This leads to a decrease in the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic mark involved in gene silencing and cell differentiation.
Caption: Simplified pathway showing this compound inhibition of PRC1-mediated H2A ubiquitination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Optimizing RB-3 incubation time for maximal PRC1 inhibition
This technical support center provides guidance on the use of RB-3, a potent and selective inhibitor of Polycomb Repressive Complex 1 (PRC1). Below are frequently asked questions and troubleshooting guides to help researchers optimize its use and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for achieving maximal PRC1 inhibition with this compound?
The optimal incubation time for this compound can vary significantly depending on the cell type, its proliferation rate, and the specific PRC1 target being investigated. Generally, a time-course experiment is essential to determine the ideal duration for your specific model system. We recommend starting with a range of 24 to 72 hours, as PRC1-mediated gene silencing is a dynamic process and the effects of its inhibition on histone modifications (H2AK119ub) and downstream gene expression may take time to become apparent.
Q2: How can I confirm that this compound is effectively inhibiting PRC1 in my cells?
PRC1's primary catalytic activity is the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). Therefore, the most direct method to measure PRC1 inhibition is to assess the levels of H2AK119ub via Western blot or immunofluorescence. A significant reduction in H2AK119ub levels in this compound treated cells compared to a vehicle control indicates successful target engagement and inhibition.
Q3: What are the expected downstream consequences of PRC1 inhibition by this compound?
Inhibition of PRC1 by this compound is expected to lead to the de-repression of Polycomb target genes. This can be measured by quantifying changes in mRNA levels of known PRC1 target genes (e.g., HOX gene clusters, CDKN2A) using RT-qPCR. Phenotypically, this may result in changes to cell differentiation, proliferation, or senescence, depending on the cellular context.
Q4: Is this compound cytotoxic? How do I control for off-target effects?
Like many small molecule inhibitors, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes PRC1 inhibition while minimizing cell death. We recommend running a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiments. To control for off-target effects, consider including a structurally related but inactive control compound if available, or using rescue experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in H2AK119ub levels | 1. Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest. 2. This compound Concentration Too Low: The dose is insufficient to inhibit PRC1 in your specific cell line. 3. Poor Cell Permeability: this compound may not be efficiently entering the cells. 4. Compound Degradation: this compound may be unstable in your media over time. | 1. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). 2. Perform a dose-response experiment to find the optimal concentration. 3. Consult literature for similar compounds or use permeabilization agents if appropriate for the endpoint assay. 4. Ensure proper storage of this compound. Consider replenishing the media with fresh this compound for long-term experiments (>48 hours). |
| High Cell Death/Cytotoxicity | 1. This compound Concentration Too High: The dose is toxic to the cells. 2. Prolonged Incubation: Continuous exposure is leading to cell stress and apoptosis. 3. Off-Target Effects: At high concentrations, this compound might be hitting other critical cellular targets. | 1. Lower the concentration of this compound. Refer to your dose-response and viability assays to select a non-toxic dose. 2. Reduce the incubation time. Determine the minimum time required to observe the desired effect. 3. Use the lowest effective concentration possible. Validate key findings using a secondary method (e.g., siRNA against a PRC1 subunit). |
| Inconsistent Results Between Experiments | 1. Variable Seeding Density: Differences in cell confluency can alter cellular responses to inhibitors. 2. Inconsistent this compound Preparation: Errors in serial dilutions or improper solubilization. 3. Cell Line Instability: High passage number cells may have altered genetics or phenotypes. | 1. Maintain a consistent seeding density and aim for a similar confluency (e.g., 60-70%) at the time of treatment. 2. Prepare fresh stock solutions and dilutions for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all conditions. 3. Use low-passage number cells and practice good cell culture maintenance. |
Experimental Protocols & Data
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation
-
Cell Seeding: Plate your cells of interest in multiple-well plates at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of harvesting.
-
Treatment: Treat the cells with a pre-determined optimal concentration of this compound (e.g., based on a prior dose-response curve) and a vehicle control (e.g., DMSO).
-
Incubation & Harvesting: Incubate the plates and harvest cell lysates at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
Analysis:
-
Western Blot: Analyze the harvested lysates for levels of H2AK119ub. Use a loading control (e.g., Histone H3 or Actin) for normalization.
-
RT-qPCR: Extract RNA to quantify the expression of a known PRC1 target gene (e.g., HOXA9). Normalize to a housekeeping gene.
-
Cell Viability: In a parallel plate, measure cell viability at each time point to monitor cytotoxicity.
-
Representative Data
Table 1: Time-Dependent Effect of this compound (10 µM) on H2AK119ub Levels
| Incubation Time (Hours) | Relative H2AK119ub Level (%) (Normalized to Vehicle) | Cell Viability (%) |
| 0 | 100 | 100 |
| 12 | 75 | 98 |
| 24 | 42 | 95 |
| 48 | 21 | 91 |
| 72 | 19 | 82 |
Table 2: Time-Dependent Effect of this compound (10 µM) on HOXA9 Gene Expression
| Incubation Time (Hours) | HOXA9 mRNA Fold Change (vs. Vehicle) |
| 0 | 1.0 |
| 12 | 1.8 |
| 24 | 4.5 |
| 48 | 12.3 |
| 72 | 15.8 |
Note: The data presented are representative and may vary based on the cell line and experimental conditions.
Visualizations
Caption: Mechanism of this compound action on the PRC1 signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
Technical Support Center: Cell Viability Assays for Determining RB-3 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cell viability assays to determine the cytotoxicity of compounds, with a specific focus on challenges that may be encountered with compounds like RB-3.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay should I choose to assess this compound cytotoxicity?
The choice of assay depends on the specific research question, cell type, and the compound's properties. The most common assays are MTT, MTS, and LDH.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. It is a widely used and cost-effective method.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: This is a second-generation assay that is similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step. This makes the MTS assay faster and less prone to errors associated with formazan dissolution.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium. It is a direct measure of cytotoxicity due to cell membrane disruption.
Q2: What are the key differences between viability and cytotoxicity assays?
Cell viability assays measure parameters of healthy cells, such as metabolic activity or ATP content. Cytotoxicity assays, on the other hand, measure markers of cell death, such as the loss of membrane integrity. While viability assays can indirectly indicate cytotoxicity (a decrease in viable cells), cytotoxicity assays provide a more direct measure of cell death. For a comprehensive understanding, it can be beneficial to use a combination of both types of assays.
Q3: Can the this compound compound interfere with the assay?
Yes, test compounds can interfere with assay results. For tetrazolium-based assays like MTT and MTS, colored compounds or those with reducing or oxidizing properties can lead to false-positive or false-negative results. It is crucial to include a control well containing only the test compound (without cells) to assess for any direct reduction of the assay reagent. If significant interference is observed, consider using an alternative assay, such as the LDH assay, which is less susceptible to this type of interference.
Q4: How do I interpret my LDH assay results?
In an LDH assay, higher absorbance values are directly proportional to the amount of LDH released into the culture medium, indicating greater cell damage and cytotoxicity. Conversely, lower LDH release signifies higher cell viability. To calculate the percentage of cytotoxicity, you need to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
MTT Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment and recovery. |
| 2. Compound Treatment | Treat cells with various concentrations of this compound and appropriate vehicle controls. Include wells with media only (blank) and untreated cells (negative control). Incubate for the desired exposure time. |
| 3. MTT Addition | After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. |
| 4. Incubation | Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. |
| 5. Solubilization | Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. |
| 6. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance. |
MTS Assay Protocol
| Step | Procedure |
| 1. Cell Seeding & Treatment | Follow the same procedure as the MTT assay (Steps 1 and 2). |
| 2. MTS Reagent Addition | Add 20 µL of the combined MTS/PES solution to each well. |
| 3. Incubation | Incubate the plate for 1-4 hours at 37°C. |
| 4. Absorbance Reading | Measure the absorbance at 490 nm using a microplate reader. |
LDH Cytotoxicity Assay Protocol
| Step | Procedure |
| 1. Cell Seeding & Treatment | Seed cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer). |
| 2. Supernatant Collection | After the treatment period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells. |
| 3. Sample Transfer | Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate. |
| 4. Reaction Mixture Addition | Add the LDH assay reaction mixture to each well containing the supernatant. |
| 5. Incubation | Incubate the plate at room temperature for up to 30 minutes, protected from light. |
| 6. Stop Solution & Absorbance | Add the stop solution and measure the absorbance at 490 nm. A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance. |
Troubleshooting Guides
High Background Absorbance
| Possible Cause | Solution |
| MTT/MTS Assay: | |
| Contamination of culture medium | Use fresh, high-quality reagents and sterile techniques. Consider using a serum-free medium during the incubation with the assay reagent. |
| Direct reduction of reagent by this compound | Include a cell-free control with this compound to measure background absorbance and subtract it from the sample readings. |
| Phenol red in medium | Use phenol red-free medium, as it can interfere with absorbance readings. |
| LDH Assay: | |
| High spontaneous LDH release | Optimize cell seeding density; overly dense cultures can lead to spontaneous cell death. Handle cells gently during pipetting to avoid mechanical damage. |
| Serum in the medium contains LDH | Use a serum-free medium for the assay or determine the LDH activity in the serum and subtract it from the readings. |
Low Absorbance Values / Low Signal
| Possible Cause | Solution |
| MTT/MTS Assay: | |
| Low cell number | Optimize the initial cell seeding density to ensure they are in the logarithmic growth phase during the assay. |
| Insufficient incubation time | Increase the incubation time with the MTT or MTS reagent to allow for adequate formazan production. |
| LDH Assay: | |
| Low level of cytotoxicity | The concentration of this compound may not be sufficient to induce significant cell death. Test a wider range of concentrations. |
| Suboptimal cell number | Different cell types have varying levels of LDH. Perform a preliminary experiment to determine the optimal cell number that provides a linear LDH signal. |
High Well-to-Well Variability
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. |
| "Edge effect" | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity and reduce evaporation. |
| Incomplete solubilization of formazan (MTT assay) | Ensure complete dissolution by using an adequate volume of an appropriate solvent and mixing thoroughly, for example, by using a plate shaker. |
| Air bubbles in wells | Carefully remove any air bubbles before reading the absorbance, as they can interfere with the light path. |
Visualizations
Experimental Workflows
How to control for non-specific effects of RB-3 in experiments
Welcome to the technical support center for our RB-3 PRC1 inhibitor. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while controlling for potential non-specific effects. Below you will find troubleshooting guides and frequently asked questions in a Q&A format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the known non-specific effects of this compound?
A1: this compound is a potent inhibitor of the Polycomb Repressive Complex 1 (PRC1), specifically targeting the interaction between RING1B and BMI1 to inhibit H2A ubiquitination.[1] While designed for this target, like many small molecule inhibitors, it can exhibit non-specific effects or off-target binding, especially at higher concentrations.[2][3] These effects can arise from interactions with other proteins or cellular components.[4][5] It is crucial to perform control experiments to distinguish the specific effects of PRC1 inhibition from these non-specific actions.
Potential non-specific effects can include:
-
Cytotoxicity: At high concentrations, this compound may induce cell death through mechanisms unrelated to PRC1 inhibition.
-
Interaction with other cellular enzymes: Small molecules can sometimes bind to proteins with similar structural motifs.[6]
-
Alteration of general cellular processes: Effects on transcription, translation, or cell signaling pathways independent of PRC1.
To mitigate these, we recommend careful dose-response studies and the inclusion of appropriate negative controls as detailed below.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, this compound has been shown to inhibit H2A ubiquitination with an IC50 of 1.6 µM and is typically used in a concentration range of 6 to 25 µM for cell-based assays.[1] We strongly recommend performing a dose-response curve to determine the lowest effective concentration that elicits the desired specific effect (e.g., reduction in H2A ubiquitination) while minimizing potential non-specific effects.
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| H2A Ubiquitination Inhibition | 1 - 10 µM | Monitor for a clear decrease in ubiquitinated H2A. |
| Cell Viability/Cytotoxicity | 1 - 50 µM | Determine the concentration at which viability drops significantly. |
| Gene Expression Analysis | 5 - 25 µM | Correlate changes in gene expression with PRC1 target gene de-repression. |
| Colony Formation Assays | 6 - 25 µM | Assess long-term effects on cell proliferation.[1] |
Q3: What are the essential negative controls for my in-vitro experiments with this compound?
A3: To ensure that the observed phenotype is a direct result of PRC1 inhibition by this compound and not a non-specific effect, several negative controls are essential.[7][8][9]
-
Vehicle Control: This is the most critical control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO).[10] Cells should be treated with the same concentration of the vehicle as the this compound treated cells.[10][11] This accounts for any effects the solvent itself may have on the cells.
-
Inactive Enantiomer/Analog (if available): An ideal negative control is a structurally similar but biologically inactive version of the compound.[12] This helps to control for effects related to the chemical scaffold of this compound that are independent of its PRC1 inhibitory activity. While a specific inactive analog for this compound is not commercially available, using a structurally distinct PRC1 inhibitor can serve as an alternative to confirm that the observed phenotype is due to PRC1 inhibition.
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior and health.
The following diagram illustrates a basic experimental workflow for including these controls.
Q4: How can I be sure that the observed effects of this compound are due to PRC1 inhibition?
A4: This is a critical question in pharmacological studies. Here are several strategies to build confidence that the effects of this compound are on-target:
-
Rescue Experiments: If possible, overexpressing a form of RING1B or BMI1 that is resistant to this compound binding should rescue the phenotype. This provides strong evidence for on-target activity.
-
Use a Structurally Unrelated PRC1 Inhibitor: As mentioned, using another PRC1 inhibitor with a different chemical scaffold can help confirm that the observed biological response is due to the inhibition of the intended target and not an off-target effect of the specific chemical structure of this compound.[12]
-
Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting can be used to demonstrate that this compound is binding to its intended target within the cell.
The following diagram illustrates the logic of using orthogonal approaches to validate on-target effects.
Troubleshooting Guides
Problem 1: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all treatment groups and is at a level known to be non-toxic to your specific cell line (typically <0.1%). Run a vehicle-only toxicity curve to confirm.
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines may be particularly sensitive to PRC1 inhibition or to the this compound compound itself.
-
Troubleshooting Step: Perform a detailed dose-response and time-course experiment to find a concentration and duration of treatment that minimizes toxicity while still achieving the desired biological effect. Consider using a less sensitive cell line for initial experiments if possible.
-
-
Possible Cause 3: Compound Instability. The compound may be degrading into a toxic substance.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution at -80°C for long-term and -20°C for short-term use, protected from light and moisture.[1] Prepare fresh dilutions for each experiment.
-
Problem 2: My results with this compound are not consistent between experiments.
-
Possible Cause 1: Inconsistent Cell State. The physiological state of your cells (e.g., passage number, confluency) can affect their response to treatment.
-
Troubleshooting Step: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment.
-
-
Possible Cause 2: Inaccurate Compound Concentration. Errors in preparing dilutions can lead to variability.
-
Troubleshooting Step: Carefully calibrate your pipettes and use a consistent method for preparing serial dilutions. Prepare a fresh stock solution if you suspect degradation of the old one.
-
-
Possible Cause 3: Variable Incubation Times.
-
Troubleshooting Step: Use a precise timer for all incubation steps to ensure consistency across experiments.
-
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Western Blot for H2A Ubiquitination
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitinated H2A (uH2A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip and re-probe the membrane for total H2A and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Analysis: Quantify the band intensities and plot the ratio of uH2A to total H2A against the this compound concentration to determine the IC50.
The following diagram illustrates the PRC1 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Isotype Control [ptglab.com]
- 5. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioivt.com [bioivt.com]
- 8. news-medical.net [news-medical.net]
- 9. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
Degradation of RB-3 in cell culture media over time
Welcome to the technical support center for RB-3, a novel small-molecule inhibitor. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a specific focus on its stability and degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in standard cell culture media?
A1: this compound is susceptible to degradation in aqueous solutions, including cell culture media. Its stability is influenced by media composition, pH, temperature, and exposure to light.[1][2] Hydrolysis and oxidation are the primary degradation pathways.[3][4] In standard media like DMEM supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C, a noticeable loss of active compound can be observed within 24-48 hours. For long-term experiments (>48 hours), re-feeding cells with fresh this compound-containing medium is recommended to maintain a consistent effective concentration.[5]
Q2: How quickly does this compound degrade under standard 37°C incubation?
A2: The degradation of this compound follows first-order kinetics. The rate is medium-dependent. Below is a summary of this compound's half-life and percentage remaining in common media at 37°C, protected from light.
Table 1: this compound Degradation Profile in Various Cell Culture Media at 37°C
| Media Type (with 10% FBS) | Half-life (t½) | % Intact this compound at 24h | % Intact this compound at 48h | % Intact this compound at 72h |
|---|---|---|---|---|
| DMEM, high glucose | ~ 30 hours | ~ 60% | ~ 35% | ~ 20% |
| RPMI-1640 | ~ 36 hours | ~ 68% | ~ 45% | ~ 30% |
| DMEM/F-12 | ~ 28 hours | ~ 55% | ~ 30% | ~ 18% |
| MEM | ~ 32 hours | ~ 63% | ~ 40% | ~ 25% |
Q3: What are the primary degradation products of this compound and are they toxic to cells?
A3: this compound degrades primarily into two inactive metabolites: this compound-H (via hydrolysis of the ester moiety) and this compound-O (via oxidation of the phenol group). Extensive toxicology studies have shown that at concentrations resulting from standard this compound dosages, neither this compound-H nor this compound-O exhibits significant cytotoxicity or off-target effects. However, high concentrations of degradation products, which may accumulate in very long-term cultures without media changes, have not been fully evaluated.
Q4: What are the recommended storage and handling procedures for this compound stock solutions?
A4: To ensure maximum stability, this compound should be stored as a powder at -20°C in a desiccated environment. For experimental use, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.[6] This stock solution should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[6] When preparing media for cell treatment, dilute the DMSO stock directly into the pre-warmed culture medium immediately before use.[6] The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.[6]
Troubleshooting Guide
Q5: My experiment shows a diminishing effect of this compound after 48 hours, even though the initial response was strong. What is the likely cause?
A5: This is a classic sign of compound degradation. As shown in Table 1, a significant portion of this compound degrades by the 48-hour mark. The diminishing biological effect directly correlates with the reduced concentration of the active compound.
Solution:
-
For experiments lasting longer than 48 hours: Implement a re-feeding schedule. Replace at least half of the culture medium with fresh medium containing the desired concentration of this compound every 24 to 48 hours.[5]
-
Confirm Degradation: If you have access to analytical equipment, you can confirm the degradation rate in your specific experimental setup by following the protocol for "Assessing this compound Stability in Cell Culture Media using HPLC."
Below is a troubleshooting workflow to diagnose inconsistent this compound activity.
Q6: I see a precipitate in my culture medium after adding this compound. What should I do?
A6: Precipitation indicates that the solubility of this compound in the medium has been exceeded. This can happen if the stock solution is too concentrated, if the final concentration of this compound is too high, or if the DMSO stock was not mixed thoroughly upon dilution.
Solution:
-
Check Solubility Limit: Ensure your final this compound concentration is within the recommended range (typically sub-micromolar to low micromolar).
-
Improve Dilution Technique: When adding the this compound stock to your media, vortex or pipette-mix vigorously and immediately to ensure rapid and even dispersion.
-
Prepare an Intermediate Dilution: Instead of a direct high-fold dilution, consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium, mix well, and then add this to your final volume of complete medium.
-
Lower Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration (e.g., 5-10 mM instead of 50 mM).
Q7: Could the degradation of this compound be affecting its intended target pathway?
A7: Yes. As the concentration of active this compound decreases, its ability to inhibit its target, Kinase-X, will also decrease. This leads to a reactivation of the downstream signaling pathway. If your experimental readout is downstream of Kinase-X, the signal may appear to "rebound" at later time points.
The diagram below illustrates the intended action of this compound and the consequence of its degradation.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol allows you to quantify the degradation of this compound in your specific media and conditions.[7][8][9]
Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Anhydrous DMSO
-
Multi-well plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation:
-
Add 2 mL of your complete cell culture medium to several wells of a 6-well plate (enough wells for all your time points). Do not add cells.
-
Spike the medium in each well with the this compound stock solution to a final concentration of 10 µM. Mix thoroughly. This is your T=0 sample.
-
Immediately collect a 100 µL aliquot from one well, transfer it to a microcentrifuge tube, and store it at -80°C. This is your T=0 time point.
-
Place the plate in a 37°C incubator.
-
-
Time-Course Collection: At subsequent time points (e.g., 8, 24, 48, 72 hours), collect a 100 µL aliquot from a different well and store it at -80°C.
-
Sample Processing for HPLC:
-
Thaw all collected samples.
-
To each 100 µL sample, add 200 µL of ice-cold acetonitrile to precipitate proteins from the serum.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient (e.g., from 10% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax for this compound (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time from a standard.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample ((Area_Tx / Area_T0) * 100).
-
The workflow for this stability assessment is visualized below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Account Suspended [toxicology.blog]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Results in RB-3 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with "RB-3". It is important to note that "this compound" can refer to different compounds in scientific literature. This guide addresses two distinct possibilities: Ginsenoside Rb3 and a small molecule inhibitor of PRC1 (Polycomb Repressive Complex 1) , also referred to as this compound.
General Troubleshooting for Cell-Based Assays
Before delving into compound-specific issues, it's crucial to rule out common sources of error in cell-based assays.
Frequently Asked Questions (General)
| Question | Possible Causes | Recommended Actions |
| Why am I seeing high variability between replicate wells? | - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors- Contamination (e.g., mycoplasma) | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use calibrated pipettes and consistent technique.- Regularly test for mycoplasma contamination.[1][2] |
| My control cells are not behaving as expected (e.g., low viability, slow growth). | - Cell line health issues (e.g., high passage number)- Media or supplement degradation- Incubator issues (CO2, temperature, humidity) | - Use cells with a low passage number.- Use fresh media and supplements.- Calibrate and monitor incubator conditions regularly. |
| I'm observing unexpected morphological changes in my cells. | - Contamination (bacterial, fungal, or mycoplasma)- Reagent toxicity (e.g., solvent)- Cell stress | - Visually inspect cultures for signs of contamination.- Run a solvent-only control at the same concentration used for this compound.- Optimize cell seeding density to avoid over-confluence. |
Section 1: Ginsenoside Rb3
Ginsenoside Rb3 is a component isolated from ginseng that has shown anti-diabetic properties. Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which leads to the inhibition of hepatic gluconeogenesis.[3]
Interpreting Unexpected Results with Ginsenoside Rb3
FAQs for Ginsenoside Rb3
| Question | Expected Outcome | Unexpected Result & Possible Explanations | Troubleshooting Steps |
| What is the effect of Ginsenoside Rb3 on AMPK activation? | Increased phosphorylation of AMPK.[3] | No change or decrease in p-AMPK levels: - The concentration of Rb3 may be too low or too high, leading to no effect or toxicity.- The cells may not be responsive (e.g., low expression of upstream kinases).- The incubation time may be too short or too long. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure the cell line used is appropriate for studying AMPK signaling.- Conduct a time-course experiment to identify the peak of AMPK activation. |
| How does Ginsenoside Rb3 affect gluconeogenic gene expression? | Decreased expression of key enzymes like PEPCK and G6Pase.[3] | No change or an increase in PEPCK/G6Pase expression: - The AMPK pathway may not be the sole regulator in your cell model.- Other signaling pathways may be compensating for the effect of Rb3.- The experimental conditions (e.g., glucose concentration in media) may be influencing the outcome. | - Confirm AMPK activation via Western blot for p-AMPK.- Investigate other pathways that regulate gluconeogenesis.- Ensure consistent and appropriate media conditions for all experiments. |
| Will Ginsenoside Rb3 affect cell viability? | Generally, it is not expected to be cytotoxic at effective concentrations. | Decreased cell viability: - The concentration of Rb3 used may be too high, leading to off-target effects or general toxicity.- The solvent used to dissolve Rb3 may be toxic to the cells. | - Perform a dose-response curve to determine the EC50 and a non-toxic working concentration.- Run a vehicle control (solvent only) to assess its effect on cell viability. |
Experimental Protocols
Western Blot for AMPK Activation
-
Cell Lysis: Treat cells with Ginsenoside Rb3 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Signaling Pathway
Caption: Ginsenoside Rb3 signaling pathway.
Section 2: PRC1 Inhibitor this compound
This small molecule inhibitor, this compound, targets the Polycomb Repressive Complex 1 (PRC1) by disrupting the interaction of RING1B-BMI1 with chromatin. This leads to a decrease in H2A ubiquitination at lysine 119 (H2AK119Ub).[4]
Interpreting Unexpected Results with PRC1 Inhibitor this compound
FAQs for PRC1 Inhibitor this compound
| Question | Expected Outcome | Unexpected Result & Possible Explanations | Troubleshooting Steps |
| What is the effect of this compound on H2A ubiquitination? | A dose-dependent decrease in H2AK119Ub levels.[4] | No change in H2AK119Ub levels: - The concentration of this compound may be insufficient.- The incubation time may be too short for the epigenetic mark to change.- The antibody used for Western blotting may not be specific or sensitive enough. | - Perform a dose-response experiment.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Validate the H2AK119Ub antibody with a positive control. |
| How does this compound treatment affect cell proliferation? | Inhibition of proliferation in sensitive cancer cell lines. | No effect on proliferation or increased proliferation: - The cell line may be resistant to PRC1 inhibition.- Loss of PRC1 activity can, in some contexts, lead to a more aggressive phenotype.[5] | - Screen a panel of cell lines to identify sensitive and resistant models.- Analyze the expression of PRC1 components in your cell line.- Assess markers of cell cycle progression (e.g., Ki-67 staining). |
| Does this compound treatment impact the DNA damage response? | Prolonged inactivation of PRC1 can lead to defects in DNA repair.[4] | No change in sensitivity to DNA damaging agents: - The duration of this compound treatment may be insufficient to induce this phenotype.- The cell line may have compensatory DNA repair mechanisms. | - Combine this compound treatment with a DNA damaging agent (e.g., radiation, cisplatin) and assess cell viability.- Perform a long-term treatment with this compound before assessing the DNA damage response. |
Experimental Protocols
Histone Extraction and Western Blot for H2AK119Ub
-
Cell Treatment and Harvest: Treat cells with this compound for the desired time and harvest by scraping.
-
Histone Extraction: Use a commercial histone extraction kit or an acid extraction protocol.
-
Protein Quantification: Quantify histone extracts using a Bradford assay.
-
Electrophoresis: Load equal amounts of histones onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Follow standard Western blot procedures, using a primary antibody specific for H2AK119Ub and a loading control such as total Histone H3.
-
Detection: Visualize bands using an ECL substrate.
Experimental Workflow and Logic
Caption: Troubleshooting workflow for this compound (PRC1i).
References
- 1. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ginsenoside Rb3 strengthens the hypoglycemic effect through AMPK for inhibition of hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Significance of RB loss in unlocking phenotypic plasticity in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming RB-3 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to RB-3, a hypothetical inhibitor of the Cyclin-Dependent Kinase 4/6 (CDK4/6) and retinoblastoma (RB) pathway, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to inhibit CDK4 and CDK6, key enzymes in the cell cycle. By inhibiting these kinases, this compound prevents the hyper-phosphorylation of the retinoblastoma protein (pRb).[1][2][3][4] Hypophosphorylated pRb remains active and bound to the E2F transcription factor.[1][4] This complex represses the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest and a halt in proliferation.[2][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms of acquired resistance?
Acquired resistance to CDK4/6 inhibitors like this compound is a significant challenge. Several mechanisms have been identified:
-
Loss of functional RB protein: The primary target of the CDK4/6-E2F axis is the RB protein. If the RB1 gene is lost or mutated, rendering the pRb protein non-functional, the inhibitory effect of this compound on the cell cycle is bypassed.[5][6]
-
Upregulation of Cyclin E1: Increased expression of Cyclin E1 can complex with CDK2 to phosphorylate pRb, providing an alternative pathway for cell cycle progression that is independent of CDK4/6 activity.[2]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pro-proliferative signaling pathways to circumvent the G1 block. Common examples include the PI3K/AKT/mTOR pathway and the RAS/MEK/ERK pathway.[7][8]
-
Increased expression of CDK6 or other cell cycle proteins: Overexpression of CDK6 can sometimes overcome the inhibitory effects of the drug.
Q3: Are there intrinsic factors in my cell line that could make it resistant to this compound from the start?
Yes, some cell lines exhibit intrinsic resistance. The most common reason is the pre-existing loss or inactivation of the RB1 gene.[5][9] Cell lines with homozygous deletion or inactivating mutations in RB1 will not respond to CDK4/6 inhibitors because the drug's target for inducing G1 arrest is absent. Additionally, high basal levels of Cyclin E1 or activation of the PI3K/AKT/mTOR pathway can also contribute to intrinsic resistance.
Troubleshooting Guides
Problem 1: Decreased Cell Viability Inhibition by this compound Over Time
You've observed that the concentration of this compound required to inhibit cell viability by 50% (IC50) has significantly increased in your cell line after several passages in the presence of the drug.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Loss of RB protein expression | Perform Western blot analysis for total RB and phosphorylated RB (p-pRb). | Absence or significant reduction of the RB protein band in resistant cells compared to sensitive parental cells. |
| Upregulation of Cyclin E1 | Conduct Western blot or qPCR to assess Cyclin E1 protein and mRNA levels. | Increased levels of Cyclin E1 in resistant cells. |
| Activation of bypass pathways | Perform Western blot analysis for key pathway markers (e.g., p-AKT, p-ERK). | Increased phosphorylation of AKT or ERK in resistant cells, indicating pathway activation. |
Experimental Protocols:
-
Western Blotting:
-
Lyse sensitive and resistant cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-RB, anti-p-pRb, anti-Cyclin E1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like beta-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Problem 2: this compound Fails to Induce G1 Cell Cycle Arrest
Flow cytometry analysis shows that this compound is no longer causing an accumulation of cells in the G1 phase of the cell cycle in your treated population compared to the vehicle control.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Bypass of the G1/S checkpoint | Analyze cell cycle distribution via flow cytometry after propidium iodide staining. | Resistant cells will show a similar cell cycle profile to untreated cells, with no G1 accumulation. |
| Increased CDK2 activity | Perform an in vitro kinase assay for CDK2 activity from cell lysates. | Resistant cells will exhibit higher CDK2 activity in the presence of this compound compared to sensitive cells. |
Experimental Protocols:
-
Cell Cycle Analysis by Flow Cytometry:
-
Seed cells and treat with this compound or vehicle for 24-48 hours.
-
Harvest and fix cells in cold 70% ethanol.
-
Wash cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze DNA content using a flow cytometer.
-
Overcoming this compound Resistance: Combination Strategies
If resistance is confirmed, combination therapies can be an effective strategy to re-sensitize cells to this compound or to target the resistance mechanism directly.[10][11]
Recommended Combination Therapies based on Resistance Mechanism:
| Resistance Mechanism | Recommended Combination Agent | Rationale |
| PI3K/AKT/mTOR Pathway Activation | PI3K inhibitor (e.g., Alpelisib) or mTOR inhibitor (e.g., Everolimus) | Dual blockade of parallel signaling pathways can restore cell cycle control.[12][13] |
| RAS/MEK/ERK Pathway Activation | MEK inhibitor (e.g., Trametinib) | Inhibiting this key survival pathway can overcome resistance.[14] |
| Upregulation of Cyclin E1/CDK2 Activity | CDK2 inhibitor | Directly targets the bypass mechanism responsible for pRb phosphorylation. |
| Loss of RB (RB-null) | Agents targeting vulnerabilities of RB-deficient cells (e.g., PARP inhibitors, Aurora kinase inhibitors) | RB-deficient cells often have defects in DNA damage repair and mitotic checkpoints, creating synthetic lethality with these agents.[6] |
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key concepts in this compound action and resistance.
Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.
Caption: Common mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the RB-Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RB loss determines selective resistance and novel vulnerabilities in ER-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of erbB3 receptor to overcome resistance in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glioblastoma - Wikipedia [en.wikipedia.org]
- 9. Cancer cells with defective RB and CDKN2A are resistant to the apoptotic effects of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 11. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucsf.edu [ucsf.edu]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of the small molecule inhibitor RB-3 on unrelated cellular pathways during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed as a chemical probe to disrupt the association of the RING1B-BMI1 complex with chromatin. This interference inhibits the E3 ligase activity of the Polycomb Repressive Complex 1 (PRC1), leading to a reduction in H2A ubiquitination.[1] This targeted activity makes this compound a valuable tool for studying the role of PRC1 in various biological processes, including the regulation of gene expression in acute myeloid leukemia (AML).[1]
Q2: What are "off-target" effects and why are they a concern when using this compound?
Off-target effects occur when a drug or small molecule like this compound interacts with unintended molecular targets within a cell.[2] These unintended interactions can lead to a range of undesirable outcomes, from confounding experimental results to producing cellular toxicity.[2][3] Minimizing off-target effects is crucial to ensure that the observed phenotype is a direct result of this compound's intended activity on the PRC1 complex and not due to interference with other cellular pathways.
Q3: What are the potential off-target pathways that could be affected by this compound?
While specific off-target interactions of this compound are not extensively documented in publicly available literature, general classes of off-target interactions for small molecule inhibitors can include:
-
Kinases: Many small molecules unexpectedly inhibit protein kinases due to structural similarities in ATP-binding pockets.[4]
-
Other Chromatin Modifiers: Proteins with similar structural motifs to the RING domain of RING1B could potentially interact with this compound.
-
Transporters and Channels: Small molecules can sometimes interfere with the function of membrane transporters and ion channels.
Identifying and validating potential off-target effects is a critical component of robust experimental design.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity Profile
If you observe a significant decrease in cell viability at concentrations where PRC1 inhibition is not expected to be the primary driver of cell death, or if you see toxicity in cell lines where PRC1 is not a known dependency, consider the following troubleshooting steps.
Experimental Workflow for Investigating Unexpected Toxicity
A workflow for troubleshooting unexpected cellular toxicity.
Detailed Methodologies:
-
Dose-Response Analysis:
-
Plate cells at a desired density in 96-well plates.
-
Treat with a serial dilution of this compound (e.g., 10 concentrations ranging from 1 nM to 100 µM) for a relevant time period (e.g., 72 hours).
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) and compare it to the concentration required for PRC1 inhibition (EC50 for H2A ubiquitination reduction). A significant discrepancy may suggest off-target effects.
-
-
Broad-Spectrum Kinase Panel Screen:
-
Submit a sample of this compound to a commercial service provider for kinase profiling (e.g., Eurofins DiscoverX, Promega).
-
Screen against a large panel of recombinant kinases (e.g., >400 kinases).
-
Analyze the data to identify any kinases that are significantly inhibited by this compound at concentrations relevant to your experiments.
-
Issue 2: Phenotype Does Not Correlate with PRC1 Inhibition
If the observed cellular or molecular phenotype (e.g., changes in gene expression, differentiation status) does not align with the known functions of the PRC1 complex, it is important to investigate potential off-target mechanisms.
Logical Flow for Phenotype Deconvolution
A logical diagram for investigating phenotypes not explained by on-target activity.
Detailed Methodologies:
-
Confirmation of PRC1 Inhibition:
-
Treat cells with this compound at the desired concentration and time point.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and Western blotting using an antibody specific for mono-ubiquitinated Histone H2A (uH2A).
-
A significant reduction in the uH2A signal confirms on-target activity.
-
-
RNA-Sequencing and Pathway Analysis:
-
Treat cells with this compound and a vehicle control.
-
Isolate total RNA and perform library preparation and sequencing.
-
Align reads to the reference genome and perform differential gene expression analysis.
-
Use tools such as Gene Set Enrichment Analysis (GSEA) or DAVID to identify signaling pathways that are significantly enriched in the differentially expressed gene list. Unexpected pathway enrichment can point to off-target effects.
-
Data Summary
Table 1: Hypothetical Comparison of On-Target vs. Off-Target Effects of this compound
| Parameter | On-Target (PRC1) Effect | Potential Off-Target Effect (Example: Kinase X) |
| EC50 (Biochemical) | 50 nM | 5 µM |
| Cellular IC50 (AML line) | 100 nM | > 20 µM |
| Cellular IC50 (Control line) | > 50 µM | 10 µM |
| Key Downstream Marker | Reduced uH2A | Reduced phosphorylation of Substrate Y |
| Phenotype | Induction of differentiation | Cell cycle arrest at G2/M |
This table provides a hypothetical framework for distinguishing on-target from off-target effects based on quantitative data.
By systematically applying these troubleshooting guides and considering the potential for off-target interactions, researchers can more confidently interpret their experimental results when using the PRC1 inhibitor this compound.
References
Technical Support Center: RB-3 Washout for Recovery Experiments
This technical support center provides guidance and troubleshooting for researchers using RB-3 in recovery experiments. Ensuring the complete washout of this compound is critical for accurately assessing the recovery of cellular systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general protocol for washing out this compound?
A1: A standard starting point for this compound washout is to perform at least three sequential washes with a warm (37°C) buffer or medium that does not contain this compound. Each wash should involve incubating the cells with the wash solution for a minimum of 5-10 minutes to allow for the diffusion of intracellular this compound. The volume of the wash solution should be at least 10 times the volume of the this compound-containing medium being removed.
Q2: How can I confirm that this compound has been completely washed out?
A2: Complete washout can be confirmed by analyzing the concentration of this compound in the final wash solution and in cell lysates post-washout. Techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are highly sensitive methods for detecting residual this compound. Functionally, you can assess the activity of the this compound target to ensure it has returned to baseline levels.
Q3: What factors can influence the efficiency of this compound washout?
A3: Several factors can affect washout efficiency, including the physicochemical properties of this compound (e.g., lipophilicity, binding affinity), cell type and density, the composition of the wash buffer (e.g., presence of serum proteins that might bind this compound), temperature, and the duration and number of wash steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete recovery of target activity post-washout. | Residual this compound remains bound to the target or is sequestered within the cell. | Increase the number and/or duration of wash steps. Consider including a protein-rich component like BSA or serum in the wash buffer to act as a sink for this compound. Validate washout using a sensitive analytical method (HPLC, MS). |
| High variability in recovery between experiments. | Inconsistent washout procedure. | Standardize the washout protocol meticulously, ensuring consistent volumes, incubation times, and temperatures for each wash step. |
| Cell stress or detachment during washing. | Harsh washing conditions (e.g., excessive pipetting, temperature shock). | Use pre-warmed wash buffer. Handle cells gently, avoiding direct and forceful pipetting onto the cell monolayer. Reduce the number of wash steps if possible, while still ensuring complete washout. |
Experimental Protocols
Protocol 1: Standard this compound Washout Procedure
-
Aspirate the this compound-containing medium from the cell culture vessel.
-
Gently add a volume of pre-warmed (37°C) wash buffer (e.g., sterile PBS or serum-free medium) equivalent to at least 10 times the original medium volume.
-
Incubate the cells with the wash buffer for 5-10 minutes at 37°C.
-
Gently aspirate the wash buffer.
-
Repeat steps 2-4 for a total of three washes.
-
After the final wash, add fresh, pre-warmed culture medium and return the cells to the incubator for the desired recovery period.
Protocol 2: Validation of this compound Washout using HPLC-MS
-
Following the final wash step of the washout protocol, collect the final wash solution.
-
Lyse the cells using a suitable lysis buffer.
-
Prepare standards of known this compound concentrations in both the wash buffer and the lysis buffer.
-
Analyze the collected final wash solution, the cell lysate, and the standards by reverse-phase HPLC coupled with mass spectrometry.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve. The concentration in the final wash and lysate should be below the limit of detection to confirm complete washout.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment designed to optimize the number of washes for this compound removal from a cell culture.
| Number of Washes | Residual this compound in Final Wash (ng/mL) | Residual this compound in Cell Lysate (ng/mg protein) | Target Activity (% of Control) |
| 1 | 150.2 ± 12.5 | 85.6 ± 7.8 | 35.2% ± 4.1% |
| 2 | 25.8 ± 3.1 | 12.3 ± 2.5 | 78.9% ± 6.3% |
| 3 | < 1.0 (Below Limit of Detection) | < 0.5 (Below Limit of Detection) | 98.5% ± 5.2% |
| 4 | < 1.0 (Below Limit of Detection) | < 0.5 (Below Limit of Detection) | 99.1% ± 4.8% |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for a typical this compound recovery experiment.
Caption: Decision tree for troubleshooting incomplete recovery.
Validation & Comparative
Validating RB-3 Target Engagement in Primary Patient Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a complex biological system is a critical step. This guide provides a comprehensive comparison of leading methods for validating target engagement of RNA-binding motif protein 3 (RBM3) in primary patient samples, offering objective analysis and supporting experimental data to inform assay selection and experimental design.
Executive Summary
The validation of target engagement in a physiologically relevant context, such as primary patient samples, is paramount for the successful development of novel therapeutics targeting RBM3. This guide focuses on two prominent label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We provide a detailed comparison of their principles, methodologies, and performance, supported by quantitative data and visual workflows, to empower researchers to make informed decisions for their RBM3-focused drug discovery programs.
Introduction to RBM3
RNA-binding motif protein 3 (RBM3) is a cold-inducible RNA-binding protein that plays a crucial role in cell survival, proliferation, and neuroprotection.[1] Its dysregulation has been implicated in various cancers and neurodegenerative diseases, making it an attractive therapeutic target. Validating the direct interaction of small molecules with RBM3 in primary patient samples is essential to link target engagement with cellular and clinical outcomes.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the properties of the compound, and the experimental context. Here, we compare CETSA and DARTS, two powerful biophysical methods that can be applied to complex biological samples.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature (Tm). | Ligand binding stabilizes the target protein's conformation, rendering it more resistant to proteolytic degradation.[2] |
| Primary Readout | Change in the amount of soluble protein at different temperatures. | Amount of intact protein remaining after limited proteolysis. |
| Applicability to Primary Samples | Demonstrated in various cell types, including primary cells and patient-derived tissues.[3] | Applicable to cell lysates, tissue extracts, and purified proteins from various sources, including patient biopsies.[2] |
| Throughput | Can be adapted to high-throughput formats (e.g., 384-well plates).[4] | Traditionally lower throughput, but can be scaled up with mass spectrometry-based readouts.[2] |
| Quantitative Nature | Allows for the determination of dose-dependent target engagement and calculation of EC50 values.[5][6] | Can provide dose-dependent protection profiles, but quantification can be less precise than CETSA due to variability in enzymatic digestion.[2] |
| Key Advantages | Measures target engagement in intact cells, reflecting the true cellular environment. High sensitivity for many targets. | Does not rely on thermal stability changes, making it suitable for targets where ligand binding does not significantly alter Tm.[2] |
| Key Limitations | Some protein-ligand interactions may not result in a significant thermal shift, leading to false negatives. | Requires careful optimization of protease concentration and digestion time. Signal can be subtle if the conformational change upon binding is minor.[2] |
Quantitative Data Comparison
| Assay | Compound A EC50 (nM) | Compound B EC50 (nM) | Compound C EC50 (nM) |
| CETSA (in L929 cells) | 120 | 290 | 1600 |
| CETSA (in mouse PBMCs) | 25 | 60 | 350 |
Note: This table is an illustrative example based on data for RIPK1 from Ishii et al., 2017. EC50 values can vary depending on the cell type and experimental conditions.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Primary Human T Cells
This protocol provides a general framework for performing a CETSA experiment with primary human T cells. Optimization of specific steps, such as cell number, compound incubation time, and heating conditions, is recommended for each new target and cell type.
Materials:
-
Primary human T cells
-
Complete RPMI-1640 medium
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific for RBM3
Procedure:
-
Cell Preparation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) and culture them in complete RPMI-1640 medium.
-
Compound Treatment: Seed the T cells in a 96-well plate. Treat the cells with a range of concentrations of the test compound or vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Transfer the cell suspensions to a 96-well PCR plate. Heat the plate in a thermal cycler across a temperature gradient (e.g., 40-70°C) for a defined period (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing a protease inhibitor cocktail.
-
Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for RBM3.
-
Data Analysis: Quantify the band intensities at each temperature for the compound-treated and vehicle-treated samples. Plot the relative amount of soluble RBM3 as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the amount of soluble RBM3 against the compound concentration to determine the EC50.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol for Human Tumor Biopsies
This protocol outlines the general steps for performing a DARTS experiment on fresh human tumor tissue. Careful optimization of the protease concentration and digestion time is crucial for successful results.
Materials:
-
Fresh human tumor biopsy
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Test compound and vehicle (e.g., DMSO)
-
Protease (e.g., pronase or thermolysin)
-
SDS-PAGE and Western blot reagents
-
Antibody specific for RBM3
Procedure:
-
Tissue Homogenization: Homogenize the fresh tumor biopsy on ice in homogenization buffer to prepare a protein lysate.
-
Lysate Preparation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the lysate and incubate with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at room temperature.
-
Limited Proteolysis: Add a pre-determined, optimized concentration of protease (e.g., pronase) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and incubation time need to be carefully optimized to achieve partial digestion of the total protein pool.
-
Digestion Termination: Stop the proteolytic reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Western Blot Analysis: Analyze the digested samples by SDS-PAGE and Western blotting using an antibody specific for RBM3.
-
Data Analysis: Compare the band intensity of the full-length RBM3 protein in the compound-treated samples to the vehicle-treated control. An increase in the intensity of the RBM3 band in the presence of the compound indicates protection from proteolysis and thus, target engagement.
Visualizing Workflows and Pathways
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the RBM3 signaling pathway and the experimental workflows for CETSA and DARTS.
Figure 1: RBM3 Signaling Pathway
Figure 2: CETSA Experimental Workflow
Figure 3: DARTS Experimental Workflow
Conclusion
Validating the engagement of a therapeutic compound with its target, RBM3, in primary patient samples is a crucial step in the drug discovery pipeline. Both CETSA and DARTS offer robust, label-free approaches to confirm this interaction in a physiologically relevant setting. CETSA excels in providing quantitative data on target engagement within intact cells, while DARTS presents a valuable alternative, particularly for targets that do not exhibit a thermal shift upon ligand binding. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method and designing rigorous experiments to confidently assess RBM3 target engagement, ultimately accelerating the development of novel therapies.
References
- 1. RNA binding motif protein 3: a potential biomarker in cancer and therapeutic target in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of RB-3 with other known PRC1 inhibitors
A Comparative Guide to the Efficacy of RB-3 and Other Known PRC1 Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of novel inhibitors is paramount. This guide provides an objective comparison of this compound, a known Polycomb Repressive Complex 1 (PRC1) inhibitor, with other molecules targeting this essential epigenetic regulator. The information herein is supported by experimental data to facilitate informed decisions in research applications.
Introduction to PRC1 and Its Inhibition
Polycomb Repressive Complex 1 (PRC1) is a crucial protein complex involved in gene silencing and the regulation of cell fate. It catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic mark associated with transcriptional repression.[1][2][3][4] Dysregulation of PRC1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[5] A number of small molecule inhibitors have been developed to target the catalytic activity of PRC1, primarily by targeting the E3 ligase activity of the RING1A/B-BMI1 core complex. This guide focuses on comparing the efficacy of this compound with other notable PRC1 inhibitors.
Quantitative Comparison of PRC1 Inhibitor Efficacy
The following table summarizes the key efficacy data for this compound and other selected PRC1 inhibitors. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.
| Inhibitor | Target(s) | Binding Affinity (Kd) | IC50 | Assay Type | Reference(s) |
| This compound | RING1B-BMI1f | 2.8 µM | 1.6 µM | In vitro H2A Ubiquitination Assay | [6] |
| RB-4 | RING1A-BMI1, RING1B-BMI1, RING1B-PCGF1 | Not explicitly stated as a single value, but described as slightly more potent than this compound. ITC data available in the source. | Not explicitly stated as a single value, but described as slightly more potent than this compound. | In vitro H2A Ubiquitination Assay | [5][6] |
| PRT4165 | Bmi1/Ring1A | Not Available | 3.9 µM | Cell-free Bmi1/Ring1A self-ubiquitination assay | [7][8] |
| PTC-209 | BMI1 expression and activity | Not Applicable | ~0.5 - 1 µM | Cell-based assays (various cell lines) | [9][10][11][12][13] |
Mechanism of Action
This compound and RB-4: These compounds directly bind to the RING domain of RING1B (and RING1A for RB-4), which is a core component of the PRC1 complex. This binding event sterically hinders the interaction of the PRC1 complex with the nucleosome, thereby inhibiting the ubiquitination of H2A.[1]
PRT4165: This inhibitor targets the E3 ligase activity of the Bmi1/Ring1A complex, preventing the ubiquitination of H2A. It has been shown to inhibit both RNF2 (RING1B) and RING1A.[7][8][14]
PTC-209: Unlike the other inhibitors, PTC-209's primary mechanism is the reduction of BMI1 protein expression, which is a critical component of the PRC1 complex. By diminishing the levels of BMI1, it indirectly inhibits PRC1 activity.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of these PRC1 inhibitors.
In Vitro H2A Ubiquitination Assay
This assay directly measures the enzymatic activity of the PRC1 complex and its inhibition by small molecules.
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP is prepared.
-
Component Assembly: Recombinant PRC1 complex (e.g., RING1B-BMI1), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, and the histone H2A substrate (often as part of a nucleosome) are added to the reaction buffer.
-
Inhibitor Addition: The PRC1 inhibitor (e.g., this compound) is added at varying concentrations. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated at 37°C to allow the ubiquitination reaction to proceed.
-
Quenching and Analysis: The reaction is stopped by the addition of SDS-PAGE loading buffer. The reaction products are then separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for ubiquitinated H2A (H2AK119ub1).
-
Quantification: The intensity of the H2AK119ub1 band is quantified to determine the extent of inhibition at each inhibitor concentration, from which the IC50 value is calculated.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of an inhibitor to its target protein.[15][16][17][18][19]
-
Sample Preparation: The target protein (e.g., purified RING1B-BMI1f) is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured. This heat change is a result of the binding interaction.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Competition Assay
This is a bead-based immunoassay used to measure the disruption of protein-protein interactions.[1][6][20][21]
-
Bead Preparation: Donor and acceptor beads are coated with molecules that will interact. For example, a biotinylated PRC1 component can be bound to streptavidin-coated donor beads, and an antibody against another PRC1 component can be attached to protein A-coated acceptor beads.
-
Competition: The inhibitor is incubated with the PRC1 complex.
-
Bead Interaction: The coated beads are then added to the solution. If the inhibitor has disrupted the PRC1 complex, the beads will not be brought into close proximity.
-
Signal Detection: Upon laser excitation, the donor beads release singlet oxygen, which can only travel a short distance to activate the acceptor beads, resulting in light emission. The strength of the signal is inversely proportional to the inhibitory activity of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in their understanding. The following diagrams were generated using Graphviz.
Conclusion
This compound and its analogue RB-4 are potent, direct inhibitors of the PRC1 E3 ligase activity with well-characterized mechanisms of action. They offer valuable tools for studying the biological roles of PRC1. PRT4165 also directly inhibits the enzymatic activity of PRC1, while PTC-209 acts through a distinct mechanism by reducing the expression of the core PRC1 component, BMI1. The choice of inhibitor will depend on the specific research question, with direct enzymatic inhibitors like this compound being suitable for biochemical assays and mechanistic studies, while compounds like PTC-209 may be more relevant for studies investigating the consequences of long-term PRC1 component depletion in cellular models. This guide provides a foundational comparison to aid researchers in selecting the most appropriate PRC1 inhibitor for their experimental needs.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H2A mono-ubiquitination is a crucial step to mediate PRC1-dependent repression of developmental genes to maintain ES cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PRT-4165 | Cell Signaling Technology [cellsignal.com]
- 9. medkoo.com [medkoo.com]
- 10. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of RB-3 and PRT4165 for Preclinical Research
For researchers, scientists, and drug development professionals investigating epigenetic modulators, the selection of a potent and specific inhibitor is paramount. This guide provides a detailed comparison of two prominent small molecule inhibitors of the Polycomb Repressive Complex 1 (PRC1), RB-3 and PRT4165, to aid in the selection of the most suitable tool for your research needs.
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator that plays a critical role in gene silencing and has been implicated in various cancers. The E3 ubiquitin ligase activity of the PRC1 complex, which monoubiquitinates histone H2A at lysine 119 (H2AK119ub1), is a prime target for therapeutic intervention. Both this compound and PRT4165 have emerged as valuable chemical probes to dissect the function of PRC1 and as starting points for drug discovery programs.
Mechanism of Action
This compound is a potent PRC1 inhibitor that functions by directly binding to the heterodimeric core of the PRC1 E3 ligase, specifically the RING1B-BMI1 complex.[1][2] Structural studies have revealed that this compound induces the formation of a hydrophobic pocket within the RING domain of RING1B, thereby blocking its interaction with nucleosomes and inhibiting H2A ubiquitination.[1][2] this compound has been shown to be a general PRC1 inhibitor, affecting both canonical and non-canonical PRC1 complexes.[1]
PRT4165 inhibits the E3 ubiquitin ligase activity of the Bmi1/Ring1A-containing PRC1 complex.[3][4] It has been demonstrated to inhibit both RNF2 (also known as RING1B) and RING1A, which are the catalytic subunits of PRC1, but does not inhibit other E3 ligases such as RNF8 or RNF168.[3][5] PRT4165 effectively reduces the levels of H2A ubiquitination both in vitro and in vivo and has been shown to impact cellular processes such as the DNA damage response.[3][5]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and PRT4165 based on published experimental findings.
| Parameter | This compound | PRT4165 | Reference(s) |
| Target | RING1B-BMI1/RING1A (Direct Binder) | Bmi1/Ring1A, RNF2 (RING1B) | [1][2],[3][5] |
| IC50 (H2A Ubiquitination) | 1.6 µM | 3.9 µM (cell-free assay) | [6],[3][4] |
| Binding Affinity (Kd) | 2.8 µM (for RING1B-BMI1f) | Not Reported | [6] |
Key Experimental Data and Protocols
The efficacy and mechanism of action of these inhibitors have been characterized through a variety of biochemical and cellular assays. Below are detailed protocols for some of the key experiments cited in the literature.
In Vitro H2A Ubiquitination Assay
This assay directly measures the ability of an inhibitor to block the E3 ligase activity of PRC1.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and the purified PRC1 complex (e.g., RING1B-BMI1).
-
Substrate: Add purified nucleosomes or histone H2A as the substrate.
-
Inhibitor Treatment: Add varying concentrations of the test inhibitor (this compound or PRT4165) or DMSO as a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Detect the ubiquitinated H2A (H2AK119ub1) by Western blotting using an antibody specific for H2AK119ub1 or a general ubiquitin antibody.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an inhibitor and its target protein.
Protocol:
-
Sample Preparation: Prepare a solution of the purified PRC1 complex (e.g., RING1B-BMI1f) in a suitable buffer and place it in the sample cell of the ITC instrument. Prepare a solution of the inhibitor (e.g., this compound) in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor solution into the protein solution while monitoring the heat change.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a binding model to determine the thermodynamic parameters of the interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to study the disruption of protein-protein interactions, such as the interaction between PRC1 and nucleosomes.
Protocol:
-
Reagent Preparation: Use streptavidin-coated donor beads and nickel chelate acceptor beads. Biotinylate the nucleosomes and express the PRC1 complex (e.g., RING1B-BMI1) with a His-tag.
-
Assay Setup: In a microplate, incubate the His-tagged PRC1 complex with the biotinylated nucleosomes in the presence of varying concentrations of the inhibitor (e.g., this compound) or DMSO.
-
Bead Addition: Add the donor and acceptor beads to the wells.
-
Incubation: Incubate in the dark to allow for bead-protein complex formation.
-
Detection: Read the plate on an AlphaScreen-compatible reader. A decrease in the AlphaScreen signal indicates inhibition of the PRC1-nucleosome interaction.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams are provided.
Caption: PRC1 signaling pathway and points of inhibition by this compound and PRT4165.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain | Semantic Scholar [semanticscholar.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
RB-3: A Comparative Analysis of Specificity and Selectivity Against E3 Ligases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RB-3's Performance with Supporting Experimental Data.
This guide provides a detailed analysis of the specificity and selectivity profile of this compound, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The data presented herein is intended to inform researchers on the utility of this compound as a chemical probe for studying PRC1 biology and as a potential starting point for therapeutic development.
Executive Summary
This compound is a potent and selective inhibitor of the E3 ubiquitin ligase activity of the RING1B-BMI1 complex, the catalytic core of PRC1. It exhibits low micromolar affinity for its target and effectively inhibits histone H2A ubiquitination in both biochemical and cellular assays. Importantly, this compound demonstrates high selectivity for the RING1B-BMI1 complex, showing no inhibitory activity against other E3 ligases involved in H2A ubiquitination, namely TRIM37, BRCA1-BARD1, and RNF168. This favorable selectivity profile makes this compound a valuable tool for dissecting the specific roles of PRC1 in various biological processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity against its primary target.
| Target | Parameter | Value | Reference |
| RING1B-BMI1 | Kd | 2.8 µM | [1] |
| RING1B-BMI1 | IC50 (H2A ubiquitination) | 1.6 µM | [1] |
| TRIM37 | Inhibition | Not observed | [2] |
| BRCA1-BARD1 | Inhibition | Not observed | [2] |
| RNF168 | Inhibition | Not observed | [2] |
Signaling Pathway and Mechanism of Action
This compound targets the catalytic heart of the Polycomb Repressive Complex 1 (PRC1), a crucial epigenetic regulator. The core of PRC1's enzymatic activity lies in the heterodimer of RING1B and BMI1, which functions as an E3 ubiquitin ligase. This complex specifically monoubiquitinates histone H2A at lysine 119 (H2AK119ub1). This histone modification is a hallmark of Polycomb-mediated gene silencing, leading to the compaction of chromatin and transcriptional repression of target genes. These target genes are often involved in developmental processes, and their aberrant silencing by PRC1 is implicated in various cancers, including leukemia.[3][4][5][6][7] this compound exerts its inhibitory effect by directly binding to the RING domain of RING1B, thereby blocking the interaction of the RING1B-BMI1 complex with the nucleosome.[2] This disruption prevents the transfer of ubiquitin to histone H2A, leading to a reduction in H2AK119ub1 levels and subsequent de-repression of PRC1 target genes.
Caption: Mechanism of action of this compound in the PRC1 signaling pathway.
Experimental Protocols
The specificity and selectivity of this compound were determined using a combination of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
In Vitro E3 Ligase Ubiquitination Assay
This assay is designed to measure the enzymatic activity of the RING1B-BMI1 complex and the inhibitory effect of this compound.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human RING1B-BMI1 complex
-
Recombinant human histone H2A or nucleosomes
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody or anti-H2AK119ub1 antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and histone H2A in the assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding the RING1B-BMI1 complex and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin or anti-H2AK119ub1 antibody to detect the ubiquitinated histone H2A.
-
Quantify the band intensities to determine the IC50 value of this compound.
E3 Ligase Selectivity Profiling Workflow
To assess the selectivity of an inhibitor like this compound, it is crucial to test its activity against a panel of other E3 ligases.
Caption: Experimental workflow for assessing E3 ligase inhibitor selectivity.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of this compound to the RING1B-BMI1 complex.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant RING1B-BMI1 complex
-
This compound compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Dialyze the RING1B-BMI1 protein extensively against the ITC buffer.
-
Dissolve this compound in the same dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the PRC1 E3 ligase RING1B-BMI1. Its high selectivity against other H2A-ubiquitinating E3 ligases makes it a superior chemical tool for investigating the specific biological functions of PRC1. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and expand upon these findings. The continued study of this compound and its analogs holds promise for advancing our understanding of epigenetic regulation and may pave the way for novel therapeutic strategies targeting PRC1-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Structure of a Bmi-1-Ring1B Polycomb Group Ubiquitin Ligase Complex | ID: m613n660h | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Recognition of UbcH5c and the nucleosome by the Bmi1/Ring1b ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Structure of a BMI-1-Ring1B Polycomb Group Ubiquitin Ligase Complex (Journal Article) | OSTI.GOV [osti.gov]
- 7. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: Novel LILRB3-Targeted Therapies Versus Standard of Care in Acute Myeloid Leukemia
An Objective Guide for Researchers and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with novel immunotherapies showing promise alongside established chemotherapy regimens. This guide provides a detailed comparison of the in vivo efficacy of emerging therapies targeting the Leukocyte Immunoglobulin-like Receptor B3 (LILRB3) and the standard-of-care treatments for AML. This analysis is based on preclinical data from murine models, offering a quantitative and methodological overview to inform future research and development.
Note on "RB-3": The term "this compound" does not correspond to a standard designation for an approved or investigational therapy for Acute Myeloid Leukemia (AML) in the available scientific literature. Based on recent preclinical research, it is hypothesized that "this compound" may refer to therapeutic strategies targeting the LILRB3 receptor, a promising novel immunotherapy target in AML. This guide will proceed under the assumption that "this compound" pertains to LILRB3-targeted therapies.
Therapeutic Mechanisms: A Snapshot
LILRB3-Targeted Therapies: LILRB3 is an immunomodulatory receptor expressed on myeloid cells, including AML blasts.[1] Targeting LILRB3 aims to overcome immune suppression and promote anti-leukemic activity. Two primary strategies have been explored in preclinical models:
-
Antagonistic Antibodies: These antibodies block LILRB3 signaling, which can inhibit leukemia cell proliferation and progression.[2]
-
Chimeric Antigen Receptor (CAR) T-cell Therapy: T-cells are genetically engineered to express a receptor that recognizes and binds to LILRB3 on AML cells, leading to their targeted destruction.[1][3] LILRB3-targeted CAR T-cells have demonstrated potent antitumor effects in both in vitro and in vivo models.[2][3]
Standard AML Therapies:
-
"7+3" Chemotherapy (Cytarabine and Daunorubicin): This has been the cornerstone of intensive induction therapy for AML for decades. Cytarabine is a pyrimidine analog that inhibits DNA synthesis, while daunorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and blocking DNA replication and transcription.
-
Venetoclax in Combination with Azacitidine: This combination is a newer standard of care, particularly for older patients or those unfit for intensive chemotherapy. Venetoclax is a BCL-2 inhibitor that promotes apoptosis (programmed cell death) in cancer cells.[4] Azacitidine is a hypomethylating agent that is thought to enhance the efficacy of venetoclax, in part by inducing the pro-apoptotic protein NOXA.[5]
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of LILRB3-targeted therapies and standard AML therapies from preclinical studies.
| Therapeutic Agent | Animal Model | AML Cell Line | Key Efficacy Outcomes | Citation(s) |
| LILRB3-CAR T-cells | NSG-SGM3 mice | MV4-11 (LILRB3-transduced) | Marked reduction in leukemic burden; All treated mice survived beyond 100 days with undetectable tumor burden by day 96. | [3][6] |
| Antagonistic anti-LILRB3 Antibody | LILRB3 transgenic C57BL/6 mice | C1498 (syngeneic, LILRB3-transduced) | Diminished tumor growth with tumor regression observed in multiple mice. | [3] |
| Cytarabine + Daunorubicin (CPX-351) | Not specified | Panel of 15 tumor cell lines | Superior therapeutic activity compared to free-drug cocktails, with a high proportion of long-term survivors. | [7] |
| Cytarabine + Daunorubicin | Balb/c mice | WEHI-3 | 55% survival at 40 days for the combination treatment. | [8] |
| Venetoclax + Azacitidine | Xenograft models | MV4-11, OCI-AML5, SET-2, SHI-1 | Combinatorial antitumor activity in vivo. | [5] |
| Venetoclax + Pevonedistat + Azacitidine | Systemic murine model | OCI-AML2-Red-Fluc | The triple combination was highly active in the preclinical model. | [9] |
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the efficacy data.
| Experiment | Methodology |
| LILRB3-CAR T-cell Therapy In Vivo Study | Animal Model: NSG-SGM3 mice. Cell Line: Firefly luciferase-expressing LILRB3-transduced MV4-11 cells were implanted into the mice. Treatment Regimen: Five days after cell implantation, mice were randomized to receive either PBS, control T-cells, or LILRB3-CAR T-cells. Efficacy Assessment: Tumor burden was monitored by serial bioluminescence imaging. Survival was tracked over time. |
| Antagonistic anti-LILRB3 Antibody In Vivo Study | Animal Model: LILRB3 transgenic C57BL/6 mice. Cell Line: C1498 cells transduced with LILRB3 were subcutaneously implanted. Treatment Regimen: Mice were treated with the antagonist anti-LILRB3 antibody. Efficacy Assessment: Tumor growth was measured over time. |
| Cytarabine and Daunorubicin Combination In Vivo Study | Animal Model: Balb/c mice. Cell Line: 2.5x10^5 WEHI-3 cells were inoculated per mouse. Treatment Regimen: 10 days post-inoculation, mice were treated with a combination of cytarabine (3 mg/kg) and daunorubicin (0.5 mg/kg) every 48 hours for 40 days. Efficacy Assessment: Survival rates were recorded daily. |
| Venetoclax, Pevonedistat, and Azacitidine Combination In Vivo Study | Animal Model: Systemic murine model. Cell Line: Bioluminescent OCI-AML2-Red-Fluc cells were xenografted. Treatment Regimen: Mice were treated with vehicle, venetoclax (50 mg/kg, daily for 14 days, oral), azacitidine (8 mg/kg, once every 7 days for 3 doses, intravenous), pevonedistat (60 mg/kg, daily for 14 days, intraperitoneal), or combinations of these agents. Efficacy Assessment: Tumor burden was monitored. |
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Simplified LILRB3 signaling in AML and points of therapeutic intervention.
Experimental Workflow
Caption: Generalized workflow for in vivo assessment of anti-leukemic therapies.
References
- 1. LILRB3 Modulates Acute Myeloid Leukemia Progression and Acts as an Effective Target for CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LILRB3 modulates acute myeloid leukemia progression and acts as an effective target for CAR T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo maintenance of synergistic cytarabine:daunorubicin ratios greatly enhances therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of RB-3 and RING1B Knockdown on the PRC1 Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the small molecule inhibitor RB-3 and siRNA-mediated knockdown of RING1B on the Polycomb Repressive Complex 1 (PRC1) signaling pathway. This analysis is crucial for understanding the specific mechanisms of PRC1 inhibition and for the development of targeted cancer therapies.
The Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator frequently dysregulated in cancer. Its catalytic subunit, RING1B (also known as RNF2), possesses E3 ubiquitin ligase activity, which is responsible for the monoubiquitination of histone H2A at lysine 119 (H2Aub). This modification is a hallmark of PRC1-mediated gene silencing. Here, we compare two approaches to interrogating the PRC1 pathway: the pharmacological inhibition of RING1B's catalytic activity by the small molecule this compound and the direct depletion of the RING1B protein via siRNA knockdown.
Comparative Analysis of this compound Treatment and RING1B Knockdown
Both treatment with the PRC1 inhibitor this compound and siRNA knockdown of RING1B effectively reduce the levels of monoubiquitinated histone H2A (H2Aub) in cancer cell lines, such as the human chronic myelogenous leukemia cell line K562. This demonstrates that both methods successfully disrupt the primary catalytic function of the PRC1 complex.
Table 1: Qualitative Comparison of this compound and RING1B Knockdown Effects on H2Aub Levels in K562 Cells
| Treatment | Target | Mechanism of Action | Effect on RING1B Protein | Effect on H2Aub Levels |
| This compound | RING1B-BMI1 complex | Inhibition of E3 ligase activity | No change | Dose-dependent decrease |
| RING1B siRNA | RING1B mRNA | mRNA degradation | Significant reduction | Marked decrease |
This table is a representation based on qualitative Western blot data. Quantitative data from densitometry analysis would be required for a precise percentage comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PRC1 signaling pathway and points of intervention.
The diagram above illustrates the central role of the RING1B-BMI1 heterodimer within the PRC1 complex in catalyzing the monoubiquitination of histone H2A. This epigenetic mark leads to the repression of target gene expression. The small molecule this compound directly inhibits the E3 ligase activity of the RING1B-BMI1 complex, while siRNA targeting RING1B prevents the translation of the RING1B protein, both ultimately blocking the downstream effects of PRC1.
Caption: Experimental workflow for comparing this compound and RING1B knockdown.
This workflow outlines the parallel experimental arms for treating K562 cells with either this compound or RING1B siRNA. Following treatment, cellular proteins are extracted and subjected to Western blot analysis to determine the levels of RING1B, H2Aub, and a loading control, allowing for a direct comparison of the effects of each intervention.
Detailed Experimental Protocols
1. RING1B Knockdown using siRNA in K562 Cells
-
siRNA: A pool of 3-5 target-specific 19-25 nucleotide siRNAs designed to knock down human RING1B (RNF2) expression is recommended for optimal efficiency. Commercially available options include Santa Cruz Biotechnology's RING1B siRNA (h) (sc-62946). For independent verification, individual siRNA duplex components can also be used. While specific sequences for pooled siRNAs are often proprietary, custom synthesis of validated sequences from literature can be an alternative.
-
Transfection Reagent: Use a transfection reagent suitable for suspension cells, such as DharmaFECT 1 (Thermo Fisher Scientific) or Lipofectamine® RNAiMAX (Invitrogen).
-
Protocol:
-
Culture K562 cells in appropriate media to maintain logarithmic growth.
-
On the day of transfection, dilute the RING1B siRNA pool to the desired final concentration (e.g., 50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the K562 cells, which have been seeded in a 6-well plate at a density of approximately 1 x 10^6 cells per well in 2 mL of culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 72-96 hours.
-
Harvest the cells for protein extraction and subsequent Western blot analysis.
-
2. This compound Treatment of K562 Cells
-
Compound: this compound, a small molecule inhibitor of the PRC1 complex.
-
Vehicle: Typically Dimethyl sulfoxide (DMSO).
-
Protocol:
-
Culture K562 cells as described above.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response curve ranging from 1 µM to 25 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
-
Add the this compound containing medium to the cells. Include a vehicle-only control (DMSO).
-
Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 96 hours).
-
Harvest the cells for protein extraction and Western blot analysis.
-
3. Western Blot Analysis
-
Lyse the harvested cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against RING1B, H2A-K119ub, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both the small molecule inhibitor this compound and siRNA-mediated knockdown of RING1B are effective tools for studying the function of the PRC1 complex and for validating its role as a therapeutic target. This compound offers a reversible, dose-dependent inhibition of PRC1's catalytic activity, which is advantageous for studying the dynamic effects of PRC1 inhibition. In contrast, RING1B knockdown provides a more direct and sustained depletion of the core PRC1 component, which can be useful for elucidating the long-term consequences of PRC1 loss. The choice between these two approaches will depend on the specific research question and experimental context. This guide provides the foundational information and protocols necessary for researchers to effectively utilize and compare these powerful techniques in their investigation of PRC1 biology and its implications in disease.
References
The Influence of Retinoblastoma (RB1) Pathway Status on the Synergistic Effects of Epigenetic Drug Combinations
For Immediate Release
A comprehensive analysis of preclinical data reveals that the functional status of the Retinoblastoma 1 (RB1) tumor suppressor pathway can significantly influence the synergistic efficacy of certain epigenetic drug combinations in cancer therapy. This guide provides a comparative overview of the synergistic effects of two prominent epigenetic drug combinations—BET inhibitors with HDAC inhibitors and DNMT inhibitors with HDAC inhibitors—with a focus on how their performance is modulated by the presence or absence of a functional RB1 protein. This information is critical for researchers, scientists, and drug development professionals seeking to devise more targeted and effective cancer treatment strategies.
Key Findings
-
Enhanced Synergy in RB1-Deficient Cancers: Emerging evidence suggests that cancer cells with a deficient RB1 pathway may exhibit heightened sensitivity to combinations of epigenetic drugs, particularly BET and HDAC inhibitors.
-
Mechanism of Action: The synergy often stems from the dual targeting of critical cellular processes. While the exact mechanisms can vary, they frequently involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
-
Therapeutic Potential: These findings underscore the potential for using RB1 status as a biomarker to select patients who are most likely to benefit from specific epigenetic combination therapies.
Comparative Analysis of Epigenetic Drug Combinations
This guide focuses on two key epigenetic drug combinations:
-
BET Inhibitors (BETi) + Histone Deacetylase Inhibitors (HDACi): This combination has shown promise in various cancer types. BET inhibitors work by displacing BRD4 and other BET family proteins from chromatin, leading to the downregulation of key oncogenes like c-MYC. HDAC inhibitors, on the other hand, increase histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes.
-
DNA Methyltransferase Inhibitors (DNMTi) + Histone Deacetylase Inhibitors (HDACi): This combination aims to reverse aberrant epigenetic silencing of tumor suppressor genes. DNMT inhibitors prevent DNA methylation, while HDAC inhibitors promote a chromatin structure that is more permissive to gene transcription.
The following sections provide a detailed comparison of their synergistic effects, supported by experimental data and protocols.
I. BET Inhibitors in Combination with HDAC Inhibitors
The combination of BET inhibitors, such as JQ1, with HDAC inhibitors, like Romidepsin or Panobinostat, has demonstrated synergistic anti-cancer effects in a variety of solid and hematological malignancies.
Quantitative Data Summary
The following table summarizes the synergistic effects of the BETi JQ1 and the HDACi Romidepsin in a panel of urothelial carcinoma cell lines with varying RB1 status. Synergy is quantified by the Combination Index (CI), where CI < 1 indicates a synergistic effect.
| Cell Line | RB1 Status | JQ1 IC50 (μM) | Romidepsin IC50 (nM) | Combination Index (CI) at 50% Fraction Affected (Fa) | Reference |
| T24 | Wild-Type | ~0.18 | ~3.0 | < 1 (Strong Synergy) | [1] |
| 639-V | Mutant | >10 | ~2.5 | < 1 (Strong Synergy) | [1] |
| UM-UC-3 | Wild-Type | >10 | ~2.0 | < 1 (Strong Synergy) | [1] |
| J82 | Mutant | ~1.0 | ~3.5 | < 1 (Synergy) | [1] |
Note: While a direct correlation is not definitively established in this single study, the data suggests that strong synergy is achievable in both RB1 wild-type and mutant urothelial carcinoma cell lines.
Experimental Protocol: Cell Viability and Synergy Analysis
1. Cell Culture and Treatment:
-
Urothelial carcinoma cell lines (T24, 639-V, UM-UC-3, J82) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a range of concentrations of JQ1 and Romidepsin, both as single agents and in combination at a constant ratio.
2. Cell Viability Assay (MTT Assay):
-
After 72 hours of treatment, MTT reagent was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
3. Synergy Calculation (Chou-Talalay Method):
-
The dose-effect curves for each drug and their combination were used to calculate the Combination Index (CI) using CompuSyn software.[2][3]
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[2][3]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining BET and HDAC inhibitors is often attributed to the dual blockade of pathways controlling cell proliferation and survival. In urothelial carcinoma, this combination has been shown to downregulate anti-apoptotic and oncogenic factors such as Survivin, BCL-2, BCL-XL, and c-MYC.[1]
Figure 1. Synergistic mechanism of BET and HDAC inhibitors.
II. DNMT Inhibitors in Combination with HDAC Inhibitors
The combination of DNMT inhibitors, such as Decitabine (a derivative of 5-Azacytidine), and HDAC inhibitors, like Vorinostat, is a well-explored strategy to reactivate epigenetically silenced tumor suppressor genes.
Quantitative Data Summary
The following table presents data on the synergistic effects of Decitabine and Vorinostat on the HepG2 human hepatocellular carcinoma cell line, which is known to have a wild-type RB1 status.[4][5]
| Cell Line | RB1 Status | Decitabine IC50 (μM) | Vorinostat IC50 (μM) | Combination Index (CI) at 50% Inhibition (ED50) | Reference |
| HepG2 | Wild-Type | 66.60 (at 24h) | 3.04 (at 24h) | 0.89 ± 0.01 (at 24h) | [6] |
| HepG2 | Wild-Type | Not specified | Not specified | 0.95 ± 0.01 (at 72h) | [6] |
Note: The CI values being less than 1 demonstrate a synergistic relationship between Decitabine and Vorinostat in the RB1-proficient HepG2 cell line.[6]
Experimental Protocol: Cell Viability and Synergy Analysis
1. Cell Culture and Treatment:
-
HepG2 cells were cultured in DMEM supplemented with 10% FBS.
-
Cells were seeded in 96-well plates and treated with various concentrations of Decitabine and Vorinostat, alone and in combination.
2. Cell Viability Assay (MTT Assay):
-
Cell viability was assessed at 24 and 72 hours post-treatment using the MTT assay as described previously.
3. Synergy Calculation (Chou-Talalay Method):
-
The Combination Index (CI) and Dose Reduction Index (DRI) were calculated to determine the nature of the drug interaction.[6]
Signaling Pathways and Mechanisms of Synergy
The synergy between DNMT and HDAC inhibitors is believed to arise from their complementary roles in reversing epigenetic gene silencing. DNMT inhibitors reduce DNA hypermethylation, while HDAC inhibitors promote a more open and transcriptionally active chromatin state. This dual action can lead to the robust re-expression of tumor suppressor genes, triggering apoptosis and inhibiting cancer cell growth.[7]
Figure 2. Synergistic mechanism of DNMT and HDAC inhibitors.
Discussion and Future Perspectives
The presented data indicates that both BETi+HDACi and DNMTi+HDACi combinations can exert synergistic anti-cancer effects. While the study in urothelial carcinoma did not show a clear differential synergy based on RB1 status, the concept that RB1 deficiency can create vulnerabilities to certain therapies is a growing area of research. The loss of RB1 function leads to uncontrolled cell cycle progression and can alter the epigenetic landscape, potentially making cancer cells more susceptible to agents that target these processes.
Future research should focus on directly comparing these epigenetic drug combinations in isogenic cell lines (RB1-proficient vs. RB1-deficient) to definitively elucidate the role of the RB1 pathway in modulating synergistic responses. Such studies will be instrumental in developing personalized medicine approaches where a patient's tumor genetics can guide the selection of the most effective combination therapy.
Conclusion
The combination of epigenetic drugs represents a promising avenue for cancer treatment. The data compiled in this guide suggests that both BETi+HDACi and DNMTi+HDACi combinations can be highly effective. Understanding the interplay between the RB1 pathway and the response to these combinations will be a key factor in optimizing their clinical application and improving patient outcomes.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the synergistic effects of drug combinations in cancer cell lines.
Figure 3. General experimental workflow for synergy assessment.
References
- 1. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 3. In vitro cell viability assay and calculation of combination indices. [bio-protocol.org]
- 4. Hepatocellular Carcinoma Evades RB1-Induced Senescence by Activating the FOXM1-FOXO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative analysis of multi-omics data reveals inhibition of RB1 signaling promotes apatinib resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Antitumor Effect of Decitabine and Vorinostat Combination on HepG2 Human Hepatocellular Carcinoma Cell Line via Epigenetic Modulation of Autophagy–Apoptosis Molecular Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Function of Polycomb Repressive Complex 1 in Solid Tumors: A Comparative Guide to Alternatives for RB-3
For researchers, scientists, and drug development professionals investigating the role of Polycomb Repressive Complex 1 (PRC1) in solid tumors, the small molecule inhibitor RB-3 has emerged as a valuable chemical tool. However, a comprehensive understanding of its function necessitates a comparative analysis with alternative methodologies. This guide provides an objective comparison of this compound with other chemical probes, protein degraders, and genetic approaches for studying PRC1 function, supported by experimental data and detailed protocols.
Introduction to PRC1 and the Role of this compound
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a mark predominantly associated with transcriptional repression.[1] Dysregulation of PRC1 activity is a hallmark of various cancers, making it a compelling therapeutic target.[2] The core catalytic activity of canonical PRC1 resides in the RING1A/B E3 ubiquitin ligase, which forms a heterodimer with a PCGF protein, most notably BMI1 (PCGF4).[3][4]
This compound is a first-in-class small molecule inhibitor that directly targets the RING1B-BMI1 interface, preventing the interaction of the PRC1 complex with nucleosomes and thereby inhibiting H2A ubiquitination.[3][5] While much of the initial characterization of this compound was performed in leukemia models, its utility is being explored in a broader range of cancers. This guide explores viable alternatives to this compound for the robust investigation of PRC1 function in solid tumor biology.
Chemical Probes: A Head-to-Head Comparison
Several small molecules have been developed to interrogate PRC1 function. Here, we compare this compound with two other notable compounds, PTC-209 and PRT4165.
| Feature | This compound | PTC-209 | PRT4165 |
| Target | Directly binds to the RING1B subunit of the RING1B-BMI1 heterodimer.[3][5] | Indirectly inhibits BMI1 expression.[2][6] | Inhibits the E3 ligase activity of RING1A and RNF2 (RING1B).[7][8] |
| Mechanism of Action | Allosterically inhibits the E3 ligase activity by inducing a conformational change in RING1B and blocking its interaction with the nucleosome.[3] | Downregulates BMI1 protein levels. The exact mechanism is not fully elucidated but is known to be independent of direct binding to BMI1 protein.[2][9] | Directly inhibits the catalytic activity of the RING domain.[7][8] |
| Binding Affinity (Kd) | 2.8 µM (for RING1B-BMI1f)[10][11] | Not applicable (does not directly bind to BMI1 protein). | Not reported. |
| In Vitro IC50 (H2A Ubiquitination) | 1.6 µM[10] | Not directly applicable. Reduces H2AK119ub levels cellularly.[2] | 3.9 µM (for Bmi1/Ring1A self-ubiquitination)[8][12] |
| Cellular IC50 (Viability) | ~6 µM (K562 leukemia cells, NanoBiT assay)[9] | 0.5 µM (HEK293T); Varies across solid tumor cell lines (e.g., µM range in biliary tract, lung, breast, and colon cancer).[2][3][13] | Not widely reported for solid tumor cell lines. |
| Solid Tumor Efficacy Data | Primarily characterized in leukemia models, with some data in HeLa cells showing a reduction in H2Aub levels.[9] | Demonstrated efficacy in reducing cell viability and tumor growth in glioblastoma, biliary tract, colorectal, lung, and breast cancer models.[2][6][13] | Shown to inhibit H2A ubiquitination in U2OS osteosarcoma cells.[12] |
Protein Degraders: A Novel Approach
Targeted protein degradation offers an alternative to inhibition. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.
MS147: A PRC1 Core Component Degrader
MS147 is a first-in-class degrader of the PRC1 core components, BMI1 and RING1B.[3][13] It achieves this through a novel strategy, utilizing an EED (a PRC2 component) binder linked to a VHL E3 ligase ligand. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BMI1 and RING1B.[3][13]
| Feature | MS147 |
| Target | BMI1 and RING1B[3][13] |
| Mechanism of Action | Induces proteasomal degradation of BMI1 and RING1B via VHL E3 ligase recruitment, mediated by binding to the PRC2 component EED.[3][13] |
| Selectivity | Preferentially degrades BMI1/RING1B over PRC2 core components (EED, EZH2, SUZ12).[3][13] |
| Cellular Efficacy (DC50) | Effective degradation of BMI1 and RING1B has been demonstrated, though specific DC50 values in a wide range of solid tumor lines are not yet published. |
| Solid Tumor Efficacy Data | Shown to inhibit the proliferation of cancer cell lines that are insensitive to PRC2 inhibitors.[3][13] |
Genetic Approaches: Precision Targeting
Genetic tools provide a highly specific means to ablate PRC1 function, serving as a crucial benchmark for the specificity of small molecule inhibitors.
| Method | Target Gene(s) | Approach | Advantages | Disadvantages |
| siRNA/shRNA Knockdown | RING1B, BMI1, or other PRC1 components | Transient (siRNA) or stable (shRNA) reduction of mRNA levels, leading to decreased protein expression.[14][15] | High specificity for the target gene. Can be used to mimic the effect of targeted therapies. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. Compensation by other PRC1 components is possible. |
| CRISPR/Cas9 Knockout | RING1B, BMI1, or other PRC1 components | Permanent disruption of the target gene, leading to a complete loss of protein function. | Complete and permanent loss of function. Allows for the study of long-term consequences of PRC1 ablation. | Potential for off-target mutations. Cellular adaptation and compensation can occur. May be lethal in some cell lines. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of PRC1 inhibitors.
Materials:
-
Solid tumor cell line of interest
-
Complete culture medium
-
96-well plates
-
PRC1 inhibitor (e.g., this compound, PTC-209) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRC1 inhibitor in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[4][7]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RING1B
This protocol is for mapping the genome-wide localization of the PRC1 core component RING1B.
Materials:
-
Solid tumor cell line
-
Formaldehyde (16%)
-
Glycine (1.25 M)
-
Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, with protease inhibitors)
-
Anti-RING1B antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO₃)
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Crosslink cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse the cells to isolate nuclei.
-
Sonify the nuclear lysate to shear chromatin to an average fragment size of 200-600 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-RING1B antibody.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing.
Visualizing PRC1 Function and Inhibition
PRC1 Catalytic Cycle and Inhibition
Caption: Mechanism of PRC1-mediated ubiquitination and points of inhibition.
Experimental Workflow for Comparing PRC1 Study Methods
Caption: Workflow for comparing different methods to study PRC1 function.
Conclusion
The study of PRC1 function in solid tumors is a rapidly evolving field. While this compound provides a valuable tool for directly inhibiting the catalytic activity of the PRC1 complex, a multi-faceted approach employing a range of methodologies will yield the most comprehensive insights. Chemical inhibitors such as PTC-209, with its distinct mechanism of action, protein degraders like MS147 that eliminate the target protein, and precise genetic tools like siRNA and CRISPR, each offer unique advantages. The choice of method will depend on the specific biological question being addressed. By carefully considering the strengths and limitations of each approach and employing rigorous experimental design, researchers can significantly advance our understanding of PRC1's role in cancer and accelerate the development of novel therapeutic strategies.
References
- 1. PRC1 inhibitor this compound |CAS:2396639-11-3 Probechem Biochemicals [probechem.com]
- 2. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Polycomb complexes associate with enhancers and promote oncogenic transcriptional programs in cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 14. shRNA-mediated knockdown of Bmi-1 inhibit lung adenocarcinoma cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bmi-1-shRNA Inhibits the Proliferation of Lung Adenocarcinoma Cells by Blocking the G1/S Phase Through Decreasing Cyclin D1 and Increasing p21/p27 Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RB-3 and its Analog RB-4: A Scientific Review
A direct head-to-head comparison between a compound identified as "RB-3" and a direct analog designated "RB-4" is not feasible based on currently available scientific literature. While "this compound" is consistently described as a specific inhibitor of the Polycomb repressive complex 1 (PRC1), searches for "RB-4" do not yield a clear, corresponding analog. Instead, the term "RB-4" is associated with several unrelated molecules, making a meaningful comparative analysis impossible.
This guide will, therefore, focus on a comprehensive overview of the known entity, the PRC1 inhibitor this compound, summarizing its mechanism of action, available experimental data, and associated signaling pathways. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRC1.
This compound: A Potent Inhibitor of Polycomb Repressive Complex 1 (PRC1)
This compound has been identified as a small molecule inhibitor that targets the E3 ubiquitin ligase activity of the Polycomb repressive complex 1 (PRC1).[1][2][3] This complex plays a crucial role in gene silencing and epigenetic regulation, and its dysregulation is implicated in various cancers, particularly hematological malignancies.
Biochemical and Cellular Activity of this compound
Experimental data has demonstrated the specific inhibitory activity of this compound. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Experimental Context | Source |
| Binding Affinity (Kd) | 2.8 μM | Binding to RING1B-BMI1f | [1][2][3] |
| IC50 | 1.6 μM | Inhibition of H2A ubiquitination | [1][2][3] |
Mechanism of Action
This compound exerts its biological effects by directly interfering with the catalytic activity of the PRC1 complex. Its primary mechanism involves the inhibition of the E3 ubiquitin ligase function of the RING1B-BMI1 heterodimer, a core component of PRC1. This inhibition prevents the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic mark responsible for gene repression. The disruption of this process leads to the reactivation of silenced genes, which can induce cellular differentiation, particularly in cancer cells that have become arrested in an undifferentiated state.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound action on the PRC1 complex.
Experimental Protocols
While detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public domain, the methodologies can be inferred from the nature of the reported data. Key experiments would likely include:
-
Binding Affinity Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed to determine the dissociation constant (Kd) of this compound for the purified RING1B-BMI1f protein complex.
-
In Vitro Ubiquitination Assays: A biochemical assay would be used to measure the E3 ligase activity of the PRC1 complex. This would typically involve incubating the complex with ubiquitin, an E1 activating enzyme, an E2 conjugating enzyme, and a histone H2A substrate. The formation of ubiquitinated H2A would be monitored, often through immunoblotting or fluorescence-based methods, in the presence and absence of varying concentrations of this compound to determine the IC50 value.
-
Cell-Based Assays: The effect of this compound on global H2A ubiquitination levels would be assessed in cultured cells, such as leukemia cell lines. This is typically done by treating the cells with this compound, followed by histone extraction and Western blotting using an antibody specific for H2AK119ub1.
-
Colony Formation Assays: To evaluate the anti-proliferative and differentiation-inducing effects of this compound, colony formation assays would be performed. Cancer cells would be seeded in semi-solid media containing this compound, and the number and size of colonies would be quantified after a period of incubation.
The Ambiguity of "RB-4"
In contrast to the specific data available for the PRC1 inhibitor this compound, a search for "RB-4" reveals multiple, distinct, and unrelated chemical entities:
-
A Peptide Derived from Proteolipid Protein 2 (PLP2): One molecule referred to as "Rb4" is a peptide that has been shown to induce necrotic cell death in melanoma models.[4] Its mechanism of action involves endoplasmic reticulum stress and is entirely different from the epigenetic modulation of this compound.
-
A Thiophene Carboxylate Derivative: The RCSB Protein Data Bank lists a ligand with the code "RB4" which is ethyl 2-({N-[2-(1H-indol-3-yl)ethyl]glycyl}amino)-4-phenylthiophene-3-carboxylate.[5] There is no information to suggest this is an analog of the PRC1 inhibitor this compound.
-
Complement Receptor 4 (CR4): In the field of immunology, CR4 is an integrin protein involved in the complement system and is not a small molecule therapeutic.[6]
Due to this lack of a defined analog, a comparative guide is not possible. Researchers interested in PRC1 inhibition should focus on the specific properties of this compound and compare it to other known PRC1 inhibitors for which experimental data is available.
Conclusion
This compound is a promising small molecule inhibitor of PRC1 with a defined mechanism of action and supporting biochemical and cellular data. It serves as a valuable tool for studying the role of PRC1 in health and disease and as a potential starting point for the development of novel cancer therapeutics. The identity of a direct analog, "RB-4," remains elusive in the scientific literature, precluding a head-to-head comparison. Future research may identify and characterize analogs of this compound, which would then warrant a detailed comparative analysis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling RB-3
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling the chemical compound RB-3 (CAS No. 2396639-11-3). The following procedural guidance is based on available safety data sheets to ensure safe operational handling and disposal.
Chemical Identification and Hazard Summary
While this compound (Formula: C24H20ClN3O2, Molecular Weight: 417.89) is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2396639-11-3 | [1] |
| Molecular Formula | C24H20ClN3O2 | [1] |
| Molecular Weight | 417.89 g/mol | [1] |
| Recommended Storage Temp. | 2-8°C | [1] |
| H2A Ubiquitination IC50 | 1.6 µM | [2] |
| Binding Affinity (Kd) | 2.8 µM (to RING1B-BMI1f) | [2] |
Personal Protective Equipment (PPE)
Even with non-hazardous substances, the use of appropriate PPE is a fundamental laboratory practice to protect against unforeseen reactions and contamination.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from accidental splashes or aerosol formation. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Prevents direct skin contact and potential absorption. |
| Body Protection | Impervious clothing, such as a standard lab coat.[1] | Protects skin and personal clothing from spills. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[1] | Ensures that fine particles are not inhaled, especially when working with the powdered form of the compound. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe and efficient laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Upon receipt, store this compound in a cool, well-ventilated area at the recommended temperature of 2-8°C.[1]
-
Before handling, put on all required personal protective equipment.
-
Ensure work is conducted in a well-ventilated area, such as a fume hood, especially when handling the solid form to avoid dust and aerosol formation.[1]
-
-
Handling :
-
Avoid inhalation, and contact with eyes and skin.[1]
-
When weighing and transferring the compound, use appropriate tools to minimize the generation of dust.
-
If creating a solution, add the solute to the solvent slowly to avoid splashing.
-
-
In Case of a Spill :
-
For spills, use personal protective equipment and ensure adequate ventilation.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Absorb solutions with a liquid-binding material like diatomite.[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Dispose of contaminated materials in accordance with local, state, and federal regulations.[1]
-
Disposal Plan
-
Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]
-
Do not allow the product to enter drains or water courses.[1]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Contact a physician.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
